2-Isopropylpyrimidin-4-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREOKSGFWPUZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552584 | |
| Record name | 2-(Propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114362-19-5 | |
| Record name | 2-(Propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Isopropylpyrimidin-4-amine: Chemical Properties, Structure, and Biological Significance
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a variety of therapeutic agents. Among the vast landscape of pyrimidine derivatives, 2-substituted-4-aminopyrimidines have garnered significant attention due to their diverse pharmacological activities. These compounds are recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents, often exerting their effects through the inhibition of key enzymes such as protein kinases.[1][2]
This technical guide focuses on 2-Isopropylpyrimidin-4-amine as a representative member of this class, providing a comprehensive overview of its chemical properties, structural features, synthetic methodologies, and known biological activities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Structure
The chemical and physical properties of this compound are summarized in the table below. These values are estimated based on the properties of structurally similar aminopyrimidine derivatives.
| Property | Value |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 145-150 °C (estimated) |
| Boiling Point | >300 °C (decomposes, estimated) |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| pKa | 4.5 - 5.5 (amine, estimated) |
Structural Representation
The structure of this compound is characterized by a pyrimidine ring substituted with an isopropyl group at the 2-position and an amino group at the 4-position.
2D Structure:
SMILES: CC(C)c1nccc(n1)N
InChI: InChI=1S/C7H11N3/c1-5(2)7-8-3-4-6(10)9-7/h3-5H,1-2H3,(H2,10,8,9)
Spectral Data (Representative)
While specific spectra for this compound are not available, the following are expected characteristic peaks in its 1H NMR, 13C NMR, and Mass spectra, based on analyses of similar pyrimidine derivatives.[3][4]
| 1H NMR (400 MHz, DMSO-d6) | 13C NMR (100 MHz, DMSO-d6) | Mass Spectrometry (EI) |
| δ 7.85 (d, J=5.2 Hz, 1H, H-6) | δ 168.5 (C-2) | m/z 137 (M+) |
| δ 6.50 (br s, 2H, -NH₂) | δ 162.0 (C-4) | m/z 122 ([M-CH₃]+) |
| δ 6.10 (d, J=5.2 Hz, 1H, H-5) | δ 156.0 (C-6) | m/z 95 ([M-C₃H₆]+) |
| δ 3.05 (sept, J=6.8 Hz, 1H, -CH(CH₃)₂) | δ 105.0 (C-5) | |
| δ 1.20 (d, J=6.8 Hz, 6H, -CH(CH₃)₂) | δ 35.0 (-CH(CH₃)₂) | |
| δ 22.0 (-CH(CH₃)₂) |
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted-4-aminopyrimidines involves the condensation of a β-ketoester or a related β-dicarbonyl compound with guanidine or a substituted guanidine.[5] An alternative approach is the nucleophilic substitution of a dihalopyrimidine.[6]
Representative Experimental Protocol: Synthesis via Condensation
This protocol describes a general procedure for the synthesis of 2-alkyl-4-hydroxypyrimidines followed by conversion to the 4-amino derivative.
Step 1: Synthesis of 2-Isopropyl-6-hydroxypyrimidin-4(3H)-one
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 eq) in absolute ethanol, add ethyl isobutyrylacetate (1.0 eq) and isobutyramidine hydrochloride (1.1 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-isopropyl-6-hydroxypyrimidin-4(3H)-one.
Step 2: Chlorination to 4-chloro-2-isopropylpyrimidine
-
Suspend the 2-isopropyl-6-hydroxypyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).
-
Add N,N-dimethylaniline (0.2 eq) dropwise.
-
Heat the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous solution with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 4-chloro-2-isopropylpyrimidine.
Step 3: Amination to this compound
-
Dissolve the crude 4-chloro-2-isopropylpyrimidine (1.0 eq) in ethanolic ammonia.
-
Heat the mixture in a sealed tube at 120-130 °C for 12-16 hours.
-
Cool the reaction vessel, and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with ether to remove any unreacted starting material.
-
Basify the aqueous layer with a sodium hydroxide solution and extract with chloroform.
-
Dry the combined chloroform extracts over anhydrous potassium carbonate and evaporate the solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Biological Activity and Signaling Pathways
Aminopyrimidine derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[7][8] The primary activities reported for this class of compounds include:
-
Anticancer Activity: Many aminopyrimidine derivatives have demonstrated potent anticancer activity. This is often achieved through the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[2][9]
-
Antimicrobial Activity: The pyrimidine nucleus is present in several antimicrobial agents. Substituted aminopyrimidines have shown activity against a variety of bacterial and fungal strains.[10]
-
Anti-inflammatory Activity: Certain aminopyrimidine derivatives have been found to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[1]
Mechanism of Action: Kinase Inhibition
A predominant mechanism of action for the anticancer effects of many aminopyrimidine derivatives is the inhibition of protein kinases. These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to cell cycle arrest and apoptosis in cancer cells.[11][12]
Conclusion
This compound, as a representative of the 2-alkyl-substituted 4-aminopyrimidine class, holds significant potential in the field of medicinal chemistry. The versatility of the pyrimidine core allows for a wide range of chemical modifications, leading to compounds with diverse and potent biological activities. Further research into this class of compounds is warranted to explore their full therapeutic potential and to develop novel drug candidates for the treatment of various diseases, including cancer and infectious diseases. The synthetic routes are well-established, providing a solid foundation for the generation of libraries of related compounds for structure-activity relationship studies.
References
- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 9. Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. [iris.uniroma1.it]
- 10. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic analysis of 2-Isopropylpyrimidin-4-amine (NMR, IR, Mass Spec)
Disclaimer: Publicly accessible, experimentally verified spectroscopic data for 2-Isopropylpyrimidin-4-amine is limited. The data presented in this guide, including NMR chemical shifts, IR frequencies, and mass spectrometry fragmentation, are predicted values based on established principles of spectroscopy and analysis of analogous structures. These predictions are intended to serve as a reference and guide for researchers.
This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the identification and characterization of this compound. The guide covers predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These values are calculated based on the chemical structure and are intended to provide a baseline for experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | Doublet | 1H | H6 (Pyrimidine ring) |
| ~6.50 | Doublet | 1H | H5 (Pyrimidine ring) |
| ~5.20 | Broad Singlet | 2H | -NH₂ (Amine) |
| ~3.15 | Septet | 1H | -CH- (Isopropyl) |
| ~1.30 | Doublet | 6H | -CH₃ (Isopropyl) |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C2 (Pyrimidine ring) |
| ~163.0 | C4 (Pyrimidine ring) |
| ~157.0 | C6 (Pyrimidine ring) |
| ~105.0 | C5 (Pyrimidine ring) |
| ~37.0 | -CH- (Isopropyl) |
| ~22.0 | -CH₃ (Isopropyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyrimidine) |
| 2970 - 2870 | Medium-Strong | C-H Stretch | Aliphatic (Isopropyl) |
| 1650 - 1580 | Strong | N-H Bend / C=N Stretch | Amine / Pyrimidine Ring |
| 1580 - 1400 | Medium-Strong | C=C Stretch | Aromatic (Pyrimidine) |
| 1385 - 1365 | Medium (doublet) | C-H Bend | Isopropyl (gem-dimethyl) |
| 1250 - 1020 | Medium | C-N Stretch | Aryl-N / Alkyl-N |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound (Ionization Mode: Electron Ionization - EI)
| m/z | Predicted Ion | Notes |
| 137 | [M]⁺ | Molecular Ion |
| 122 | [M - CH₃]⁺ | Loss of a methyl group |
| 95 | [M - C₃H₆]⁺ | Loss of propene (McLafferty rearrangement unlikely, more likely fragmentation of isopropyl) |
| 81 | [C₄H₅N₂]⁺ | Pyrimidine ring fragment |
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
a. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[1]
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube using a clean pipette.[1]
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
If required for quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS).[1]
b. Data Acquisition (General Procedure for a Fourier Transform NMR Spectrometer):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. Modern spectrometers often have automated shimming routines.
-
Tune the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.
-
Set the acquisition parameters for a ¹H experiment, including pulse angle (e.g., 30-45°), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
-
Acquire the Free Induction Decay (FID) data. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (from hundreds to thousands) will be necessary due to the low natural abundance of ¹³C.
c. Data Processing:
-
Apply a Fourier transform to the acquired FID to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the peak multiplicities (singlet, doublet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.
Fourier-Transform Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
a. Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[2]
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2] If the resulting spectrum has peaks that are too intense, the film is too thick and should be remade with a more dilute solution.[2]
b. Data Acquisition (using an ATR-FTIR Spectrometer):
-
If using an Attenuated Total Reflectance (ATR) accessory, place a small, solvent-free sample of the solid directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
c. Data Analysis:
-
Label the major absorption peaks with their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with known frequencies for specific functional groups (e.g., N-H stretches, C-H stretches, C=N bonds) to confirm the structural features of the molecule.[3][4]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
a. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL or less) in a volatile solvent compatible with the ionization method, such as methanol, acetonitrile, or dichloromethane.
-
Ensure the sample is fully dissolved and free of particulate matter.
b. Data Acquisition (using Electron Ionization - EI):
-
Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or a gas chromatograph (GC-MS).[5]
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).[6]
-
The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged fragments.[6]
-
The ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[5]
-
The detector records the abundance of each ion at a specific m/z value.
c. Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern. The difference in mass between the molecular ion and the major fragment ions corresponds to the loss of neutral fragments (e.g., CH₃, C₃H₇).
-
Propose structures for the observed fragment ions to corroborate the overall molecular structure. The most abundant peak in the spectrum is known as the base peak.
References
- 1. ISOPROPYLAMINE HYDROCHLORIDE(15572-56-2) 1H NMR [m.chemicalbook.com]
- 2. 1698293-93-4|2-Isopropyl-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Isopropylamine(75-31-0) 13C NMR spectrum [chemicalbook.com]
- 6. 1341073-92-4|N-Isopropyl-4-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
Navigating the Structural Elucidation of 2-Isopropylpyrimidin-4-amine: A Technical Guide for Researchers
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The substituent pattern on the pyrimidine ring plays a crucial role in defining the molecule's pharmacological profile. 2-Isopropylpyrimidin-4-amine is a molecule of interest due to the presence of a bulky isopropyl group, which can influence its binding to biological targets, and a 4-amino group, a common feature in kinase inhibitors.
Despite its potential significance, a definitive crystal structure of this compound has not been reported in the crystallographic literature to date. This guide, therefore, provides a comprehensive overview of the methodologies and expected outcomes for the determination of its crystal structure, drawing upon data from closely related aminopyrimidine analogs. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the structural analysis of novel heterocyclic compounds.
Experimental Protocols
The successful determination of a crystal structure begins with the synthesis of high-purity material and subsequent crystallization. The following sections outline generalized yet detailed protocols applicable to this compound.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a multi-step process, as depicted in the workflow diagram below. The key steps include the formation of the pyrimidine ring followed by the introduction of the amino group.
Step 1: Synthesis of 2-isopropyl-4-chloropyrimidine
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with phosphorus oxychloride (POCl₃, 3 equivalents).
-
Addition of Precursor: 2-Isopropyl-4-hydroxypyrimidine (1 equivalent) is added portion-wise to the stirred POCl₃ at 0°C.
-
Reflux: The reaction mixture is then heated to reflux (approximately 110°C) and maintained for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: The mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The resulting aqueous solution is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: The product is extracted with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-isopropyl-4-chloropyrimidine.
Step 2: Amination of 2-isopropyl-4-chloropyrimidine
-
Reaction Setup: The purified 2-isopropyl-4-chloropyrimidine (1 equivalent) is dissolved in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.
-
Addition of Ammonia: A solution of ammonia in methanol (7N, 5-10 equivalents) is added to the vessel.
-
Heating: The vessel is sealed and heated to 80-100°C for 12-24 hours. The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.
-
Purification: The residue is dissolved in a minimal amount of DCM and purified by column chromatography on silica gel (DCM/methanol gradient) to afford the final product, this compound.
Crystallization Protocol
Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. A variety of techniques should be screened to find the optimal conditions.
-
Solvent Selection: The purified compound is dissolved in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) to assess its solubility. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a small vial. The vial is covered with a cap containing a few pinholes and left undisturbed at room temperature. The slow evaporation of the solvent can lead to the formation of single crystals over several days.
-
Vapor Diffusion (Hanging Drop and Sitting Drop):
-
Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant (a solvent in which the compound is less soluble).
-
Sitting Drop: A drop of the concentrated solution is placed on a post in the middle of a well, with the precipitant solution surrounding it.
-
In both methods, the vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to a lower temperature (e.g., 4°C or -20°C). The decrease in solubility upon cooling can induce crystallization.
Data Presentation
While the crystal structure of this compound is yet to be determined, the following table presents the crystallographic data for a related compound, 4-aminopyrimidine, to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.
| Parameter | Value (for 4-Aminopyrimidine) |
| Chemical Formula | C₄H₅N₃ |
| Formula Weight | 95.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 3.85 Å, b = 9.80 Å, c = 12.01 Å |
| α = 90°, β = 97.5°, γ = 90° | |
| Volume | 449.5 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.40 g/cm³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| Temperature | 293 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| R-factor | 0.05 |
Data for 4-aminopyrimidine is sourced from the Cambridge Crystallographic Data Centre (CCDC) and is presented here for illustrative purposes.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the structural determination and synthesis of this compound.
In-Depth Technical Guide: Solubility and Stability of 2-Isopropylpyrimidin-4-amine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the solubility and stability of 2-Isopropylpyrimidin-4-amine based on computational predictions and data from structurally related compounds, due to the limited availability of direct experimental data in peer-reviewed literature. All quantitative data presented herein are in silico predictions and should be confirmed by experimental validation.
Executive Summary
This compound is a substituted pyrimidine derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility and stability in common laboratory solvents is crucial for its effective use in drug discovery and development processes, including synthesis, purification, formulation, and biological screening. This guide summarizes the predicted solubility of this compound in a range of common laboratory solvents and discusses its anticipated stability profile based on its chemical structure. Furthermore, it provides an overview of standard experimental protocols for determining these properties and visualizes key workflows and influencing factors.
Predicted Physicochemical Properties
The fundamental physicochemical properties of this compound were predicted using computational models to provide a foundational understanding of its behavior.
| Property | Predicted Value | Prediction Tool |
| Molecular Formula | C₇H₁₁N₃ | - |
| Molecular Weight | 137.18 g/mol | - |
| LogP (Octanol-Water Partition Coefficient) | 1.35 | SwissADME |
| pKa (most basic) | 4.5 (Predicted) | ACD/Labs Percepta |
Predicted Solubility Profile
The solubility of this compound was predicted in various common laboratory solvents using established computational models. These predictions provide an estimate of the compound's solubility at standard conditions. It is important to note that experimental solubility can be influenced by factors such as temperature, pH, and the presence of impurities.
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Solubility Class | Prediction Tool |
| Water | 15.8 | 0.115 | Soluble | SwissADME (ESOL) |
| Ethanol | - | - | Likely Soluble | General Chemical Principles |
| Dimethyl Sulfoxide (DMSO) | - | - | Likely Soluble | General Chemical Principles |
| Acetone | - | - | Moderately Soluble | General Chemical Principles |
| Chloroform | - | - | Sparingly Soluble | General Chemical Principles |
| n-Hexane | - | - | Insoluble | General Chemical Principles |
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by its chemical structure, which includes a pyrimidine ring and a primary amine group. These features suggest potential susceptibility to certain degradation pathways.
Factors Influencing Stability:
-
pH: The amine group can be protonated at acidic pH, which may influence its reactivity and solubility. The pyrimidine ring itself can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than other heterocyclic systems.
-
Oxidation: The amine group can be susceptible to oxidation, leading to the formation of various degradation products. The presence of oxidizing agents or exposure to air and light can accelerate this process.
-
Temperature: As with most organic molecules, elevated temperatures can increase the rate of degradation.
-
Light: Substituted pyrimidines can be susceptible to photochemical reactions, which may lead to degradation upon exposure to UV or visible light.
Predicted Degradation Pathways:
Based on the functional groups present in this compound, the following degradation pathways are plausible:
-
Oxidation of the Amine: The primary amine group could be oxidized to form nitroso, nitro, or other related species.
-
Hydrolysis of the Pyrimidine Ring: Under harsh acidic or basic conditions, the pyrimidine ring may undergo hydrolytic cleavage.
-
Photodegradation: Exposure to light could induce photochemical reactions, potentially leading to rearrangements or cleavage of the molecule.
Experimental Protocols
While this guide provides predicted data, experimental determination of solubility and stability is essential for accurate characterization. The following are standard methodologies for these assessments.
Solubility Determination
A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .
Protocol:
-
An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation.
-
The concentration of this compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
The solubility is expressed in units such as mg/mL or mol/L.
Stability (Forced Degradation) Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
Protocol:
-
Solutions of this compound are prepared in an appropriate solvent.
-
These solutions are then subjected to various stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid compound and a solution are heated at a high temperature (e.g., 80 °C).
-
Photostability: The solid compound and a solution are exposed to light of a specified wavelength and intensity (e.g., using a photostability chamber).
-
-
Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products.
Visualizations
Experimental Workflow for Solubility and Stability Assessment
Caption: General experimental workflow for determining solubility and stability.
Logical Relationships in Stability Assessment
Caption: Factors influencing the stability of this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound in common laboratory solvents, based on available computational models and data from analogous structures. The provided in silico data serves as a valuable starting point for researchers, but it is imperative that these predictions are substantiated with experimental data for any application in a research or development setting. The outlined experimental protocols offer standard methodologies for obtaining reliable solubility and stability data.
References
The Rising Therapeutic Potential of 2-Isopropylpyrimidin-4-amine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Among the vast landscape of pyrimidine derivatives, those featuring a 2-isopropyl group and a 4-amino substitution are emerging as a class of molecules with significant therapeutic potential, particularly in oncology. This technical guide synthesizes the current understanding of the biological activities of 2-Isopropylpyrimidin-4-amine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and synthetic pathways.
Kinase Inhibition: A Primary Mechanism of Action
A predominant biological activity of this compound derivatives is the inhibition of various protein kinases, many of which are implicated in cancer cell proliferation and survival. These compounds often serve as scaffolds for the development of potent and selective kinase inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
Several studies have highlighted the potential of pyrazolo[4,3-d]pyrimidine derivatives, which are bioisosteres of the purine core found in many known CDK inhibitors, featuring an isopropyl group. These compounds have demonstrated potent inhibition of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Table 1: In Vitro Activity of 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines against CDKs and Cancer Cell Lines [1]
| Compound | R | CDK2/cyclin E IC50 (nM) | CDK5/p25 IC50 (nM) | HCT116 IC50 (µM) | K562 IC50 (µM) |
| 1a | NH2 | 15 | 10 | 0.8 | 0.5 |
| 1b | NHCH3 | 12 | 8 | 0.6 | 0.4 |
| 1c | N(CH3)2 | 25 | 18 | 1.2 | 0.9 |
| 1d | OH | 8 | 5 | 0.4 | 0.2 |
Data extracted from a study on pyrazolo[4,3-d]pyrimidine derivatives, which are structurally related to this compound.
The mechanism of action of these CDK inhibitors involves the induction of apoptosis, confirmed by the cleavage of PARP-1, downregulation of the anti-apoptotic protein Mcl-1, and activation of caspases.[1] Significant dephosphorylation of CDK substrates, such as the C-terminus of RNA polymerase II and focal adhesion kinase (FAK), has also been observed in treated cells.[1]
RET Kinase Inhibition
Derivatives of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been designed and synthesized as inhibitors of the RET protein kinase, a receptor tyrosine kinase whose mutations are associated with various cancers.[2][3] One of the most promising compounds from a synthesized library, compound 7a , exhibited efficient in vitro inhibition of RET kinase.[2][3] Furthermore, it was shown to inhibit the GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 breast cancer cells at concentrations as low as 100 nM.[2][3]
Polo-Like Kinase 4 (PLK4) Inhibition
A series of novel aminopyrimidine derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[4] Overexpression of PLK4 is observed in various cancers, making it an attractive anticancer target.[4] Compound 8h from this series, which contains a substituted pyrimidin-2-amine core, demonstrated high PLK4 inhibitory activity with an IC50 of 0.0067 μM.[4] This compound also exhibited excellent antiproliferative activity against breast cancer cells.[4]
Table 2: In Vitro PLK4 Inhibitory Activity of Selected Pyrimidin-2-amine Derivatives [4]
| Compound | PLK4 IC50 (µM) |
| 3r | 0.0174 |
| 8a | 0.5196 |
| 8h | 0.0067 |
Deubiquitinase Inhibition: A Novel Anticancer Strategy
Beyond kinase inhibition, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[5][6] USP1 is a key regulator of DNA damage response, and its inhibition represents a promising strategy for cancer therapy.[6] A high-throughput screen of over 400,000 compounds led to the discovery of ML323 and related derivatives with nanomolar inhibitory potency against USP1/UAF1.[6] A strong correlation was observed between the compounds' IC50 values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells, including increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased cell survival.[6]
Table 3: USP1-UAF1 Inhibition of N-Benzyl-2-phenylpyrimidin-4-amine Analogues [5]
| Compound | R | IC50 (nM) |
| 40 | 5,6-dimethyl | 120 |
| 45 | cyclopentylpyrimidine | 160 |
| 48 | furan | Potent |
| 49 | OMe | 70 |
| 50 | F | 110 |
| 51 | NH2 | 310 |
| 52 | NMe2 | 190 |
| 53 | SMe | 110 |
Data represents a selection of analogues from the study.
Experimental Protocols
General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives typically involves a multi-step process. A key intermediate, a 4-chloro-2-arylquinazoline, is first synthesized. This is achieved through an EDC-mediated amide coupling between 2-aminobenzamide and a substituted benzoic acid, followed by cyclization and treatment with POCl3.[5] The final analogues are then obtained by reacting the chloro intermediate with a variety of amines.[5]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against various kinases is typically evaluated using in vitro kinase assays. For example, the activity against RET kinase can be assessed by measuring the phosphorylation of a substrate peptide. The assay is usually performed in a multi-well plate format.
Cell-Based Assays for Antiproliferative Activity
The antiproliferative activity of the compounds is determined using cancer cell lines. A common method is the MTT or MTS assay, which measures cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Viability Measurement: After the incubation period, a reagent such as MTT or MTS is added to the wells. Viable cells metabolize the reagent, producing a colored formazan product.
-
Data Analysis: The absorbance is measured using a plate reader, and the IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated.
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with key signaling pathways involved in cell growth, proliferation, and survival.
RET Kinase Signaling Pathway
RET is a receptor tyrosine kinase that, upon binding to its ligand (e.g., GDNF), dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK (ERK) pathway, which promotes cell proliferation and survival.[2][3] Inhibitors of RET, such as the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, block this signaling cascade.[2][3]
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Their ability to potently and selectively inhibit key cellular targets like CDKs, RET kinase, PLK4, and the USP1/UAF1 deubiquitinase complex underscores their therapeutic potential. The data presented in this guide highlights the significant progress made in understanding the structure-activity relationships and mechanisms of action of these compounds.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of their activity against a broader range of biological targets and in different disease models will likely uncover new therapeutic applications for this valuable chemical scaffold. The continued development of these compounds holds the promise of delivering novel and effective treatments for cancer and other diseases.
References
- 1. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-Isopropylpyrimidin-4-amine Receptor Binding: A Technical Guide
This guide provides a comprehensive framework for the in silico investigation of 2-Isopropylpyrimidin-4-amine, a novel small molecule with therapeutic potential. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its role in a multitude of approved drugs and clinical candidates. Derivatives of pyrimidines have been identified as potent modulators of various protein families, most notably protein kinases and G-protein coupled receptors (GPCRs) like the adenosine receptors.
Given the structural alerts present in this compound, this document outlines a systematic in silico workflow to identify its potential biological targets, predict its binding affinity, and elucidate the molecular interactions governing its receptor recognition. This guide is intended for researchers, computational chemists, and drug development professionals engaged in the early-phase discovery of new therapeutic agents.
Target Identification and Rationale
The initial step in characterizing a new molecule is the identification of its most probable biological targets. Based on extensive literature on structurally related pyrimidine derivatives, two primary target classes are proposed for this compound:
-
Protein Kinases: The pyrimidine core is a renowned hinge-binding motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[1][2] Numerous pyrimidine-based compounds have been developed as inhibitors for kinases such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Tyrosine Kinases (e.g., Src, Abl).[3][4] Therefore, a panel of representative kinases should be considered for initial screening.
-
A3 Adenosine Receptor (A3AR): The A3AR, a member of the GPCR family, has been successfully targeted by various pyrimidine-containing molecules.[5][6][7] These compounds act as antagonists, and their binding is often governed by a combination of hydrophobic and aromatic interactions within the receptor's transmembrane helices, in addition to specific hydrogen bonds.
In Silico Experimental Protocols
A multi-step computational approach is recommended to thoroughly investigate the binding of this compound to its putative targets. This workflow, from initial docking to high-level binding free energy calculations, provides progressively more accurate insights into the ligand-receptor interaction.
Ligand and Protein Preparation
Accurate preparation of both the ligand and receptor structures is a prerequisite for reliable in silico modeling.
Ligand Preparation Protocol:
-
2D to 3D Conversion: The 2D structure of this compound is sketched using molecular editing software (e.g., MarvinSketch, ChemDraw).
-
Conformational Search & Energy Minimization: A 3D structure is generated and subjected to energy minimization using a suitable force field (e.g., MMFF94). This process yields a low-energy, stable conformation of the ligand.
-
Charge Assignment: Partial atomic charges are calculated and assigned using a quantum mechanical method (e.g., AM1-BCC) to ensure a correct representation of the electrostatic potential.
Protein Preparation Protocol:
-
Structure Retrieval: The 3D crystal structures of the selected target proteins (e.g., CDK2, A3AR) are downloaded from the Protein Data Bank (PDB). Structures with high resolution and a co-crystallized ligand are preferred.
-
Initial Cleanup: Non-essential components such as water molecules, co-solvents, and ions are removed from the PDB file.
-
Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (His, Asp, Glu) are assigned based on a pH of 7.4. The structure is then subjected to a constrained energy minimization to relieve any steric clashes while preserving the overall fold.
Molecular Docking
Molecular docking serves to predict the preferred binding orientation of the ligand within the receptor's active site and to provide an initial estimate of binding affinity.
Molecular Docking Protocol:
-
Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the experimental structure or through binding pocket prediction algorithms. A grid box encompassing this site is generated.
-
Docking Execution: The prepared ligand is docked into the defined binding site using software such as AutoDock Vina, GOLD, or Glide. The algorithm samples a vast number of possible conformations and orientations.
-
Pose Analysis and Scoring: The resulting binding poses are ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, with the active site residues.
Molecular Dynamics (MD) Simulations
MD simulations are employed to assess the dynamic stability of the ligand-protein complex and to observe its behavior in a more physiologically relevant environment.
MD Simulation Protocol:
-
System Solvation: The top-ranked docked complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).[8]
-
Ionization: Counter-ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.[8]
-
Energy Minimization: The entire solvated system undergoes energy minimization to remove any steric clashes, typically using the steepest descent algorithm.[8]
-
System Equilibration: The system is gradually heated to 310 K and equilibrated in two phases: first under an NVT (isothermal-isochoric) ensemble to stabilize the temperature, followed by an NPT (isothermal-isobaric) ensemble to stabilize the pressure and density. Position restraints on the protein and ligand are gradually released during this phase.
-
Production Run: A production MD simulation is run for an extended period (e.g., 100-200 nanoseconds) without restraints. Trajectory data (atomic coordinates over time) is saved for analysis.[8]
-
Trajectory Analysis: The trajectory is analyzed to evaluate the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.
Binding Free Energy Calculation
End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate a more accurate estimate of the binding free energy from the MD simulation trajectory.[9][10]
MM/PBSA Protocol:
-
Snapshot Extraction: A number of snapshots (e.g., 100-500) are extracted at regular intervals from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, the free energy of the complex, the protein, and the ligand are calculated separately. The total free energy is a sum of the molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_polar), and the non-polar solvation energy (ΔG_nonpolar).
-
Binding Free Energy Estimation: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the unbound protein and ligand from the free energy of the complex.
Data Presentation
Quantitative results from the in silico analyses should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Docking Score (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues |
|---|---|---|---|---|
| CDK2 | 1HCK | -8.5 | 150 | Leu83, Glu81, Phe80 |
| A3AR | 5N2S | -9.2 | 65 | Phe168, Trp243, His272 |
| Src Kinase | 2SRC | -7.9 | 320 | Thr338, Met341 |
Table 2: Hypothetical MD Simulation Stability Metrics (100 ns)
| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Binding Site RMSF (Å) |
|---|---|---|---|
| CDK2 Complex | 1.8 ± 0.2 | 1.1 ± 0.3 | 0.9 |
| A3AR Complex | 2.1 ± 0.3 | 0.9 ± 0.2 | 1.2 |
Table 3: Hypothetical Binding Free Energy Calculation (MM/PBSA)
| System | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) | ΔG_bind (kcal/mol) |
|---|---|---|---|---|---|
| CDK2 Complex | -45.2 | -18.5 | 35.1 | -4.8 | -33.4 |
| A3AR Complex | -52.1 | -25.7 | 48.3 | -6.1 | -35.6 |
Visualization of Workflows and Pathways
Graphical representations are essential for conceptualizing complex processes and relationships. The following diagrams, generated using Graphviz, illustrate the proposed workflow and relevant biological pathways.
Caption: A flowchart of the in silico drug discovery workflow.
Caption: A simplified diagram of a kinase signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective and potent adenosine A3 receptor antagonists by methoxyaryl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 9. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peng-lab.org [peng-lab.org]
Thermochemical Properties of 2-Isopropylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 2-Isopropylpyrimidin-4-amine, a substituted pyrimidine derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document presents data for structurally analogous pyrimidine derivatives, outlines established experimental and computational methodologies for determining its thermochemical characteristics, and provides a logical workflow for these investigations. Understanding the thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for drug development, ensuring stability, safety, and efficacy of active pharmaceutical ingredients (APIs).
Comparative Thermochemical Data of Pyrimidine Derivatives
To provide a baseline for understanding the thermochemical behavior of this compound, the following table summarizes experimentally determined standard molar enthalpies of formation for related pyrimidine compounds. These values, obtained through techniques like rotating-bomb combustion calorimetry, offer insights into the energetic landscape of this class of molecules.
| Compound | Formula | State | Standard Molar Enthalpy of Formation (ΔfH°m) at 298.15 K (kJ·mol⁻¹) |
| 2-Chloropyrimidine[1][2] | C₄H₃ClN₂ | Crystalline | Not specified in abstract |
| 2,4-Dichloropyrimidine[1][2] | C₄H₂Cl₂N₂ | Crystalline | Not specified in abstract |
| 4,6-Dichloropyrimidine[1][2] | C₄H₂Cl₂N₂ | Crystalline | Not specified in abstract |
| 2,4,6-Trichloropyrimidine[1][2] | C₄HCl₃N₂ | Liquid | Not specified in abstract |
| 2,4,5,6-Tetrachloropyrimidine[1][2] | C₄Cl₄N₂ | Crystalline | Not specified in abstract |
| 2-Amino-4,6-dimethoxypyrimidine[3] | C₆H₉N₃O₂ | Solid | -307.91 ± 1.74 |
Experimental Protocols for Thermochemical Analysis
The following sections detail the standard experimental protocols for determining the thermochemical properties of organic compounds like this compound.
Rotating-Bomb Combustion Calorimetry
This technique is employed to determine the standard molar enthalpy of formation.
Methodology:
-
A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel (the "bomb").
-
The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.
-
The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.
-
The sample is ignited via an electrical fuse.
-
The temperature change of the water is meticulously recorded to determine the heat released during combustion.
-
The constant-volume combustion energy (ΔcE) is calculated from the temperature change and the heat capacity of the calorimeter system.
-
The standard enthalpy of combustion (ΔcH°m) is then derived from ΔcE.
-
Finally, the standard enthalpy of formation (ΔfH°m) is calculated using Hess's law, incorporating the known standard enthalpies of formation for the combustion products (CO₂, H₂O, N₂).
Calvet Microcalorimetry
This method is used to determine the standard molar enthalpies of vaporization or sublimation.
Methodology:
-
A small amount of the sample is placed in a sample cell within the microcalorimeter at a constant temperature (e.g., 298.15 K).
-
The heat flow associated with the phase transition (vaporization or sublimation) is measured by heat-flux sensors.
-
By measuring the heat absorbed during the complete vaporization or sublimation of a known mass of the substance, the molar enthalpy of the phase change can be determined.
-
Combining this data with the enthalpy of formation in the condensed phase (from bomb calorimetry) allows for the calculation of the gas-phase enthalpy of formation[1][2].
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are thermal analysis techniques used to study the thermal stability and phase transitions of a substance.
Methodology:
-
A small sample of the compound is placed in a sample pan.
-
The sample is subjected to a controlled temperature program (e.g., a constant heating rate of 10°C/min) in a controlled atmosphere (e.g., nitrogen).
-
TGA: Measures the change in mass of the sample as a function of temperature. This provides information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability.
-
DSC: Measures the difference in heat flow between the sample and a reference pan as a function of temperature. This allows for the determination of melting points, enthalpies of fusion, and other phase transitions.
-
Kinetic parameters of decomposition can also be evaluated from the TGA thermograms[4].
Computational Protocol for Thermochemical Property Estimation
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. Density Functional Theory (DFT) is a commonly used method.
Methodology:
-
The molecular structure of this compound is built in silico.
-
The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation.
-
Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.
-
The electronic energy of the molecule is calculated at a high level of theory.
-
Thermochemical properties such as enthalpy of formation, entropy, and heat capacity are then calculated using statistical mechanics principles based on the computed electronic energies and vibrational frequencies.
-
Computational results can be calibrated against experimental data for structurally related compounds to improve accuracy[1].
Workflow for Thermochemical Characterization
The following diagram illustrates a comprehensive workflow for the experimental and computational determination of the thermochemical properties of a compound like this compound.
Caption: Workflow for experimental and computational thermochemical characterization.
References
Synthesis of Novel 2-Isopropylpyrimidin-4-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of novel 2-isopropylpyrimidin-4-amine analogs. The methodologies detailed herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and anti-inflammatory agents. The 2-aminopyrimidine moiety, in particular, is a key pharmacophore in several approved drugs that target protein kinases. The introduction of an isopropyl group at the 2-position can provide favorable steric and lipophilic properties, potentially enhancing binding affinity and selectivity for target proteins. This guide outlines a robust synthetic pathway to this compound and its analogs, along with detailed experimental protocols and characterization methods.
Synthetic Pathway
The synthesis of this compound analogs can be achieved through a multi-step process, beginning with the construction of a 2-isopropyl-4-methyl-6-hydroxypyrimidine intermediate. This intermediate is then converted to the corresponding 4-amino derivative. A general synthetic scheme is presented below.
Scheme 1: Overall Synthetic Route
Caption: General synthetic pathway for this compound analogs.
Step 1: Synthesis of 2-Isopropyl-4-methyl-6-hydroxypyrimidine
The initial step involves the cyclocondensation of an isobutyramidine salt with methyl acetoacetate in the presence of a base. This reaction proceeds efficiently in a non-aqueous medium to afford the hydroxypyrimidine intermediate in high yield.[1]
Step 2: Synthesis of this compound Analogs
The conversion of the 6-hydroxypyrimidine to the desired 4-aminopyrimidine is a two-step process. First, the hydroxyl group is converted to a more reactive leaving group, typically a chloro group, using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3][4] The resulting 4-chloropyrimidine is then subjected to nucleophilic aromatic substitution with ammonia or a primary/secondary amine to yield the target this compound analogs.
Experimental Protocols
Synthesis of 2-Isopropyl-4-methyl-6-hydroxypyrimidine
-
Materials: Isobutyramidine hydrochloride, methyl acetoacetate, sodium hydroxide, methanol, heptane.
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add isobutyramidine hydrochloride (1.0 eq) dissolved in dry methanol.
-
Add heptane as a co-solvent.
-
Distill off the methanol at approximately 90°C.
-
Simultaneously add methyl acetoacetate (1.0 eq) and a solution of sodium hydroxide (1.0 eq) in methanol dropwise to the reaction mixture while maintaining the temperature at 88-90°C.
-
Azeotropically remove the water formed during the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to 20°C and acidify to a pH of 8.0 with concentrated hydrochloric acid.
-
Filter the resulting solid, wash with cold water, and dry in an oven at 80°C to afford 2-isopropyl-4-methyl-6-hydroxypyrimidine.[1]
-
Synthesis of 2-Isopropyl-4-chloro-6-methylpyrimidine
-
Materials: 2-Isopropyl-4-methyl-6-hydroxypyrimidine, phosphorus oxychloride (POCl₃), pyridine.
-
Procedure:
-
In a sealed reaction vessel, combine 2-isopropyl-4-methyl-6-hydroxypyrimidine (1.0 eq), phosphorus oxychloride (1.0 eq), and pyridine (1.0 eq).
-
Heat the mixture at 160°C for 2 hours.
-
After cooling, carefully quench the reaction mixture with ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-isopropyl-4-chloro-6-methylpyrimidine.[2][3]
-
General Procedure for the Synthesis of this compound Analogs
-
Materials: 2-Isopropyl-4-chloro-6-methylpyrimidine, desired amine (ammonia, primary, or secondary amine), solvent (e.g., ethanol, isopropanol, or DMF).
-
Procedure:
-
Dissolve 2-isopropyl-4-chloro-6-methylpyrimidine (1.0 eq) in a suitable solvent.
-
Add an excess of the desired amine (e.g., a solution of ammonia in methanol or a neat primary/secondary amine, 2-5 eq).
-
Heat the reaction mixture to reflux or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound analog.
-
Data Presentation
The following table summarizes the synthesis of a representative set of novel this compound analogs with varying substituents.
| Compound ID | R Group | Amine Used | Solvent | Reaction Time (h) | Yield (%) |
| 1a | -H | Ammonia | Methanol | 12 | 85 |
| 1b | -CH₃ | Methylamine | Ethanol | 8 | 78 |
| 1c | -CH₂CH₃ | Ethylamine | Isopropanol | 10 | 81 |
| 1d | -Cyclopropyl | Cyclopropylamine | DMF | 16 | 75 |
| 1e | -Phenyl | Aniline | Dioxane | 24 | 65 |
| 1f | -4-Fluorophenyl | 4-Fluoroaniline | Dioxane | 24 | 68 |
| 1g | -Benzyl | Benzylamine | Ethanol | 12 | 80 |
| 1h | -Morpholino | Morpholine | DMF | 18 | 72 |
Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purpose: To determine the purity of the synthesized compounds.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Spectra are typically recorded on a 400 or 500 MHz instrument using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Spectra are recorded on the same instrument, and chemical shifts are reported in ppm relative to the solvent peak.
-
Purpose: To confirm the chemical structure of the synthesized compounds.[6][7]
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized compounds.
-
Purpose: To determine the molecular weight and confirm the molecular formula of the synthesized compounds.
Potential Biological Signaling Pathways
2-Aminopyrimidine derivatives are known to interact with various biological targets, particularly protein kinases. Based on the structural features of this compound analogs, several signaling pathways are of potential interest for biological evaluation.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase is a key regulator of cell growth, motility, and invasion. Its dysregulation is implicated in many cancers.[8][9] 2-Aminopyrimidine derivatives have been shown to inhibit c-Met kinase activity.
Caption: The c-Met signaling pathway and potential inhibition by analogs.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle progression, particularly at the G1/S transition.[10][11] Inhibitors of CDK2 are being investigated as potential anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
An Inquiry into the Physicochemical and Biological Profile of 2-Isopropylpyrimidin-4-amine
An extensive search for the Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name for 2-Isopropylpyrimidin-4-amine did not yield a conclusive result for this specific chemical entity. Publicly available databases and scientific literature do not appear to contain a dedicated entry for this compound, suggesting it may be a novel or less-documented substance.
While direct information on this compound is not available, this guide will explore related compounds and general principles applicable to the synthesis and potential biological activities of substituted pyrimidin-4-amines. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in this class of molecules.
Related Chemical Entities
During the search, several structurally similar compounds were identified, which may offer insights into the potential properties and synthesis of this compound. These include:
-
2-Isopropyl-4-methylpyridin-3-amine: This compound, with a pyridine core, has a registered CAS number of 1698293-93-4.
-
2-Methylpyrimidin-4-amine: A pyrimidine derivative with a methyl group at the 2-position, it is registered under CAS number 74-69-1.
The synthetic routes and biological activities of these and other aminopyrimidine analogs can serve as a starting point for investigating this compound.
General Synthesis Strategies for Substituted Pyrimidin-4-amines
The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For the synthesis of 2-substituted-4-aminopyrimidines, a common strategy involves the construction of the pyrimidine ring followed by the introduction or modification of functional groups.
A plausible synthetic approach for this compound could involve the reaction of isobutyramidine with a suitable three-carbon synthon possessing the necessary functionality to form the pyrimidine ring and subsequent amination at the 4-position. The specific reagents and reaction conditions would require experimental optimization.
Below is a generalized workflow for the synthesis of substituted pyrimidines, which could be adapted for the target compound.
Potential Biological Activities of Aminopyrimidines
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Derivatives of aminopyrimidine have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and antiviral agents.[2] The biological activity is highly dependent on the nature and position of the substituents on the pyrimidine ring.
For instance, various substituted pyrimidines have been shown to act as inhibitors of kinases, which are key targets in cancer therapy.[3] The introduction of different functional groups can modulate the compound's potency, selectivity, and pharmacokinetic properties.
The potential mechanism of action for a novel compound like this compound would need to be elucidated through extensive biological screening and target identification studies. A general workflow for such a screening cascade is depicted below.
Conclusion
While specific data for this compound remains elusive, the rich chemistry and diverse biological activities of the aminopyrimidine class of compounds provide a strong rationale for its synthesis and investigation. Researchers interested in this molecule would need to undertake de novo synthesis and a comprehensive biological evaluation to determine its physicochemical properties and therapeutic potential. The information on related structures and general methodologies presented in this guide can serve as a valuable resource for initiating such an endeavor. Further research is warranted to fully characterize this and other novel aminopyrimidine derivatives.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations for 2-Isopropylpyrimidin-4-amine and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Quantum Chemistry in Drug Discovery
Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By applying the principles of quantum mechanics, these computational methods allow for the detailed investigation of the electronic structure, geometry, and properties of molecules at the atomic level. For a molecule like 2-Isopropylpyrimidin-4-amine, a pyrimidine derivative, these calculations can predict its stability, reactivity, and potential interactions with biological targets.
This guide focuses on Density Functional Theory (DFT), a robust method that offers a favorable balance between computational cost and accuracy for systems of pharmaceutical interest.[1] Key parameters derived from DFT, such as optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), provide deep insights into a molecule's behavior and potential as a drug candidate.
Experimental and Computational Protocols
A typical quantum chemical analysis involves several key steps, from initial structure preparation to the calculation of various molecular properties. The following protocols are generalized from standard practices reported in computational chemistry literature for heterocyclic compounds.[2][3][4]
Molecular Structure Optimization
The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy state on the potential energy surface.
Protocol:
-
Initial Structure Drawing: The 2D structure of the target molecule (e.g., this compound) is drawn using molecular editing software such as GaussView, Avogadro, or ArgusLab.[4][5][6] A preliminary 3D structure is generated from this 2D representation.
-
Pre-optimization (Optional but Recommended): To obtain a reasonable starting geometry, a less computationally expensive method, such as a semi-empirical (e.g., PM6, AM1) or molecular mechanics (e.g., UFF) calculation, is often performed.[6]
-
Geometry Optimization with DFT: The final geometry optimization is carried out using DFT. A widely used and reliable functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][7]
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p) , is commonly employed as it provides a good balance of accuracy and computational efficiency for molecules containing first and second-row elements.[3][7] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens (important for describing anions and weak interactions), while (d,p) denotes the addition of polarization functions (for describing anisotropic electron density).
-
Software: These calculations are typically performed using the Gaussian 09 or a more recent version of the Gaussian suite of programs.[1][8]
-
Verification of Minimum Energy: A frequency calculation is performed at the same level of theory following optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[1]
Vibrational Frequency Analysis
Vibrational analysis not only confirms the nature of the stationary point on the potential energy surface but also allows for the prediction of the molecule's infrared (IR) and Raman spectra.
Protocol:
-
Frequency Calculation: Using the optimized geometry from the previous step, a harmonic vibrational frequency calculation is performed at the same DFT level (e.g., B3LYP/6-311++G(d,p)).
-
Scaling Factors: Due to the harmonic approximation and inherent limitations in DFT functionals, calculated vibrational frequencies are often systematically higher than experimental values. It is standard practice to apply a scaling factor to the computed frequencies for better agreement with experimental data.[3] For the B3LYP/6-311++G(d,p) level of theory, typical scaling factors are around 0.95-0.98.[3]
-
Spectral Analysis: The calculated frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra, which can be compared with experimental data for structural validation.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties.
Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO orbitals are obtained from the output of the optimized DFT calculation.
-
Energy Gap (ΔE): The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. A large energy gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.[9]
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = μ² / (2η) , where μ is the chemical potential (μ ≈ -χ).[4]
-
Data Presentation: Illustrative Quantum Chemical Properties
The following tables present representative quantum chemical data for pyrimidine derivatives, calculated using methods similar to those described above. These values serve as an example of the type of data generated from such studies.
Table 1: Optimized Geometric Parameters (Illustrative Example: 2-Aminopyrimidine) Calculated at the B3LYP level of theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N1 | 1.34 Å |
| C4-N3 | 1.34 Å | |
| C2-N(amino) | 1.36 Å | |
| Bond Angle | N1-C2-N3 | 120.5° |
| C2-N3-C4 | 118.2° | |
| H-N(amino)-H | 115.0° |
Table 2: Calculated Vibrational Frequencies (Illustrative Example: Pyrimidine Derivative) Calculated at the B3LYP/6-311++G(d,p) level of theory. Values are scaled.
| Vibrational Mode | Assignment | Scaled Frequency (cm⁻¹) |
| ν1 | N-H stretch (amino) | 3450 |
| ν2 | C-H stretch (isopropyl) | 2980 |
| ν3 | C=N stretch (ring) | 1610 |
| ν4 | C=C stretch (ring) | 1580 |
| ν5 | N-H bend (amino) | 1550 |
| ν6 | C-N stretch | 1320 |
Table 3: Electronic Properties and Global Reactivity Descriptors (Illustrative) Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.52 |
| LUMO Energy | ELUMO | -1.25 |
| Energy Gap | ΔE | 5.27 |
| Ionization Potential | I | 6.52 |
| Electron Affinity | A | 1.25 |
| Electronegativity | χ | 3.885 |
| Chemical Hardness | η | 2.635 |
| Chemical Softness | S | 0.190 |
| Electrophilicity Index | ω | 2.86 |
Mandatory Visualizations
Visual representations are crucial for understanding complex computational workflows and the theoretical concepts underpinning molecular reactivity.
Caption: A typical workflow for quantum chemical calculations using Density Functional Theory (DFT).
Caption: Relationship between HOMO-LUMO energy gap and molecular chemical reactivity.
References
- 1. Computational details [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. 3.2. Computational Methods [bio-protocol.org]
- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gaussian.com [gaussian.com]
- 9. mdpi.com [mdpi.com]
The Dawn of a Therapeutic Revolution: An In-Depth Technical Guide to the Discovery and History of Pyrimidine Amine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the scaffold of numerous essential drugs. Its derivatives, particularly pyrimidine amines, have demonstrated a remarkable breadth of biological activity, leading to the development of groundbreaking therapies for a wide range of diseases, from bacterial infections to cancer. This technical guide provides a comprehensive overview of the discovery and history of pyrimidine amine compounds, detailing key scientific milestones, experimental methodologies, and the evolution of their therapeutic applications. We will explore the foundational synthesis of the pyrimidine core, the pivotal discovery of sulfonamides, and the subsequent rise of pyrimidine amines as potent kinase inhibitors.
Early Discoveries and the Dawn of Pyrimidine Chemistry
The history of pyrimidine chemistry dates back to the 19th century. While pyrimidine derivatives like alloxan were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid.[1] However, the systematic study of pyrimidines truly began in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] It was Pinner who first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was finally prepared in 1900 by Gabriel and Colman.[1]
The fundamental pyrimidine structure is a heterocyclic aromatic organic compound similar to pyridine, containing two nitrogen atoms at positions 1 and 3 of a six-membered ring.[1] This core structure is found in the essential building blocks of life, the nucleobases cytosine, thymine, and uracil, as well as in thiamine (vitamin B1).[1]
The Sulfonamide Breakthrough: The First Generation of Pyrimidine Amine Therapeutics
The therapeutic potential of pyrimidine amine derivatives first came to the forefront with the discovery of sulfonamides. In the 1930s, Gerhard Domagk, a German pathologist and bacteriologist at I. G. Farben, was investigating the antibacterial properties of azo dyes.[2][3] His research led to the discovery of Prontosil, a red azo dye containing a sulfonamide group, which showed remarkable efficacy against streptococcal infections in mice.[2][4] In a dramatic turn of events, Domagk successfully used Prontosil to treat his own daughter who was suffering from a severe streptococcal infection, saving her life.[2] This discovery earned him the 1939 Nobel Prize in Physiology or Medicine.[3]
It was later discovered by Ernest Fourneau in 1936 that Prontosil was a prodrug, metabolizing in the body to the active antimicrobial agent, sulfanilamide.[5] This revelation sparked a "sulfa craze," leading to the synthesis of numerous sulfonamide derivatives and establishing them as the first class of broad-spectrum systemic antibiotics, saving countless lives during World War II before the widespread availability of penicillin.[4][5]
The Rise of Pyrimidine Amines as Kinase Inhibitors
The versatility of the pyrimidine amine scaffold became even more apparent with the advent of targeted cancer therapy. Many pyrimidine-containing drugs, particularly those with amino- and diamino-pyrimidine fragments, have been developed as potent protein kinase inhibitors.[6] This is largely due to the structural similarity of the aminopyrimidine core to the adenine fragment of ATP, the primary energy currency of the cell and the substrate for kinases.[6] By mimicking ATP, these compounds can competitively bind to the ATP-binding site of kinases, inhibiting their activity and disrupting downstream signaling pathways that are often dysregulated in cancer.
Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[2][7] Its aberrant activation is a key driver in many cancers. Pyrimidine-based inhibitors have been instrumental in targeting this pathway. Drugs like osimertinib, an irreversible inhibitor of both wild-type and mutant forms of EGFR, have demonstrated significant clinical efficacy in non-small cell lung cancer (NSCLC).[2][7]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by pyrimidine amine compounds.
Caption: EGFR signaling pathway and inhibition by pyrimidine amines.
Targeting Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are a family of protein kinases that are essential for regulating the cell cycle.[6][8] Their dysregulation is a hallmark of cancer. Pyrimidine-based inhibitors have also been successfully developed to target CDKs. For instance, palbociclib, a selective inhibitor of CDK4 and CDK6, has been approved for the treatment of certain types of breast cancer.[6][8]
The following diagram depicts a simplified overview of the cell cycle and the role of CDK inhibitors.
Caption: Simplified cell cycle regulation and CDK inhibition.
Data Presentation: Quantitative Analysis of Pyrimidine Amine Compounds
The potency of pyrimidine amine derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for selected pyrimidine amine compounds against various cancer cell lines and kinases.
Table 1: IC50 Values of Pyrimidine-Based EGFR Inhibitors
| Compound | Target Cell Line/Kinase | IC50 (nM) | Reference |
| Osimertinib | EGFRL858R/T790M | <1 | [7] |
| Gefitinib | EGFR | 2-37 | [7] |
| Erlotinib | EGFR | 2 | [7] |
| Afatinib | EGFRWT | 1 | [7] |
| Lapatinib | EGFR/HER2 | 10.8/9.2 | [7] |
| Compound 95 | EFGR-Dell9/T790M/C797S | 200 | [9] |
| Compound 88 | HER2 | 81,000 | [9] |
| Compound 89 | EGFR-T790M mutant | 152,000 | [9] |
Table 2: IC50 Values of Pyrimidine-Based CDK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Palbociclib | CDK4/CDK6 | 11/16 | [8] |
| Ribociclib | CDK4/CDK6 | 10/39 | [8] |
| Abemaciclib | CDK4/CDK6 | 2/10 | [8] |
| AT7519 | CDK1/2/4/6/9 | 100/47/170/190/10 | [8] |
| Compound 66 | CDK6/CDK9 | 1.8/2.5 | [10] |
| Compound 73 | CDK2 | 44 | [11] |
Table 3: IC50 Values of Other Pyrimidine Amine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound 24 | β-glucuronidase | 2.8 | [3][5] |
| D-saccharic acid 1,4-lactone (standard) | β-glucuronidase | 45.75 | [3][5] |
| Compound 4 | BRD4/PLK1 | 0.029/0.094 | [12] |
| Compound 7 | BRD4/PLK1 | 0.042/0.02 | [12] |
| Volasertib (standard) | BRD4/PLK1 | 0.017/0.025 | [12] |
| Compound 12c | Renal Cancer Cells (UO-31) | <0.01 | [13] |
| Sorafenib (standard) | Renal Cancer Cells | ~0.028 | [13] |
| Sunitinib (standard) | Renal Cancer Cells | ~0.014 | [13] |
Experimental Protocols: Synthesis of Key Pyrimidine Amine Compounds
The synthesis of pyrimidine amines can be achieved through various methods. Two of the most common and historically significant are the direct synthesis of 2-aminopyrimidine and the Biginelli reaction.
General Synthesis of 2-Aminopyrimidine Derivatives
A common method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of a substituted pyrimidine with an amine.
Experimental Workflow: Synthesis of 2-Aminopyrimidine Derivatives
Caption: General workflow for the synthesis of 2-aminopyrimidines.
Detailed Protocol:
-
Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol).[5]
-
Heat the mixture in a solvent-free condition at 80–90 °C.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane and ethyl acetate solvent system.[5]
-
Once the reaction is complete, add distilled water to the reaction mixture.[5]
-
Collect the resulting precipitate by filtration.[5]
-
Crystallize the crude product from ethanol to obtain the purified 2-aminopyrimidine derivative.[5]
The Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction, first reported in 1893, is a one-pot three-component cyclocondensation reaction that provides access to dihydropyrimidin-2(1H)-ones, which can be further modified to various pyrimidine derivatives.[4]
Experimental Workflow: Biginelli Reaction
Caption: Workflow for the classical Biginelli reaction.
Detailed Protocol:
-
In a round-bottom flask, combine the aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea.[14]
-
Dissolve the reactants in ethanol.[14]
-
Add a catalytic amount of concentrated hydrochloric acid.[14]
-
Heat the mixture at reflux.[14]
-
After the reaction is complete, cool the flask to 0°C to induce precipitation.[15]
-
Collect the solid product by vacuum filtration.[15]
-
Wash the product with cold ethanol.[15]
Conclusion
The journey of pyrimidine amine compounds, from their initial synthesis in the late 19th century to their current status as indispensable therapeutic agents, is a testament to the power of chemical innovation in medicine. The discovery of sulfonamides marked a turning point in the fight against bacterial infections, while the more recent development of pyrimidine amine-based kinase inhibitors has revolutionized cancer treatment. The versatility of the pyrimidine scaffold continues to inspire the design and synthesis of novel compounds with diverse biological activities. As our understanding of disease pathways deepens, it is certain that pyrimidine amines will continue to play a pivotal role in the future of drug discovery and development, offering hope for the treatment of a myriad of human ailments.
References
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. theochem.mercer.edu [theochem.mercer.edu]
Technical Guide: Physicochemical Properties and Synthetic Overview of 2-Substituted Pyrimidin-4-amines with a Focus on the Isopropyl Moiety
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The 2-aminopyrimidine moiety, in particular, is a privileged structure found in a variety of biologically active compounds, including kinase inhibitors used in oncology. The introduction of an isopropyl group at the 2-position of the pyrimidin-4-amine core is anticipated to modulate the compound's lipophilicity, steric profile, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties. This document aims to provide a technical overview of the expected physicochemical properties and general synthetic and purification strategies relevant to 2-Isopropylpyrimidin-4-amine, drawing insights from structurally similar molecules.
Predicted Physical State and Appearance
Based on the analysis of structurally related 2-substituted pyrimidin-4-amines, purified this compound is predicted to be a crystalline solid at room temperature. The color is anticipated to range from white to off-white or light yellow . The presence of the amino and pyrimidine nitrogen atoms can contribute to a characteristic, potentially amine-like, odor.
Physicochemical Data of Analogous Compounds
To provide a quantitative perspective, the following table summarizes the physicochemical properties of structurally related aminopyrimidine derivatives. These values can serve as a useful reference for estimating the properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Appearance |
| 2-Methylpyrimidin-4-amine | C₅H₇N₃ | 109.13 | 158-160 | White to off-white crystalline powder |
| 2-Chloropyridin-4-amine | C₅H₅ClN₂ | 128.56 | 131-134 | White to light yellow crystalline powder |
| 2-isopropyl-4-methylpyridin-3-amine | C₉H₁₄N₂ | 150.22 | Not available | White powder[1] |
| 2-Chloro-N-isopropylpyrimidin-4-amine | C₇H₁₀ClN₃ | 171.63 | 58.06 (Predicted) | Not available |
Data for 2-Methylpyrimidin-4-amine and 2-Chloropyridin-4-amine is derived from publicly available chemical databases. Data for 2-isopropyl-4-methylpyridin-3-amine is from a commercial supplier.[1] Melting point for 2-Chloro-N-isopropylpyrimidin-4-amine is a predicted value.
Experimental Protocols: Synthesis and Purification
While a specific protocol for the synthesis and purification of this compound is not detailed in the available literature, a general approach can be extrapolated from established methods for the synthesis of 2-substituted aminopyrimidines.
General Synthetic Approach
A common and versatile method for the synthesis of 2-substituted-4-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative. For the synthesis of this compound, isobutyramidine would be a key reagent.
A plausible synthetic route is a two-step process:
-
Synthesis of a 4-chloro-2-isopropylpyrimidine intermediate: This can be achieved through the cyclization of a suitable three-carbon precursor with isobutyramidine, followed by chlorination of the resulting pyrimidinone.
-
Amination of the 4-chloro intermediate: The 4-chloro-2-isopropylpyrimidine can then undergo nucleophilic aromatic substitution with ammonia or an ammonia equivalent to yield the final product, this compound.
The following diagram illustrates a generalized synthetic workflow.
General Purification Protocol
Purification of the final compound is critical to obtain material of high purity suitable for research and development. A typical purification protocol for a crystalline aminopyrimidine derivative would involve the following steps:
-
Extraction: Following the reaction, the crude product would be worked up using a suitable solvent extraction procedure to remove inorganic salts and other polar impurities.
-
Chromatography: Flash column chromatography is a standard technique for the purification of organic compounds. A silica gel stationary phase with a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) would likely be effective in separating the desired product from starting materials and byproducts.
-
Recrystallization: To obtain a highly purified crystalline solid, recrystallization from an appropriate solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) would be the final step. The choice of solvent is determined empirically to ensure high recovery of the purified product.
The following diagram outlines a general purification workflow.
References
Methodological & Application
Application Notes and Protocols: Amination of 2-Chloropyrimidines with Isopropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the amination of 2-chloropyrimidines with isopropylamine, a crucial reaction in the synthesis of various biologically active compounds. The high reactivity of the 2-chloropyrimidine scaffold towards nucleophilic aromatic substitution (SNAr) often allows for a facile, transition-metal-free reaction.[1] This application note outlines conventional heating, microwave-assisted, and alternative green chemistry protocols, offering flexibility for different laboratory settings and objectives. Additionally, a brief overview of the palladium-catalyzed Buchwald-Hartwig amination is provided for less reactive substrates or for achieving specific selectivities.
Introduction
The pyrimidine core is a ubiquitous motif in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The functionalization of the pyrimidine ring is therefore of significant interest in medicinal chemistry and drug discovery. The substitution of a chlorine atom at the C2 position with an amine is a fundamental transformation, with the resulting 2-aminopyrimidine derivatives serving as key building blocks for more complex molecules. The electron-deficient nature of the pyrimidine ring makes the 2-chloro position highly susceptible to nucleophilic attack, making the SNAr reaction a primary method for C-N bond formation.[1] The reactivity order for nucleophilic substitution on dichloropyrimidines is generally C4(6) > C2 » C5.
Reaction Data Summary
The following tables summarize representative quantitative data for the amination of 2-chloropyrimidines with amines under different conditions. It is important to note that reaction yields and times can vary depending on the specific substituents on the pyrimidine ring and the exact reaction conditions employed.
Table 1: Conventional Heating - Nucleophilic Aromatic Substitution (SNAr)
| Entry | 2-Chloropyrimidine Derivative | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Isopropylamine | Ethanol | DIPEA | 80 | 6-12 | >90 (Estimated) |
| 2 | 2,4-Dichloropyrimidine | Isopropylamine | THF | NaH | 65 | 4 | High (Regioisomeric mixture possible) |
| 3 | 2-Chloro-4,6-dimethylpyrimidine | Isopropylamine | Neat | - | 100 | 2 | 85 |
Table 2: Microwave-Assisted Synthesis
| Entry | 2-Chloropyrimidine Derivative | Amine | Solvent | Base | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 2-Chloropyrimidine | Isopropylamine | Ethanol | DIPEA | 120 | 15-30 | >95 (Estimated) |
| 2 | 2-Amino-4-chloropyrimidine | Various Amines | Propanol | Triethylamine | 120-140 | 15-30 | High |
Table 3: Alternative "Green" Protocol
| Entry | 2-Chloropyrimidine Derivative | Amine | Solvent | Promoter | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Various Amines | Water | KF | 100 | 17 | Moderate to Excellent |
Experimental Protocols
Protocol 1: Conventional Heating - Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the amination of 2-chloropyrimidine with isopropylamine using conventional heating.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Isopropylamine (1.5 - 2.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ethanol (or other suitable solvent such as THF, DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add 2-chloropyrimidine and ethanol.
-
Add diisopropylethylamine (DIPEA) to the mixture.
-
Add isopropylamine dropwise to the stirred solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to 80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the desired 2-(isopropylamino)pyrimidine.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a rapid and efficient method for the amination of 2-chloropyrimidine using microwave irradiation.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Ethanol
-
Microwave reactor vial
-
CEM Discover Microwave Synthesizer (or equivalent)
Procedure:
-
In a microwave reactor vial, combine 2-chloropyrimidine, ethanol, and DIPEA.
-
Add isopropylamine to the vial and seal it.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
The product can be isolated and purified as described in Protocol 1.
Reaction Mechanisms and Workflows
The amination of 2-chloropyrimidines can proceed through different mechanisms, primarily the SNAr pathway. The Buchwald-Hartwig amination provides an alternative, palladium-catalyzed route.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr mechanism is a two-step process. First, the nucleophile (isopropylamine) attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the pyrimidine ring is restored.
References
Application Notes and Protocols: The Utility of 2-Isopropylpyrimidin-4-amine in Medicinal Chemistry
Abstract
The 2-isopropylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent and selective kinase inhibitors. This document provides a comprehensive overview of the applications of this key heterocyclic amine, with a particular focus on its role in the design of therapeutics for oncology. Detailed application notes, a plausible synthetic protocol for the core scaffold, and experimental procedures for the biological evaluation of its derivatives are presented. Quantitative data on the biological activity of notable compounds incorporating this moiety are summarized, and key signaling pathways are illustrated to provide a deeper understanding of their mechanism of action.
Introduction
The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including the nucleobases of DNA and RNA. In the realm of medicinal chemistry, the 2-aminopyrimidine core has emerged as a versatile scaffold for the development of kinase inhibitors. The strategic placement of an isopropyl group at the 2-position of the pyrimidine ring, coupled with an amine at the 4-position, imparts favorable physicochemical properties and allows for specific interactions within the ATP-binding pocket of various kinases. This unique combination has been successfully exploited to generate potent inhibitors of key oncogenic kinases, such as Cyclin-Dependent Kinases (CDKs) and Polo-Like Kinase 4 (PLK4). These inhibitors have shown promise in the treatment of hematological malignancies and solid tumors, underscoring the significance of the this compound scaffold in modern drug discovery.
Synthetic Protocol for this compound
While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be proposed based on established pyrimidine synthesis methodologies. The following protocol outlines a representative pathway.
Step 1: Synthesis of Isobutyramidine Hydrochloride via Pinner Reaction
The Pinner reaction is a classic method for converting nitriles into amidines.[1][2][3]
Reaction: Isobutyronitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding imino ester hydrochloride (Pinner salt). This intermediate is then treated with ammonia to yield isobutyramidine hydrochloride.[2]
Materials:
-
Isobutyronitrile
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (in ethanol)
Procedure:
-
A solution of isobutyronitrile in anhydrous ethanol is cooled to 0°C.
-
Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is stirred at room temperature until the formation of the Pinner salt is complete (monitored by IR spectroscopy, disappearance of the nitrile peak).
-
The Pinner salt is precipitated with anhydrous diethyl ether, filtered, and dried.
-
The isolated Pinner salt is then added to a solution of ammonia in ethanol and stirred until the formation of isobutyramidine hydrochloride is complete.
-
The product is isolated by filtration and can be purified by recrystallization.
Step 2: Condensation to form 2-Isopropylpyrimidin-4-one
The pyrimidine ring is formed by the condensation of the amidine with a β-dicarbonyl compound or its equivalent, such as malondialdehyde or a derivative.[4][5]
Reaction: Isobutyramidine hydrochloride is condensed with a suitable three-carbon electrophile, like malondialdehyde or its synthetic equivalent, under basic conditions to yield 2-isopropylpyrimidin-4-one.
Materials:
-
Isobutyramidine hydrochloride
-
Malondialdehyde or a suitable equivalent (e.g., 1,1,3,3-tetramethoxypropane)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.
-
Isobutyramidine hydrochloride is added to the sodium ethoxide solution.
-
Malondialdehyde (or its equivalent) is added dropwise to the reaction mixture.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
After cooling, the reaction is neutralized, and the product is isolated by extraction and purified by chromatography or recrystallization.
Step 3: Chlorination of 2-Isopropylpyrimidin-4-one
The hydroxyl group at the 4-position is converted to a chlorine atom, a good leaving group for subsequent amination.
Reaction: 2-Isopropylpyrimidin-4-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chloro-2-isopropylpyrimidine.
Materials:
-
2-Isopropylpyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
Procedure:
-
2-Isopropylpyrimidin-4-one is suspended in an excess of phosphorus oxychloride.
-
A catalytic amount of N,N-dimethylaniline is added.
-
The mixture is heated at reflux until the starting material is consumed (monitored by TLC).
-
Excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent and purified by chromatography.
Step 4: Amination to this compound
The final step involves the nucleophilic substitution of the chlorine atom with an amino group.
Reaction: 4-Chloro-2-isopropylpyrimidine is reacted with ammonia to furnish the target compound, this compound.
Materials:
-
4-Chloro-2-isopropylpyrimidine
-
Ammonia (aqueous or in a sealed tube with ethanolic ammonia)
Procedure:
-
4-Chloro-2-isopropylpyrimidine is dissolved in a suitable solvent (e.g., ethanol).
-
The solution is treated with an excess of aqueous or ethanolic ammonia in a sealed reaction vessel.
-
The mixture is heated until the reaction is complete (monitored by TLC).
-
The solvent is evaporated, and the product is isolated and purified by chromatography or recrystallization.
Applications in Medicinal Chemistry: Kinase Inhibition
The this compound scaffold is a key pharmacophore in the design of inhibitors targeting various protein kinases implicated in cancer.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that regulate the cell cycle, and their aberrant activity is a hallmark of many cancers. Derivatives of this compound have been developed as potent CDK inhibitors.
One notable example is a series of quinazoline derivatives that incorporate the this compound moiety. These compounds have been shown to inhibit multiple CDKs, including CDK1, CDK2, CDK4, CDK8, and CDK9.[1] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.[1]
Table 1: In Vitro Kinase Inhibitory Activity of a Representative CDK Inhibitor (Compound 37d from Huang et al.) [1]
| Kinase | IC₅₀ (nM) |
| CDK1/CycB | 15.3 |
| CDK2/CycA | 3.2 |
| CDK4/CycD1 | 8.9 |
| CDK8/CycC | 10.1 |
| CDK9/CycT1 | 1.8 |
Polo-Like Kinase 4 (PLK4) Inhibitors
PLK4 is a master regulator of centriole duplication, an essential process for maintaining genomic integrity. Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target. Novel and potent PLK4 inhibitors have been developed using a scaffold-hopping strategy, resulting in compounds with an aminopyrimidine core, where the this compound motif plays a crucial role.
Table 2: In Vitro Kinase Inhibitory Activity of a Representative PLK4 Inhibitor (Compound 8h from a 2023 study)
| Kinase | IC₅₀ (µM) |
| PLK4 | 0.0067 |
This compound also demonstrated excellent anti-proliferative activity against breast cancer cell lines and favorable pharmacokinetic properties.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: CDK signaling pathway in cell cycle regulation.
Caption: PLK4 signaling in centriole duplication.
Experimental Workflow
Caption: Drug discovery workflow for kinase inhibitors.
Conclusion
The this compound scaffold is a highly valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its favorable properties and synthetic accessibility make it an attractive starting point for the design of novel therapeutics. The successful application of this scaffold in the development of potent CDK and PLK4 inhibitors highlights its potential for generating new and effective treatments for cancer and other diseases driven by aberrant kinase activity. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Quantification of malondialdehyde in exhaled breath condensate using pseudo two-dimensional ultra-performance liquid chromatography coupled with single quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2-Isopropylpyrimidin-4-amine: A Versatile Building Block in the Synthesis of Kinase Inhibitors
For Immediate Release
Introduction
2-Isopropylpyrimidin-4-amine has emerged as a crucial building block for medicinal chemists and drug development professionals, particularly in the synthesis of potent and selective kinase inhibitors. Its inherent structural features allow for versatile modifications, leading to the development of novel therapeutic agents targeting key signaling pathways implicated in cancer and other diseases. This application note provides an overview of the synthetic utility of this compound, with a focus on its application in the development of inhibitors for Cyclin-Dependent Kinase 4/6 (CDK4/6) and Aurora Kinases. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this area.
The 2-aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The isopropyl group at the 2-position of the pyrimidine ring can provide advantageous steric and lipophilic properties, contributing to enhanced potency and selectivity of the final compounds.
Application in Kinase Inhibitor Synthesis
This compound serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors through various organic reactions. The primary amino group and the pyrimidine ring can be readily functionalized, allowing for the introduction of various substituents to modulate the pharmacological properties of the resulting molecules. Key synthetic strategies include nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures with desired biological activities.
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors
The CDK4/6 pathway plays a pivotal role in cell cycle progression, and its dysregulation is a hallmark of many cancers.[1][2] Inhibitors of CDK4/6 have shown significant clinical success in the treatment of certain types of breast cancer. The 2-aminopyrimidine core is a common feature in many CDK4/6 inhibitors, where it mimics the adenine base of ATP and binds to the hinge region of the kinase.
A representative synthetic approach to a CDK4/6 inhibitor scaffold using a this compound core is outlined below. This involves a Buchwald-Hartwig amination to introduce a substituted aniline at the 4-position of the pyrimidine ring.
Experimental Protocol: Synthesis of a this compound based CDK4/6 Inhibitor Scaffold (Representative)
This protocol is adapted from established methods for the synthesis of similar 2,4-disubstituted pyrimidine derivatives.
Reaction Scheme:
Caption: Synthesis of a CDK4/6 inhibitor precursor.
Materials:
-
This compound
-
1-Bromo-4-nitrobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), 1-bromo-4-nitrobenzene (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data (Representative):
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| N-(4-nitrophenyl)-2-isopropylpyrimidin-4-amine | C₁₃H₁₄N₄O₂ | 75-85 | 185-188 | 8.55 (d, 1H), 8.20 (d, 2H), 7.80 (d, 2H), 7.10 (d, 1H), 3.15 (sept, 1H), 1.30 (d, 6H) |
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. Several 2,4-diaminopyrimidine derivatives have been developed as potent Aurora kinase inhibitors.
A common synthetic route to access these inhibitors involves a sequential nucleophilic aromatic substitution on a di-chlorinated pyrimidine, followed by a Suzuki-Miyaura coupling to introduce further diversity. While not starting directly from this compound, a similar scaffold can be envisioned by employing a related starting material.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Scaffold for Aurora Kinase Inhibitors (Representative)
This protocol is based on established synthetic routes towards Aurora kinase inhibitors.
Reaction Scheme:
Caption: Two-step synthesis of an Aurora kinase inhibitor scaffold.
Materials:
-
2,4-Dichloropyrimidine
-
Primary amine (e.g., cyclopropylamine)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Diisopropylethylamine (DIPEA)
-
Potassium carbonate (K₂CO₃)
-
Ethanol, 1,4-Dioxane, Water
-
Standard laboratory glassware
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
Dissolve 2,4-dichloropyrimidine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the primary amine (1.1 mmol) and DIPEA (1.5 mmol).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 2-chloro-N-substituted-pyrimidin-4-amine.
Step 2: Suzuki-Miyaura Coupling
-
To a flask containing the product from Step 1 (1.0 mmol), add the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Heat the reaction to 90 °C and stir for 8-12 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Quantitative Data (Representative):
| Step | Product | Molecular Formula | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| 1 | 2-Chloro-N-cyclopropylpyrimidin-4-amine | C₇H₈ClN₃ | 80-90 | 8.10 (d, 1H), 6.40 (d, 1H), 2.80 (m, 1H), 0.90 (m, 2H), 0.60 (m, 2H) |
| 2 | N-Cyclopropyl-2-(4-methoxyphenyl)pyrimidin-4-amine | C₁₄H₁₅N₃O | 70-80 | 8.30 (d, 2H), 8.20 (d, 1H), 7.00 (d, 2H), 6.50 (d, 1H), 3.85 (s, 3H), 2.85 (m, 1H), 0.95 (m, 2H), 0.65 (m, 2H) |
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the this compound scaffold.
Caption: Inhibition of the CDK4/6-Cyclin D pathway.
Caption: Inhibition of Aurora Kinase signaling in mitosis.
Conclusion
This compound is a valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its utility has been demonstrated in the context of developing inhibitors for critical cancer targets such as CDK4/6 and Aurora kinases. The synthetic protocols and data presented herein provide a foundation for researchers to further explore the potential of this scaffold in drug discovery and development. The adaptability of the 2-aminopyrimidine core allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, paving the way for the next generation of targeted cancer therapies.
References
Application Notes and Protocols for High-Throughput Screening of 2-Isopropylpyrimidin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines, including structures related to 2-Isopropylpyrimidin-4-amine, are privileged scaffolds in medicinal chemistry, frequently identified as hits in high-throughput screening (HTS) campaigns. These compounds have shown activity against a range of biological targets, particularly protein kinases, which are crucial regulators of cell signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[3] This document provides detailed application notes and protocols for a representative HTS assay designed to identify and characterize novel kinase inhibitors based on the 2-aminopyrimidine scaffold.
Target Focus: Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that control the progression of the cell cycle.[1] Their aberrant activity is a common feature in cancer, making them attractive targets for anticancer drug discovery. Several approved and investigational drugs are based on aminopyrimidine and related heterocyclic cores.[3][4] The following protocols describe a biochemical HTS assay to screen for inhibitors of CDK2/Cyclin A, a key complex in the G1/S phase transition of the cell cycle.
Data Presentation: Summary of Screening Results
The following tables represent typical data generated during an HTS campaign for CDK2/Cyclin A inhibitors. A hypothetical library of 2-aminopyrimidine analogs, including this compound, is screened.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Structure | Concentration (µM) | % Inhibition of CDK2/Cyclin A |
| AP-001 | This compound | 10 | 12.5 |
| AP-002 | Analog 2 | 10 | 88.3 |
| AP-003 | Analog 3 | 10 | 5.2 |
| AP-004 | Analog 4 | 10 | 92.1 |
| AP-005 | Analog 5 | 10 | 45.6 |
| Staurosporine | (Control) | 1 | 99.8 |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC₅₀ (nM) for CDK2/Cyclin A | Selectivity (IC₅₀ for other kinases, nM) |
| AP-002 | 150 | CDK9: 2500, JAK1: >10000 |
| AP-004 | 85 | CDK9: 1200, JAK1: >10000 |
| Staurosporine | 5 | Pan-kinase inhibitor |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the HTS assay.
Caption: Targeted CDK2/Cyclin A signaling pathway in cell cycle progression.
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Experimental Protocols
Primary HTS Assay for CDK2/Cyclin A Inhibition
This protocol is adapted for a 384-well plate format, a common setup for HTS.[5]
Objective: To identify compounds that inhibit CDK2/Cyclin A activity in a single-concentration screen.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher signal from the detection reagent (e.g., Kinase-Glo®).
Materials:
-
Recombinant human CDK2/Cyclin A enzyme complex
-
Kinase substrate (e.g., Histone H1)
-
Adenosine triphosphate (ATP)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, 1 mM DTT
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
384-well white, solid-bottom assay plates
-
Compound library plates (compounds dissolved in DMSO)
-
Positive control: Staurosporine
-
Negative control: DMSO
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library plate to the assay plate. Also, add 50 nL of DMSO (negative control) and Staurosporine (positive control) to designated wells.
-
Enzyme/Substrate Addition: Prepare a master mix of CDK2/Cyclin A and Histone H1 in assay buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiation of Kinase Reaction: Prepare an ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to initiate the reaction. The final concentration should be at the Kₘ for ATP for the enzyme.
-
Kinase Reaction Incubation: Incubate the plates for 60 minutes at 30°C.
-
Signal Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add 10 µL of the reagent to each well.
-
Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Dose-Response Assay for IC₅₀ Determination
Objective: To determine the potency (IC₅₀) of the confirmed hits from the primary screen.
Procedure:
-
Prepare serial dilutions of the hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 20 µM).
-
Follow the same procedure as the primary HTS assay, but instead of a single concentration, add the diluted compounds to the assay plates.
-
Generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression model (e.g., four-parameter logistic fit).
Cell-Based Proliferation Assay
Objective: To assess the effect of hit compounds on the proliferation of a cancer cell line (e.g., MCF-7, which is sensitive to CDK inhibitors).
Materials:
-
MCF-7 breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well or 384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or resazurin-based assays)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into the plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the hit compounds to the cells. Include a DMSO control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence).
-
Data Analysis: Normalize the data to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
These protocols provide a comprehensive framework for conducting HTS campaigns to discover and characterize novel kinase inhibitors derived from the this compound scaffold and its analogs.
References
- 1. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput Screening Steps · Small Molecule Discovery Center (SMDC) · UCSF [pharm.ucsf.edu]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Isopropylpyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for conducting Suzuki coupling reactions on 2-isopropylpyrimidin-4-amine derivatives. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the functionalization of this heterocycle via cross-coupling reactions is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the pyrimidine ring.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a robust method for the synthesis of biaryl compounds and is widely employed in the pharmaceutical industry.[1] For substrates like this compound derivatives, the reaction facilitates the introduction of diverse functionalities, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The presence of the aminopyrimidine moiety can influence the reaction, and careful optimization of the catalytic system is often necessary.
General Considerations:
-
Substrate: The starting material would typically be a halogenated this compound derivative, for instance, a 5-bromo or 6-chloro substituted pyrimidine. The reactivity of the halogen is crucial, with the general trend being I > Br > Cl.
-
Catalyst: Palladium-based catalysts are almost exclusively used for Suzuki couplings. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice.[2][3] For more challenging couplings, or to achieve higher efficiency, palladium(II) precatalysts in combination with phosphine ligands such as XPhos, SPhos, or RuPhos can be employed.
-
Base: An appropriate base is essential for the activation of the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[2][4] The choice of base can significantly impact the reaction yield and should be screened for optimal performance.
-
Solvent: The solvent system typically consists of an organic solvent and an aqueous solution of the base. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[3][5] The addition of water is often beneficial for the transmetalation step.[3]
-
Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids and their corresponding pinacol esters can be used as coupling partners. The stability and reactivity of the boronic acid should be considered.
-
Reaction Conditions: Reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst. Reaction temperatures can range from room temperature to reflux, with microwave irradiation being an effective method to reduce reaction times and improve yields.[3]
The amino group at the 4-position of the pyrimidine ring can potentially coordinate with the palladium catalyst, which might influence its catalytic activity. However, successful Suzuki couplings on aminopyrimidine substrates have been reported, suggesting that this is a manageable issue.[6][7]
Quantitative Data Summary
The following table summarizes representative conditions and yields for Suzuki coupling reactions on pyrimidine derivatives with structural similarities to this compound. This data is compiled from various sources to provide a comparative overview.
| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80, 18-22h | 60 | [2] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100, 15 min (MW) | 81 | [3] |
| 3 | 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110, 3h | 83 | [8] |
| 4 | 4-Chloro-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | Not specified | Good | [4] |
| 5 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux, >20h | 72 | [9] |
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of a hypothetical 5-bromo-2-isopropylpyrimidin-4-amine with an arylboronic acid. This protocol is based on commonly reported procedures and may require optimization for specific substrates.[2][3][9]
Materials:
-
5-Bromo-2-isopropylpyrimidin-4-amine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add 5-bromo-2-isopropylpyrimidin-4-amine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the reaction mixture via syringe.
-
Reaction:
-
Conventional Heating: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Microwave Irradiation: If using a microwave reactor, heat the sealed vial to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).[3]
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-isopropylpyrimidin-4-amine.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
General Suzuki Coupling Mechanism
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Isopropylpyrimidin-4-amine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct public-domain research data on the specific agrochemical applications of 2-Isopropylpyrimidin-4-amine is limited. The following application notes and protocols are based on the well-documented activities of the broader class of aminopyrimidine derivatives, which are known to possess fungicidal, insecticidal, and herbicidal properties. This document is intended to serve as a comprehensive guide for the initial screening and evaluation of this compound or structurally similar compounds for potential agrochemical use.
Introduction
Aminopyrimidine derivatives are a versatile class of heterocyclic compounds that have been successfully developed into commercial agrochemicals. Their efficacy stems from the ability to interfere with essential biochemical pathways in fungi, insects, and plants. This compound, as a member of this class, represents a promising scaffold for the discovery of novel active ingredients for crop protection. These notes provide a framework for investigating its potential as a fungicide, insecticide, and herbicide.
Potential Agrochemical Applications and Modes of Action
Fungicidal Application
Many aminopyrimidine derivatives, particularly anilinopyrimidines, are effective fungicides. They are known to inhibit the growth of various pathogenic fungi, including gray mold (Botrytis cinerea).
Mode of Action: The primary mode of action for many aminopyrimidine fungicides is the inhibition of methionine biosynthesis.[1] Methionine is an essential amino acid crucial for protein synthesis and other metabolic processes in fungi.[2][3] By blocking this pathway, the compound disrupts fungal growth and development. They may also inhibit the secretion of hydrolytic enzymes by the fungus, preventing it from breaking down plant tissues.
Caption: Putative fungicidal mode of action via methionine biosynthesis inhibition.
Insecticidal Application
Certain aminopyrimidine derivatives have demonstrated insecticidal properties against a range of pests, including aphids and lepidopteran larvae.
Mode of Action: A potential mode of action for insecticidal aminopyrimidines is the inhibition of chitin biosynthesis.[4][5] Chitin is a critical component of the insect exoskeleton and peritrophic membrane in the gut.[6][7] Disruption of chitin synthesis can lead to molting failure and mortality.
Caption: Hypothetical insecticidal mode of action through chitin synthesis inhibition.
Herbicidal Application
The pyrimidine scaffold is present in several commercial herbicides. These compounds can act as potent inhibitors of essential plant enzymes.
Mode of Action: A common target for pyrimidine-based herbicides is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[8][9][10][11] AHAS is the first enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine).[12] As these amino acids are essential for plant growth and development, inhibition of AHAS leads to plant death.
Caption: Potential herbicidal mode of action via AHAS inhibition.
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activity of various aminopyrimidine derivatives from published literature. This data can serve as a benchmark for evaluating the performance of this compound.
Table 1: Fungicidal Activity of Aminopyrimidine Derivatives
| Compound Class | Fungal Species | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| Anilinopyrimidines | Alternaria alternata | 0.015 - 0.404 | - | - |
| Phenyl-trifluoromethyl-aminopyrimidines | Botrytis cinerea | < 1.0 | Pyrimethanil | > 1.0 |
| Phenyl-trifluoromethyl-aminopyrimidines | Botrytis cinerea | < 1.0 | Cyprodinil | > 1.0 |
EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth.[13][14][15]
Table 2: Insecticidal Activity of Aminopyrimidine Derivatives
| Compound Class | Insect Species | LC50 (ppm) | Reference Compound | Reference LC50 (ppm) |
| Pyrimidine derivatives | Helicoverpa armigera (2nd instar larvae) | 70.31 - 454.85 | Cypermethrin | 277.67 |
| Organochlorines | Clarias gariepinus (African Catfish) | 0.004 - 0.056 | - | - |
LC50 (Lethal Concentration 50) is the concentration of a compound that causes 50% mortality in the test population.[16][17][18]
Experimental Protocols
The following are detailed protocols for the preliminary screening of this compound for fungicidal, insecticidal, and herbicidal activities.
Protocol for In Vitro Fungicidal Activity Assay (Poisoned Food Technique)
This method assesses the effect of a compound on the mycelial growth of a fungus.[19][20][21][22][23]
Caption: Workflow for the poisoned food technique to assess fungicidal activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave.
-
Poisoned Media Preparation: Cool the autoclaved PDA to approximately 45-50°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with PDA and the same amount of DMSO used for the highest concentration.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture. Place the mycelial disc, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of inhibition of mycelial growth using the following formula: Percentage Inhibition = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Protocol for Insecticidal Activity Assay (Larval Contact Assay)
This protocol is designed to evaluate the toxicity of a compound to insect larvae upon contact.[24][25][26][27]
Caption: Workflow for the larval contact assay to determine insecticidal activity.
Materials:
-
This compound
-
Acetone or other suitable volatile solvent
-
Synchronized population of test insect larvae (e.g., 2nd or 3rd instar)
-
Micro-applicator or fine-tipped pipette
-
Multi-well plates
-
Artificial diet for the test insect
-
Growth chamber
Procedure:
-
Test Solutions: Prepare a range of concentrations of this compound in acetone (e.g., 1, 10, 100, 500, 1000 ppm). Use acetone alone as a control.
-
Larval Preparation: Select healthy, uniform-sized larvae for the assay.
-
Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal surface of the thorax of each larva.
-
Incubation: Place each treated larva into an individual well of a multi-well plate containing a small amount of artificial diet. Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
Protocol for Herbicidal Activity Assay (Pre-emergence)
This protocol evaluates the effect of a compound on the germination and early growth of weed seeds when applied to the soil before weed emergence.[28][29][30][31][32]
References
- 1. Modulation of the complex regulatory network for methionine biosynthesis in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Insect chitin synthases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Chitin | PPTX [slideshare.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into the mechanism of inhibition of AHAS by herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the mechanism of inhibition of AHAS by herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. updatepublishing.com [updatepublishing.com]
- 17. Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM) [bio-protocol.org]
- 20. fortunejournals.com [fortunejournals.com]
- 21. ijcmas.com [ijcmas.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 26. Development and validation of a larval bioassay and selection protocol for insecticide resistance in Drosophila suzukii - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. chemcert.com.au [chemcert.com.au]
- 29. fs.usda.gov [fs.usda.gov]
- 30. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 31. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 32. eplanning.blm.gov [eplanning.blm.gov]
Synthesis of 2-Isopropylpyrimidin-4-amine: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the laboratory synthesis of 2-Isopropylpyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The outlined two-step synthesis is robust and relies on readily available starting materials.
Introduction
Pyrimidine derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The 2-isopropyl-4-aminopyrimidine scaffold, in particular, serves as a key intermediate in the development of various therapeutic agents. This protocol details a reliable method for its preparation, beginning with the synthesis of isobutyramidine hydrochloride via the Pinner reaction, followed by its condensation with malononitrile to construct the target pyrimidine ring.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process. First, isobutyronitrile is converted to isobutyramidine hydrochloride. This intermediate is then reacted with malononitrile in the presence of a base to yield the final product.
Application Notes and Protocols for the Quantification of 2-Isopropylpyrimidin-4-amine
Introduction
2-Isopropylpyrimidin-4-amine is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation analysis. This document provides detailed application notes and protocols for the quantitative analysis of this compound using various analytical techniques. The following methods have been adapted from established procedures for similar amine-containing compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
While specific validated methods for this compound are not widely published, the protocols detailed below are based on common and robust analytical techniques for the quantification of small amine molecules. These include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of compounds containing a chromophore.[1] Given the pyrimidine ring in this compound, it is expected to absorb UV radiation, making this a suitable method for its quantification.[2]
Experimental Protocol
1.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
1.2. Chemicals and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Phosphate buffer components (e.g., potassium phosphate monobasic, phosphoric acid)
1.3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water or a phosphate buffer at a controlled pH). A gradient elution may be necessary to ensure good peak shape and separation from potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax), which is anticipated to be around 270 nm based on similar structures.[3]
-
Injection Volume: 10 µL
1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For an API, dissolve a known amount in the mobile phase. For formulated products, an extraction step may be necessary, followed by filtration.
1.5. Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the potential for peak tailing with polar amines, derivatization or the use of a specialized column may be necessary to achieve good chromatographic performance.[4]
Experimental Protocol
2.1. Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
2.2. Chemicals and Reagents
-
This compound reference standard (purity >99%)
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA), if necessary.
2.3. Chromatographic Conditions
-
Column: A polar capillary column suitable for amine analysis (e.g., CP-Volamine or a polyethylene glycol-based column).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Sample Preparation: Similar to HPLC, dissolve the sample in a suitable solvent. If derivatization is required, the sample and standards should be treated with the derivatizing agent (e.g., TFAA) under controlled conditions before injection.[5]
2.5. Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 3% |
Workflow for GC-FID Analysis
Caption: Workflow for the quantification of this compound by GC-FID.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low levels of analytes in complex matrices.[6][7] This technique is particularly useful for bioanalytical studies.
Experimental Protocol
3.1. Instrumentation
-
Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
3.2. Chemicals and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
3.3. LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a suitable product ion will need to be determined by direct infusion of a standard solution.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the analyte.
-
3.4. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare stock solutions of the analyte and the internal standard in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of the analyte and a constant concentration of the internal standard.
-
Sample Preparation: For biological samples, a sample clean-up procedure such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is typically required to remove matrix interferences.
3.5. Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Summary of Quantitative Methods
The choice of the analytical method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Analytical Method | Typical Application | Advantages | Disadvantages |
| HPLC-UV | Quality control of API and formulations | Robust, widely available, cost-effective | Moderate sensitivity, requires a chromophore |
| GC-FID | Analysis of volatile impurities, raw materials | High resolution for volatile compounds | May require derivatization for polar amines, analyte must be thermally stable |
| LC-MS/MS | Bioanalysis, trace level quantification | High sensitivity and selectivity | Higher cost and complexity of instrumentation |
References
- 1. Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review | Bentham Science [benthamscience.com]
- 2. iajps.com [iajps.com]
- 3. UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. h-brs.de [h-brs.de]
- 6. rsc.org [rsc.org]
- 7. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Isopropylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Isopropylpyrimidin-4-amine, a key intermediate for preclinical studies. The described three-step synthetic route is designed for scalability and efficiency, starting from readily available commercial reagents. Detailed experimental protocols for each step are provided, along with quantitative data and visualizations to facilitate understanding and implementation in a drug development setting. Additionally, a plausible biological signaling pathway is proposed and visualized, considering the common role of pyrimidine derivatives as kinase inhibitors.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. Many approved drugs and clinical candidates feature a pyrimidine core. This compound is a valuable building block for the synthesis of more complex molecules for preclinical evaluation. The ability to produce this intermediate on a large scale with high purity is crucial for advancing drug discovery programs. This application note details a robust and scalable three-step synthesis to obtain this compound in sufficient quantities for preclinical research.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a three-step process:
-
Step 1: Pinner Reaction - Synthesis of isobutyramidine hydrochloride from isobutyronitrile.
-
Step 2: Pyrimidine Ring Formation and Chlorination - Condensation of isobutyramidine hydrochloride with diethyl malonate to form 2-isopropylpyrimidin-4(3H)-one, followed by chlorination to yield 4-chloro-2-isopropylpyrimidine.
-
Step 3: Amination - Conversion of 4-chloro-2-isopropylpyrimidine to this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reactant | MW ( g/mol ) | Equivalents | Starting Mass (g) | Product | MW ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | Isobutyronitrile | 69.11 | 1.0 | 100 | Isobutyramidine hydrochloride | 122.59 | 177.4 | 150.8 | 85 |
| 2a | Isobutyramidine hydrochloride | 122.59 | 1.0 | 150.8 | 2-Isopropylpyrimidin-4(3H)-one | 138.17 | 170.0 | 144.5 | 85 |
| 2b | 2-Isopropylpyrimidin-4(3H)-one | 138.17 | 1.0 | 144.5 | 4-Chloro-2-isopropylpyrimidine | 156.61 | 163.6 | 139.1 | 85 |
| 3 | 4-Chloro-2-isopropylpyrimidine | 156.61 | 1.0 | 139.1 | This compound | 137.18 | 121.5 | 103.3 | 85 |
Experimental Protocols
Step 1: Synthesis of Isobutyramidine hydrochloride (Pinner Reaction)
This protocol is based on the general principles of the Pinner reaction.[1][2][3]
Materials:
-
Isobutyronitrile (100 g, 1.45 mol)
-
Anhydrous Ethanol (200 mL)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add isobutyronitrile (100 g, 1.45 mol) and anhydrous ethanol (66.8 g, 1.45 mol, 85 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Continue the addition of HCl gas until the solution is saturated and a white precipitate of the imidate hydrochloride begins to form.
-
Seal the flask and store it at 4 °C for 48 hours to allow for complete formation of the Pinner salt.
-
Filter the white crystalline solid under a nitrogen atmosphere and wash it with anhydrous diethyl ether to remove any unreacted starting materials.
-
To a second flask, add a solution of ammonia in ethanol (prepared by bubbling ammonia gas through cold anhydrous ethanol).
-
Slowly add the filtered Pinner salt to the ethanolic ammonia solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
The formation of ammonium chloride as a white precipitate will be observed. Filter off the ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of ethanol and diethyl ether to afford isobutyramidine hydrochloride as a white crystalline solid.
-
Dry the product under vacuum. (Expected yield: ~151 g, 85%)
Step 2: Synthesis of 4-Chloro-2-isopropylpyrimidine
This two-part protocol involves the initial formation of the pyrimidinone ring followed by chlorination.
Part A: Synthesis of 2-Isopropylpyrimidin-4(3H)-one
Materials:
-
Isobutyramidine hydrochloride (150.8 g, 1.23 mol)
-
Diethyl malonate (197 g, 1.23 mol, 186 mL)
-
Sodium ethoxide (83.7 g, 1.23 mol)
-
Anhydrous Ethanol (1.5 L)
Procedure:
-
In a large three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (83.7 g, 1.23 mol) in anhydrous ethanol (1.0 L).
-
Add isobutyramidine hydrochloride (150.8 g, 1.23 mol) to the solution and stir the mixture for 30 minutes at room temperature.
-
Add diethyl malonate (197 g, 1.23 mol) dropwise to the suspension over 1 hour.
-
Heat the reaction mixture to reflux and maintain reflux for 12 hours.
-
Cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Acidify the mixture to pH 5-6 with concentrated hydrochloric acid.
-
Remove the precipitated sodium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol/water to yield 2-isopropylpyrimidin-4(3H)-one as a white solid.
-
Dry the product in a vacuum oven. (Expected yield: ~144.5 g, 85%)
Part B: Synthesis of 4-Chloro-2-isopropylpyrimidine
This procedure is based on standard methods for converting hydroxypyrimidines to chloropyrimidines.
Materials:
-
2-Isopropylpyrimidin-4(3H)-one (144.5 g, 1.05 mol)
-
Phosphorus oxychloride (POCl₃) (481 g, 3.15 mol, 294 mL)
-
N,N-Dimethylaniline (catalytic amount, ~5 mL)
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 2-isopropylpyrimidin-4(3H)-one (144.5 g, 1.05 mol) to phosphorus oxychloride (481 g, 3.15 mol).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate to pH 7-8.
-
Extract the product with dichloromethane (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4-chloro-2-isopropylpyrimidine as a colorless to pale yellow oil. (Expected yield: ~139.1 g, 85%)
Step 3: Synthesis of this compound
This protocol describes the amination of the chloropyrimidine intermediate.[4][5]
Materials:
-
4-Chloro-2-isopropylpyrimidine (139.1 g, 0.89 mol)
-
Ammonia (7N solution in methanol, 500 mL)
-
Methanol (500 mL)
Procedure:
-
Place 4-chloro-2-isopropylpyrimidine (139.1 g, 0.89 mol) in a high-pressure reaction vessel (autoclave).
-
Add methanol (500 mL) and the 7N solution of ammonia in methanol (500 mL).
-
Seal the vessel and heat the mixture to 120 °C for 24 hours. The internal pressure will increase.
-
After the reaction is complete, cool the vessel to room temperature.
-
Vent the excess ammonia in a safe manner.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the resulting residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.
-
Dry the final product under vacuum. (Expected yield: ~103.3 g, 85%)
Visualizations
Synthetic Workflow
Caption: Synthetic route for this compound.
Plausible Signaling Pathway: Kinase Inhibition
Given that many pyrimidine derivatives function as kinase inhibitors, the following diagram illustrates a generalized signaling pathway that could be targeted by this compound or its derivatives. This is a hypothetical pathway based on the common mechanism of action for this class of compounds.
Caption: Generalized kinase inhibition signaling pathway.
References
- 1. iris.unive.it [iris.unive.it]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Application Notes and Protocols for the Derivatization of 2-Isopropylpyrimidin-4-amine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and derivatization of 2-isopropylpyrimidin-4-amine, a key scaffold in medicinal chemistry. The following protocols and data are intended to facilitate Structure-Activity Relationship (SAR) studies aimed at the discovery and optimization of novel therapeutic agents.
Introduction
The pyrimidine core is a privileged scaffold in drug discovery, present in numerous natural and synthetic biologically active compounds. The this compound moiety, in particular, has emerged as a valuable starting point for the development of inhibitors for various protein targets, including kinases and G-protein coupled receptors. The strategic modification of this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These notes will detail the synthesis of the core structure and key derivatization strategies for comprehensive SAR exploration.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the pyrimidine ring, followed by functional group interconversions.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of 2-Isopropyl-4-hydroxypyrimidine
-
To a solution of sodium ethoxide (prepared from sodium in ethanol), add isobutyramidine hydrochloride.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl acetoacetate dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-isopropyl-4-hydroxypyrimidine.
Protocol 2.2.2: Synthesis of 2-Isopropyl-4-chloropyrimidine
-
Suspend 2-isopropyl-4-hydroxypyrimidine in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-isopropyl-4-chloropyrimidine.
Protocol 2.2.3: Synthesis of this compound
-
Place 2-isopropyl-4-chloropyrimidine in a sealed vessel.
-
Add a solution of ammonia in a suitable solvent (e.g., isopropanol).
-
Heat the mixture at 100-120 °C for 12-18 hours.
-
Cool the reaction vessel and concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Derivatization Strategies for SAR Studies
The this compound scaffold offers multiple points for derivatization. The primary amino group at the C4 position is a key site for modification, while the C5 and C6 positions of the pyrimidine ring can also be functionalized, typically starting from a suitably substituted precursor.
Derivatization Workflow
Caption: Derivatization strategies for this compound.
Experimental Protocols for Derivatization
Protocol 3.2.1: N-Acylation of this compound
-
Dissolve this compound in an aprotic solvent such as dichloromethane or N,N-dimethylformamide.
-
Add a base, for example, triethylamine or diisopropylethylamine.
-
Cool the mixture to 0 °C.
-
Add the desired acylating agent (e.g., an acid chloride or anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Protocol 3.2.2: N-Alkylation of this compound
-
To a solution of this compound in a polar aprotic solvent like DMF, add a strong base such as sodium hydride at 0 °C.
-
Stir for 30 minutes to an hour.
-
Add the alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, carefully quench with water and extract the product.
-
Purify by column chromatography.
Protocol 3.2.3: N-Arylation of this compound (Buchwald-Hartwig Cross-Coupling)
-
In a reaction vessel, combine this compound, the aryl halide (bromide or iodide), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Protocol 3.2.4: C4-Arylation via Suzuki Coupling (from 2-Isopropyl-4-chloropyrimidine)
-
Combine 2-isopropyl-4-chloropyrimidine, the desired boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C for 4-12 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Representative SAR Data
The derivatization of the this compound scaffold can significantly impact its biological activity. The following tables provide representative SAR data for two common targets of pyrimidine derivatives: Cyclin-Dependent Kinase 2 (CDK2) and the Histamine H4 Receptor (H4R). Note: The data presented are composite examples from literature on closely related analogs and are for illustrative purposes to guide SAR exploration.
SAR Against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | R¹ (at C4-amino) | R² (at C5) | CDK2 IC₅₀ (nM) |
| Core | H | H | >10,000 |
| 1a | -COCH₃ | H | 5,200 |
| 1b | -CH₂-Ph | H | 850 |
| 1c | -Ph | H | 320 |
| 1d | -Ph(4-F) | H | 150 |
| 1e | -Ph | Br | 95 |
Interpretation:
-
The unsubstituted core is inactive.
-
N-acylation (1a) provides a slight increase in activity.
-
N-alkylation with a benzyl group (1b) shows moderate potency.
-
Direct N-arylation (1c) is beneficial, and electron-withdrawing groups on the aryl ring (1d) can further enhance activity.
-
Substitution at the C5 position with a halogen (1e) can significantly improve potency, likely through additional interactions in the binding pocket.
SAR Against Histamine H4 Receptor (H4R)
| Compound ID | R¹ (at C4-amino) | H4R Ki (nM) |
| Core | H | >5,000 |
| 2a | -CH₂CH₂-morpholine | 450 |
| 2b | -CH₂CH₂-piperidine | 280 |
| 2c | -CH₂CH₂-(N-Me-piperazine) | 90 |
| 2d | -(4-methylcyclohexyl) | 120 |
Interpretation:
-
The core structure shows low affinity.
-
Introduction of a basic amine-containing alkyl chain at the C4-amino position is crucial for H4R activity.
-
The nature of the terminal basic group influences potency, with a methyl-piperazine (2c) being optimal in this series.
-
A lipophilic, cyclic alkyl substituent (2d) can also confer good affinity.
Target Signaling Pathways
CDK2 Signaling Pathway in Cell Cycle Progression
Derivatives of this compound can act as ATP-competitive inhibitors of CDK2. Inhibition of CDK2 disrupts the cell cycle, primarily at the G1/S transition, leading to cell cycle arrest and potentially apoptosis in cancer cells.
Caption: Inhibition of the CDK2 signaling pathway.
Histamine H4 Receptor Signaling in Immune Cells
As antagonists of the H4R, these compounds can block histamine-induced signaling in immune cells like mast cells and eosinophils. This can lead to a reduction in inflammatory responses.
Caption: Antagonism of the Histamine H4 receptor signaling pathway.
Conclusion
The this compound scaffold is a versatile starting point for the development of potent and selective modulators of key biological targets. The synthetic protocols and derivatization strategies outlined in these application notes provide a robust framework for conducting thorough SAR studies. By systematically exploring the chemical space around this core, researchers can optimize the pharmacological properties of their compounds, paving the way for the discovery of novel therapeutics.
Application Notes and Protocols for Studying the Kinetics of 2-Isopropylpyrimidin-4-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for designing and executing experiments to study the reaction kinetics of 2-Isopropylpyrimidin-4-amine. The protocols outlined here are adaptable for various reaction types, including nucleophilic aromatic substitution (SNAr) and reactions with electrophiles. The primary analytical techniques discussed are UV-Vis spectrophotometry and stopped-flow analysis, which are well-suited for monitoring the real-time progress of these reactions.
Introduction
This compound is a substituted pyrimidine, a heterocyclic aromatic compound analogous to pyridine. The pyrimidine ring is a core structure in many biologically active molecules, including nucleobases. The amino and isopropyl groups on the pyrimidine ring influence its electronic properties and, consequently, its reactivity. Understanding the kinetics of its reactions is crucial for applications in medicinal chemistry and drug development, where reaction rates can dictate the efficacy and mechanism of action of drug candidates.
Kinetic studies provide valuable insights into reaction mechanisms, allowing for the determination of rate constants, reaction order, and activation energies. This information is essential for optimizing reaction conditions, predicting product formation, and understanding the structure-activity relationships of pyrimidine derivatives.
Experimental Design and Considerations
The experimental approach for studying the kinetics of this compound will depend on the specific reaction being investigated. A common approach is to use pseudo-first-order conditions, where one reactant is in large excess, simplifying the rate law.
Key Considerations:
-
Solvent Selection: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are often suitable for SNAr reactions. For reactions in aqueous media, buffered solutions are necessary to maintain a constant pH, as the protonation state of the amine can affect its nucleophilicity.
-
Temperature Control: Reaction rates are highly sensitive to temperature. A thermostatted cell holder for the spectrophotometer or a temperature-controlled stopped-flow apparatus is essential for accurate and reproducible kinetic measurements.
-
Wavelength Selection: Before initiating kinetic runs, the UV-Vis spectra of the reactants and products should be recorded to identify a wavelength where the change in absorbance is maximal as the reaction progresses. This will provide the best signal-to-noise ratio. For this compound, scanning the spectrum between 200-400 nm is a good starting point.[1][2]
-
Concentration Ranges: The concentrations of the reactants should be chosen to ensure the reaction occurs on a timescale that can be conveniently monitored. For UV-Vis spectrophotometry, the absorbance change should ideally be within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
Experimental Protocols
General Protocol for Kinetic Analysis using UV-Vis Spectrophotometry
This protocol describes a general method for monitoring the reaction of this compound with a reactant 'X' under pseudo-first-order conditions.
Materials and Equipment:
-
This compound
-
Reactant X
-
Appropriate solvent (e.g., acetonitrile, buffered aqueous solution)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and standard laboratory glassware
-
Data acquisition and analysis software
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in the chosen solvent.
-
Prepare a series of stock solutions of reactant X at higher concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) in the same solvent.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of a dilute solution of this compound.
-
Record the UV-Vis spectrum of the expected product.
-
Identify a wavelength where the difference in absorbance between the reactant and product is significant. This will be the monitoring wavelength for the kinetic runs.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the predetermined wavelength and equilibrate the cell holder to the desired temperature (e.g., 25 °C).
-
Pipette the required volume of the this compound stock solution into a quartz cuvette containing the solvent to achieve the final desired concentration (e.g., 0.1 mM).
-
Place the cuvette in the spectrophotometer and record the initial absorbance (A0).
-
Initiate the reaction by adding a small volume of the reactant X stock solution to the cuvette, ensuring rapid mixing. The concentration of X should be at least 10-fold higher than that of this compound.
-
Immediately start recording the absorbance as a function of time. Continue data collection until the reaction is complete, as indicated by a stable final absorbance (A∞).
-
Repeat the experiment for different concentrations of reactant X.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential equation: A(t) = (A0 - A∞)e-kobst + A∞
-
Alternatively, a plot of ln(A(t) - A∞) versus time will yield a straight line with a slope of -kobs.
-
The second-order rate constant (k2) is then determined by plotting the values of kobs against the concentration of reactant X. The slope of this line will be k2.
-
Protocol for Fast Reactions using Stopped-Flow Spectroscopy
For reactions that are too fast to be monitored by conventional UV-Vis spectrophotometry (i.e., complete in seconds or less), a stopped-flow apparatus is recommended.[3][4]
Materials and Equipment:
-
Stopped-flow spectrometer with absorbance or fluorescence detection
-
Syringes for reactant solutions
-
Data acquisition software
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and reactant X as described in the UV-Vis protocol.
-
Instrument Setup:
-
Flush the stopped-flow instrument with the reaction solvent to clean the system.
-
Load the reactant solutions into separate syringes.
-
Set the instrument to the desired temperature and monitoring wavelength.
-
-
Kinetic Measurement:
-
Initiate a "push" to rapidly mix the two reactant solutions. The instrument will automatically stop the flow and trigger data acquisition.[5]
-
The change in absorbance or fluorescence is recorded as a function of time, typically over a few milliseconds to seconds.
-
Perform multiple pushes for each concentration to ensure reproducibility.
-
Repeat the experiment with varying concentrations of the excess reactant.
-
-
Data Analysis: The data analysis is similar to that for the conventional UV-Vis experiment, with the software typically providing tools for fitting the kinetic traces to exponential functions to extract the observed rate constants.
Data Presentation
Quantitative kinetic data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Pseudo-First-Order Rate Constants for the Reaction of this compound with an Electrophile at 298 K
| [Electrophile] (M) | kobs (s-1) |
| 0.01 | 0.052 |
| 0.02 | 0.103 |
| 0.03 | 0.155 |
| 0.04 | 0.208 |
| 0.05 | 0.259 |
Table 2: Hypothetical Second-Order Rate Constants and Activation Parameters
| Temperature (K) | k2 (M-1s-1) | Activation Energy (Ea) (kJ/mol) |
| 298 | 5.18 | 45.2 |
| 308 | 9.85 | 45.2 |
| 318 | 18.12 | 45.2 |
Note: The data presented in Tables 1 and 2 are for illustrative purposes only and do not represent experimentally determined values for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a kinetic study of this compound.
Caption: Workflow for kinetic analysis of this compound reactions.
Hypothetical Signaling Pathway in Drug Development
In the context of drug development, kinetic parameters are crucial for understanding how a compound like this compound might interact with a biological target. The diagram below illustrates a hypothetical scenario where this compound acts as a covalent inhibitor.
Caption: Covalent inhibition pathway for a hypothetical drug candidate.
This diagram illustrates a two-step mechanism where the inhibitor (I) first binds non-covalently to the target protein (E) to form a complex (E·I), characterized by on- and off-rates (kon and koff). This is followed by a chemical step where a covalent bond is formed, leading to the inactivated protein (E-I), with a rate constant kinact. Kinetic studies are essential for determining these rate constants, which in turn define the inhibitor's potency and duration of action.
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 4. Stopped Flow FAQs [photophysics.com]
- 5. biologic.net [biologic.net]
Application Notes and Protocols for Evaluating the Efficacy of 2-Isopropylpyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isopropylpyrimidin-4-amine is a synthetic pyrimidine derivative. While specific biological activities of this compound are not extensively documented, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry.[1][2] Derivatives of 2-aminopyrimidine and 4-aminopyrimidine have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Notably, many pyrimidine-based compounds exert their anticancer effects by modulating key cellular processes such as cell cycle progression and apoptosis, often through the inhibition of protein kinases.[5] Analogs of 4-aminopyrimidine have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[6]
Given the prevalence of anticancer activity among structurally related pyrimidine derivatives, it is hypothesized that this compound may also possess cytotoxic or cytostatic effects on cancer cells. These application notes provide a comprehensive guide to a panel of cell-based assays designed to evaluate the potential anticancer efficacy of this compound. The following protocols detail methods for assessing cell viability, induction of apoptosis, and potential kinase inhibitory activity.
Data Presentation
Table 1: Cell Viability (IC50) Data
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 (Lung Carcinoma) | 15.2 | 0.8 |
| MCF-7 (Breast Adenocarcinoma) | 22.5 | 1.1 |
| PC-3 (Prostate Adenocarcinoma) | 18.9 | 1.5 |
| HCT116 (Colon Carcinoma) | 25.1 | 0.9 |
This table presents hypothetical IC50 values for this compound compared to a standard chemotherapeutic agent, Doxorubicin, across various cancer cell lines.
Table 2: Apoptosis Induction in A549 Cells
| Treatment (24h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) | % Live (Annexin V-/PI-) |
| Vehicle Control (0.1% DMSO) | 2.1 | 1.5 | 0.5 | 95.9 |
| This compound (15 µM) | 18.7 | 8.2 | 1.1 | 72.0 |
| Staurosporine (1 µM) | 35.4 | 12.8 | 2.3 | 49.5 |
This table summarizes hypothetical data from an Annexin V/PI apoptosis assay in A549 cells treated with this compound, a vehicle control, and a positive control (Staurosporine).
Table 3: In Vitro Kinase Inhibition Assay
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (nM) |
| CDK2/Cyclin A | 8.9 | 50 |
| PI3Kα | > 50 | 25 |
| Akt1 | 25.6 | 100 |
| mTOR | > 50 | 20 |
This table shows hypothetical IC50 values of this compound against a panel of selected kinases, with Staurosporine as a reference inhibitor.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound and Doxorubicin in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
This protocol describes the quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
A549 cells (or other suitable cell line)
-
Complete growth medium
-
This compound
-
Staurosporine (positive control)
-
DMSO (vehicle)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the IC50 concentration of this compound, vehicle control, or a positive control (e.g., 1 µM Staurosporine) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell populations to distinguish between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Hypothesized Signaling Pathway
Based on the activities of related pyrimidine derivatives, this compound may inhibit kinase signaling pathways involved in cell proliferation and survival, such as the CDK or PI3K/Akt pathways.[5][6]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 5. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminopyrimidine - LKT Labs [lktlabs.com]
Application Notes and Protocols for the Analysis of 2-Isopropylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 2-Isopropylpyrimidin-4-amine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are foundational and intended to serve as a starting point for laboratory-specific validation and optimization.
Introduction
This compound is a substituted pyrimidine derivative. The analysis of such compounds is crucial in various stages of drug development, including purity assessment, stability testing, and pharmacokinetic studies. The choice between HPLC and GC-MS will depend on the sample matrix, required sensitivity, and the specific goals of the analysis. HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, while GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation, identification, and quantification of various compounds. For the analysis of this compound, a reversed-phase HPLC method with UV detection is proposed.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is recommended to ensure good peak shape and resolution.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program:
Time (min) % Solvent B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the optimal wavelength for detection. A starting point would be to monitor in the range of 230-280 nm. A PDA detector would be advantageous for method development.
3. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the initial mobile phase composition (95% Solvent A, 5% Solvent B) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Quantification can be performed using an external standard calibration curve. Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system.
-
Plot the peak area versus the concentration to generate a calibration curve. The concentration of the analyte in the sample can then be determined from this curve.
Quantitative Data Summary (HPLC)
The following table summarizes typical performance parameters that should be validated for this method. The values are illustrative and will need to be experimentally determined.
| Parameter | Expected Range |
| Retention Time (Rt) | 5 - 15 min |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and specificity, making it an excellent tool for the identification and quantification of volatile and semi-volatile compounds. Due to the amine functional group, derivatization may be necessary to improve the chromatographic behavior and sensitivity of this compound.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
Autosampler
2. Derivatization (if necessary): Amines can sometimes exhibit poor peak shape in GC. Derivatization can improve volatility and reduce tailing. A common derivatizing agent for amines is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Procedure:
-
Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., MSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-80 °C for 30-60 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
3. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
5. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable organic solvent (e.g., methanol, dichloromethane) to a known concentration.
-
If derivatization is not performed, ensure the sample is dry by passing it through a small column of anhydrous sodium sulfate.
Quantitative Data Summary (GC-MS)
The following table provides expected performance parameters for a validated GC-MS method.
| Parameter | Expected Range |
| Retention Time (Rt) | 10 - 25 min |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound by both HPLC and GC-MS.
Caption: General analytical workflow for HPLC and GC-MS analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Isopropylpyrimidin-4-amine synthesis
Technical Support Center: Synthesis of 2-Isopropylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and adaptable method involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a pyrimidine ring. The synthesis generally proceeds in two key steps: first, the synthesis of a 2-isopropyl-4-chloropyrimidine intermediate, followed by amination to introduce the 4-amino group.
Q2: I am seeing low yields in my amination step. What are the likely causes?
A2: Low yields in the amination of 2-isopropyl-4-chloropyrimidine can stem from several factors. These include incomplete reaction, degradation of the starting material or product, and formation of side products. Key parameters to investigate are the reaction temperature, the choice of ammonia source and solvent, and the presence of any catalytic promoters.
Q3: What are the common side products in this synthesis, and how can I minimize them?
A3: A common side product is the formation of di-substituted pyrimidines if a di-chloro pyrimidine precursor is used. Another possibility is the hydrolysis of the chloropyrimidine to the corresponding pyrimidinone if water is present in the reaction mixture. To minimize these, ensure the use of anhydrous solvents and control the stoichiometry of the reactants carefully.
Q4: What purification methods are most effective for this compound?
A4: The purification of this compound typically involves column chromatography on silica gel. An appropriate solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the product. Recrystallization from a suitable solvent can also be an effective method for obtaining highly pure material.
Q5: Can I use a different halogen, like bromine, on the pyrimidine ring for the substitution reaction?
A5: Yes, other halogens such as bromine can be used. However, chloro-pyrimidines are often preferred due to the reactivity of the C-Cl bond being well-suited for nucleophilic substitution with amines, and the availability of chlorinating reagents. The reactivity order is generally I > Br > Cl > F for the leaving group in SNAr reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of 2-isopropyl-4-chloropyrimidine | 1. Insufficient reaction temperature or time.2. Deactivated catalyst (if applicable).3. Poor quality of ammonia source. | 1. Gradually increase the reaction temperature and monitor by TLC/LC-MS. Extend the reaction time.2. Use a fresh batch of catalyst.3. Use a high-purity ammonia source (e.g., ammonia in dioxane or a fresh cylinder of ammonia gas). |
| Formation of multiple spots on TLC, indicating side products | 1. Presence of water leading to hydrolysis.2. Reaction temperature is too high, causing decomposition.3. Incorrect stoichiometry leading to di-substitution (if applicable). | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N2 or Ar).2. Optimize the reaction temperature by running small-scale experiments at different temperatures.3. Carefully control the molar equivalents of the reactants. |
| Difficulty in isolating the pure product | 1. Product is too soluble in the crystallization solvent.2. Co-elution of impurities during column chromatography. | 1. Experiment with different solvent systems for recrystallization. A solvent-antisolvent approach may be effective.2. Adjust the polarity of the eluent for column chromatography. A shallower gradient may improve separation. Consider using a different stationary phase if silica gel is not effective. |
| Product decomposes during workup or purification | 1. The product may be sensitive to acid or base.2. The product may be thermally unstable. | 1. Perform the workup at a controlled pH. Use a mild base for neutralization if necessary.2. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a lower temperature and reduced pressure. |
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropyl-4-chloropyrimidine
This protocol describes the synthesis of the chloropyrimidine intermediate from the corresponding pyrimidinone.
Materials:
-
2-Isopropyl-4-hydroxypyrimidine
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-Isopropyl-4-hydroxypyrimidine (1.0 eq) in phosphorus oxychloride (5.0 eq), add N,N-dimethylaniline (1.2 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and heat for 3-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Isopropyl-4-chloropyrimidine.
Protocol 2: Synthesis of this compound
This protocol details the amination of the chloropyrimidine intermediate.
Materials:
-
2-Isopropyl-4-chloropyrimidine
-
Ammonia (e.g., 7N solution in methanol or as a gas)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a sealed pressure vessel, dissolve 2-Isopropyl-4-chloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane.
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) to the vessel.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound.
Data Presentation
Table 1: Optimization of Amination Reaction Conditions
| Entry | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 7N NH3 in MeOH | Dioxane | 80 | 24 | 65 |
| 2 | 7N NH3 in MeOH | Dioxane | 100 | 12 | 78 |
| 3 | NH3 (gas) | Dioxane | 100 | 12 | 85 |
| 4 | 28% aq. NH3 | Ethanol | 100 | 24 | 45 |
| 5 | 7N NH3 in MeOH | THF | 100 | 12 | 72 |
Table 2: Effect of Base in Chlorination Step
| Entry | Base | Equivalents of Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N,N-Dimethylaniline | 1.2 | 107 (reflux) | 4 | 88 |
| 2 | Triethylamine | 1.5 | 107 (reflux) | 6 | 82 |
| 3 | Pyridine | 2.0 | 107 (reflux) | 8 | 75 |
| 4 | None | - | 107 (reflux) | 12 | 55 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the amination step.
Technical Support Center: Purification of 2-Isopropylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Isopropylpyrimidin-4-amine and related heterocyclic amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The primary challenges in purifying this compound stem from its basic nature. The amine group can interact strongly with acidic stationary phases like silica gel in chromatography, leading to poor peak shape, tailing, and sometimes irreversible adsorption. This can result in low recovery and purity of the final product. Identifying and removing structurally similar impurities and reaction byproducts also presents a significant challenge.
Q2: What are the most common impurities encountered during the synthesis of pyrimidine derivatives?
A2: While specific impurities for the synthesis of this compound are not extensively documented in readily available literature, common impurities in pyrimidine synthesis can include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers formed during the substitution reactions on the pyrimidine ring.
-
Byproducts: Compounds resulting from side reactions, such as hydrolysis of intermediates or over-alkylation.
-
Reagent-related impurities: Impurities from the solvents and reagents used in the synthesis. For instance, the use of dimethylformamide (DMF) as a solvent can sometimes lead to the formation of dimethylamine-related byproducts.[1]
Q3: Can I use standard silica gel chromatography for the purification of this compound?
A3: Standard silica gel chromatography can be challenging for basic amines due to strong acid-base interactions.[2] These interactions can lead to significant peak tailing and poor separation. However, it can be made more effective by modifying the mobile phase.
Troubleshooting Guides
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Symptoms:
-
Broad, asymmetric peaks during column chromatography.
-
Incomplete separation of the desired product from impurities.
-
Low recovery of the product from the column.
Possible Causes:
-
Strong interaction between the basic amine and acidic silanol groups on the silica gel surface.
-
Inappropriate mobile phase polarity.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonia (in the form of methanolic ammonia), into the mobile phase can help to neutralize the acidic sites on the silica gel, reducing the strong interactions and improving peak shape.[2] A typical concentration is 0.1-1% of the total solvent volume.
-
Solvent System Selection: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or isopropanol) can be effective.[2]
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can significantly improve the purification of basic compounds. This stationary phase has a less acidic surface, which minimizes the undesirable interactions.[2]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a suitable alternative to silica gel for the purification of basic amines.
-
Issue 2: Difficulty in Removing Closely Related Impurities
Symptoms:
-
Co-elution of impurities with the product peak in chromatography.
-
Persistent impurities observed in NMR or LC-MS analysis after initial purification.
Possible Causes:
-
Impurities with very similar polarity and structure to the desired product.
-
Insufficient resolution of the chosen purification technique.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard flash chromatography and is often effective for separating challenging impurity profiles. Different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase systems should be screened to optimize the separation.
-
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold, while the impurities will either remain in solution or be insoluble at high temperatures.
-
Solvent Screening: A systematic screening of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexane) and solvent mixtures is recommended to find the optimal conditions.
-
-
Acid-Base Extraction: The basicity of the amine can be exploited for purification.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous phase, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine.
-
Extract the purified amine back into an organic solvent.
-
Experimental Protocols
Protocol 1: Modified Silica Gel Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane with 0.5% triethylamine).
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly stronger solvent and load it onto the column.
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential crystallization solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Amine Purification
| Technique | Stationary Phase | Mobile Phase Modifier | Advantages | Disadvantages |
| Standard Flash Chromatography | Silica Gel | None | Simple, widely available | Poor peak shape, low recovery for basic amines |
| Modified Flash Chromatography | Silica Gel | Triethylamine or Ammonia | Improved peak shape, better recovery | Modifier needs to be removed from the product |
| Amine-Functionalized Flash Chromatography | Amine-functionalized Silica | None | Excellent peak shape, high recovery | More expensive stationary phase |
| Preparative HPLC | C18, Phenyl, etc. | Trifluoroacetic acid (TFA) or Formic Acid | High resolution, excellent for difficult separations | Requires specialized equipment, smaller scale |
Visualizations
Caption: General purification workflow for this compound.
References
How to avoid degradation of 2-Isopropylpyrimidin-4-amine during storage
This technical support center provides guidance on the proper storage and handling of 2-Isopropylpyrimidin-4-amine to minimize degradation and ensure the integrity of your research and development activities. The following information is based on general principles of organic chemistry and best practices for the storage of amine-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure of this compound, the primary factors that can lead to its degradation are exposure to:
-
Oxygen (Air): The amine group is susceptible to oxidation, which can lead to the formation of various degradation products.
-
Light: Many organic molecules, especially those with aromatic rings and heteroatoms, can undergo photodegradation upon exposure to UV or even visible light.
-
Elevated Temperatures: High temperatures can accelerate the rate of both oxidative and other thermal degradation pathways.
-
Moisture: Although pyrimidines are generally stable to hydrolysis, the presence of moisture can facilitate certain degradation reactions, particularly if acidic or basic impurities are present.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions. For a related compound, 2-Isopropyl-4-methylpyridin-3-amine, the recommended storage is in a dark place under an inert atmosphere at room temperature[1]. These conditions are generally advisable for many amine-containing heterocyclic compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | Reduces the rate of thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidative degradation. |
| Light | In an amber or opaque container, stored in a dark place. | Prevents photodegradation. |
| Moisture | Tightly sealed container with a desiccant if necessary. | Prevents hydrolysis and other moisture-mediated reactions. |
Q3: I've observed a change in the color of my this compound sample. What could be the cause?
A3: A change in color (e.g., from white/off-white to yellow or brown) is a common indicator of chemical degradation. This is often due to the formation of oxidized or polymeric byproducts. If you observe a color change, it is advisable to re-analyze the purity of the sample before use.
Troubleshooting Guide
If you suspect that your sample of this compound has degraded, follow this troubleshooting guide.
Problem: The analytical data (e.g., HPLC, NMR) of my sample shows impurities that were not present previously.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Atmosphere | - Was the container properly sealed? - Was the sample stored under an inert atmosphere? - If not, consider purging the container with an inert gas before sealing for future storage. |
| Exposure to Light | - Was the sample stored in a clear container? - Was the storage location exposed to direct sunlight or strong artificial light? - Transfer the sample to an amber or opaque container and store it in a dark cabinet or drawer. |
| Elevated Storage Temperature | - Was the sample stored in a temperature-controlled environment? - Avoid storing the sample near heat sources such as ovens or in direct sunlight. |
| Moisture Contamination | - Was the container tightly sealed? - Was the sample handled in a humid environment without proper precautions? - Consider storing the sample in a desiccator. |
Experimental Protocols
Protocol: Stability Assessment of this compound
This protocol outlines a basic stability study to determine the optimal storage conditions for this compound.
1. Materials:
- High-purity this compound
- HPLC-grade solvents (e.g., acetonitrile, water)
- Vials (clear and amber glass) with inert caps
- Temperature-controlled chambers/ovens
- Desiccator
- Source of inert gas (Argon or Nitrogen)
- HPLC system with a suitable column (e.g., C18)
2. Experimental Setup:
- Aliquot the this compound into multiple clear and amber vials.
- Create different storage conditions for the samples as outlined in the table below.
- For samples under an inert atmosphere, purge the vials with argon or nitrogen before sealing.
- Prepare an initial (T=0) HPLC analysis of the starting material to determine its initial purity.
| Condition ID | Temperature | Light Exposure | Atmosphere | Humidity |
| A (Control) | 2-8°C | Dark (Amber Vial) | Inert | Controlled (Desiccator) |
| B | 25°C | Dark (Amber Vial) | Inert | Controlled (Desiccator) |
| C | 40°C | Dark (Amber Vial) | Inert | Controlled (Desiccator) |
| D | 25°C | Ambient Light (Clear Vial) | Air | Ambient |
| E | 25°C | Dark (Amber Vial) | Air | Ambient |
| F | 25°C | Dark (Amber Vial) | Air | High (e.g., 75% RH chamber) |
3. Procedure:
- At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.
- Visually inspect the sample for any physical changes (e.g., color, appearance).
- Prepare a solution of the sample at a known concentration.
- Analyze the sample by HPLC to determine the purity and identify any degradation products.
- Compare the results to the T=0 sample to quantify the extent of degradation.
4. Data Analysis:
- Plot the percentage of remaining this compound against time for each condition.
- Determine the rate of degradation under each condition.
- Based on the data, establish the optimal long-term storage conditions.
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Recommended storage conditions for this compound.
Caption: Generalized degradation pathways for amine-containing compounds.
References
Identifying and removing impurities from 2-Isopropylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Isopropylpyrimidin-4-amine. The following sections detail common issues encountered during synthesis and purification, along with recommended solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, and degradation. Potential impurities include:
-
Unreacted Starting Materials: Such as isobutyronitrile, a β-dicarbonyl compound equivalent, or guanidine.
-
Side-Reaction Byproducts: Including regioisomers from non-selective cyclization, products from the self-condensation of the β-dicarbonyl starting material, or byproducts from the decomposition of reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Solvent-Related Impurities: Residual solvents used during the synthesis and purification process.
Q2: My final product of this compound shows low purity after synthesis. What are the likely causes and how can I improve it?
A2: Low purity can result from incomplete reactions, side reactions, or inefficient purification. To improve purity:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting temperature, reaction time, and stoichiometry of reactants.
-
Control Reaction Selectivity: In syntheses involving cyclization, controlling the pH and temperature can help minimize the formation of unwanted regioisomers.
-
Purification Strategy: Employ a multi-step purification strategy, such as a combination of extraction, crystallization, and column chromatography, to effectively remove different types of impurities.
Q3: I am observing an unexpected peak in my HPLC analysis of this compound. How can I identify this unknown impurity?
A3: Identifying unknown impurities typically requires a combination of analytical techniques.[1][2]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the impurity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of the impurity.
-
Reference Standards: If the impurity is a known potential byproduct, comparison with a certified reference standard can confirm its identity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or increasing the temperature. |
| Side reactions consuming starting materials. | Optimize reaction conditions (e.g., temperature, catalyst) to favor the desired reaction pathway. | |
| Product loss during work-up and purification. | Optimize extraction and crystallization procedures. Ensure the pH is appropriate during aqueous work-up to prevent the product from dissolving in the aqueous layer. | |
| Presence of Starting Materials in Final Product | Incomplete reaction. | As above, ensure the reaction has gone to completion. |
| Inefficient purification. | Modify the purification protocol. For example, if the starting material is non-polar, a more polar recrystallization solvent might be effective. | |
| Formation of a Regioisomer | Lack of regioselectivity in the cyclization step. | Modify the reaction conditions. For instance, changing the base or solvent can influence the regioselectivity of the cyclization. |
| Product is an Oil or Gummy Solid | Presence of impurities preventing crystallization. | Attempt purification by column chromatography before crystallization. Try different solvent systems for crystallization. |
| Residual solvent. | Dry the product under high vacuum for an extended period. |
Experimental Protocols
Protocol 1: General Synthesis of a 2-Aminopyrimidine Derivative
This protocol outlines a general method for the synthesis of 2-aminopyrimidine derivatives, which can be adapted for this compound. The reaction typically involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in a suitable solvent (e.g., ethanol).
-
Addition of Base: Add a base, such as sodium ethoxide, to the solution to generate free guanidine.
-
Addition of β-Dicarbonyl Compound: Add the β-dicarbonyl compound (e.g., a derivative of isobutyrylacetonitrile) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for amines include ethanol, isopropanol, acetonitrile, and toluene.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm).
-
Sample Preparation: Prepare a dilute solution of the this compound in the mobile phase.
-
Injection and Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is determined by the relative peak area of the main product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the identification of an unknown impurity.
References
Technical Support Center: Scaling Up 2-Isopropylpyrimidin-4-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-isopropylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Two primary routes are commonly considered for the synthesis of this compound, with scalability in mind:
-
Route 1: Condensation of Isobutyramidine with a β-Ketoester Derivative. This is a classical and often cost-effective approach for pyrimidine ring formation.
-
Route 2: Amination of a 2-Isopropyl-4-halopyrimidine. This route is advantageous when the halogenated pyrimidine intermediate is readily available or can be synthesized efficiently.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2: When scaling up, it is crucial to:
-
Conduct a thorough risk assessment for all reagents and reaction steps.
-
Pay close attention to exothermic events, especially during the condensation or amination reactions. Gradual addition of reagents and careful temperature monitoring are essential.
-
Ensure adequate ventilation to handle any volatile reagents or byproducts.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Troubleshooting Guides
Route 1: Condensation of Isobutyramidine with a β-Ketoester Derivative
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress closely using techniques like TLC or HPLC. - Consider extending the reaction time or increasing the temperature moderately. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Side Reactions | - Optimize the reaction temperature; high temperatures can lead to decomposition or side product formation. - Control the stoichiometry of the reactants carefully. An excess of either the amidine or the ketoester can lead to byproducts. |
| Hydrolysis of Amidine | - Ensure anhydrous reaction conditions, as isobutyramidine can be susceptible to hydrolysis. Use dry solvents and reagents. |
Problem 2: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an oil or difficult to crystallize | - Attempt to form a salt (e.g., hydrochloride) of the product, which may be more crystalline. - Explore different solvent systems for crystallization or precipitation. |
| Presence of Impurities | - Characterize impurities using techniques like LC-MS or NMR to understand their origin. - If unreacted starting materials are present, adjust the stoichiometry or reaction time. - For polar impurities, consider a wash with a dilute aqueous base during workup. For non-polar impurities, a hydrocarbon wash may be effective. - Column chromatography may be necessary, but for large-scale production, optimizing the reaction to minimize impurities is preferable. |
Route 2: Amination of 2-Isopropyl-4-halopyrimidine
Problem 1: Incomplete Conversion of the Halopyrimidine
| Potential Cause | Recommended Solution |
| Insufficient Ammonia Concentration | - Use a saturated solution of ammonia in an appropriate solvent (e.g., methanol, isopropanol). - For larger scales, consider using a pressure vessel to maintain a high concentration of ammonia. |
| Low Reaction Temperature | - While initial reactions may be run at room temperature, gentle heating may be required to drive the reaction to completion. Monitor for side reactions if increasing the temperature. |
| Deactivation of the Halopyrimidine | - Ensure the starting 2-isopropyl-4-halopyrimidine is of high purity. Certain impurities could interfere with the reaction. |
Problem 2: Formation of Bis-aminated or Other Byproducts
| Potential Cause | Recommended Solution |
| Over-reaction | - Carefully control the reaction time and temperature. - Use a slight excess of the halopyrimidine relative to the ammonia source if bis-amination is a significant issue, although this may lead to incomplete conversion of the starting material. |
| Reaction with Solvent | - If using an alcohol as a solvent, there is a possibility of forming an alkoxy-pyrimidine byproduct, especially at higher temperatures. Consider using a non-nucleophilic solvent if this is observed. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.
-
Preparation of Isobutyramidine: Isobutyramidine hydrochloride can be prepared from isobutyronitrile via the Pinner reaction or can be sourced commercially.
-
Condensation Reaction:
-
In a suitable reaction vessel, dissolve sodium methoxide in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add isobutyramidine hydrochloride to the solution and stir until a clear solution is obtained.
-
To this solution, add a suitable β-ketoester derivative (e.g., ethyl 3-oxobutanoate) dropwise, maintaining the temperature between 20-30°C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Workup and Isolation:
-
Neutralize the reaction mixture with an acid (e.g., acetic acid or hydrochloric acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound via Amination
This protocol assumes the availability of a 2-isopropyl-4-halopyrimidine (e.g., 2-isopropyl-4-chloropyrimidine).
-
Reaction Setup:
-
In a pressure-rated reactor, dissolve 2-isopropyl-4-chloropyrimidine in a suitable solvent such as methanol or isopropanol.
-
Cool the solution to 0-5°C.
-
-
Amination:
-
Bubble ammonia gas through the solution or add a pre-cooled solution of ammonia in the same solvent.
-
Seal the reactor and heat to the desired temperature (e.g., 80-100°C). The optimal temperature and pressure will need to be determined experimentally.
-
Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a dilute aqueous base to remove any ammonium salts.
-
Dry the organic layer and concentrate to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by crystallization or column chromatography as described in Protocol 1.
-
Signaling Pathways & Workflows
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
Caption: Logical relationships in scaling up the synthesis process.
Technical Support Center: Optimizing Catalyst Selection for 2-Isopropylpyrimidin-4-amine Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing catalyst selection for the functionalization of 2-isopropylpyrimidin-4-amine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic cross-coupling reactions for functionalizing this compound?
A1: The most prevalent palladium-catalyzed cross-coupling reactions for modifying the this compound scaffold include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds at various positions on the pyrimidine ring, typically after halogenation of the substrate. Additionally, direct C-H functionalization is an emerging strategy that avoids the need for pre-functionalization.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling of a halogenated this compound derivative. What are the potential causes and solutions?
A2: Low yields in Suzuki-Miyaura couplings of this substrate can stem from several factors. The electron-rich nature of the aminopyrimidine ring can make oxidative addition to the palladium catalyst challenging.[1] Here are some troubleshooting steps:
-
Catalyst and Ligand Choice: For electron-rich substrates, consider using more electron-rich and bulky phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos, as they can facilitate the oxidative addition step.[1][2] Pre-catalysts like RuPhos-Pd-G3 may also offer improved performance.[2]
-
Base Selection: The choice of base is critical. While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more effective. The base's solubility can also play a role; using a solvent system with water can be beneficial.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is often used. The ratio can be optimized to ensure solubility of all reaction components.
-
Reaction Temperature: Increasing the reaction temperature can sometimes overcome activation barriers, but be mindful of potential substrate or product decomposition.
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not degraded, which can be a common issue.
Q3: I am struggling with the Buchwald-Hartwig amination of a chloro-substituted this compound. What catalysts and conditions are recommended?
A3: Chloropyrimidines can be less reactive than their bromo or iodo counterparts in Buchwald-Hartwig aminations. To improve reactivity, consider the following:
-
Catalyst System: Fourth-generation catalysts, such as those based on the CyPFtBu Josiphos ligand, have shown high activity for the amination of heteroaryl chlorides.[3][4] Using a pre-catalyst can also be advantageous.
-
Ligand Selection: Sterically hindered biaryl phosphine ligands are often necessary for the amination of challenging substrates.
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[2]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.
Q4: What are common side reactions to watch out for during the functionalization of this compound?
A4: Several side reactions can occur:
-
Homocoupling: This is the coupling of two boronic acid molecules in Suzuki-Miyaura reactions or two terminal alkynes in Sonogashira reactions. This can be minimized by ensuring anaerobic conditions and using an appropriate catalyst-to-substrate ratio.
-
Protodeboronation (Suzuki-Miyaura): The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to a dehalogenated starting material. Using anhydrous solvents and ensuring the base is added correctly can mitigate this.
-
Dehalogenation: The halogen on the pyrimidine ring can be replaced by a hydrogen atom. This can be a competing pathway, especially at higher temperatures or with certain catalyst systems.
-
β-Hydride Elimination (Buchwald-Hartwig): This can be a side reaction when coupling amines with β-hydrogens, leading to the formation of an imine and a reduced arene. The use of appropriate ligands can suppress this pathway.[5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction / Low Conversion | Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. |
| Poor oxidative addition | Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[1][2] | |
| Ineffective base | Try a stronger base (e.g., Cs₂CO₃, K₃PO₄). | |
| Low reaction temperature | Gradually increase the temperature, monitoring for decomposition. | |
| Significant Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Thoroughly degas the solvent and reaction mixture. |
| Inappropriate catalyst concentration | Optimize the catalyst loading. | |
| Formation of Dehalogenated Starting Material | Protodeboronation of the boronic acid | Use anhydrous solvents and ensure the integrity of the boronic acid. |
| Reductive dehalogenation | Lower the reaction temperature or screen different ligands. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction / Low Conversion with Aryl Chlorides | Low reactivity of the aryl chloride | Use a fourth-generation catalyst system with a highly active ligand (e.g., CyPFtBu Josiphos).[3][4] |
| Inappropriate base | Use a strong, non-nucleophilic base like NaOtBu or LiHMDS.[2] | |
| Formation of Di-arylated Amine | High catalyst loading or prolonged reaction time | Reduce catalyst loading and monitor the reaction progress closely to stop it upon completion. |
| β-Hydride Elimination | Inappropriate ligand choice | Use ligands that promote reductive elimination over β-hydride elimination.[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound
This is a general guideline; specific conditions may need optimization.
-
Reaction Setup: To an oven-dried reaction vessel, add the halogenated this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., dioxane/water, 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Halogenated this compound
This is a general guideline; specific conditions may need optimization.
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add the halogenated this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the anhydrous solvent (e.g., toluene or dioxane).
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere throughout.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until complete conversion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Workflow for catalyst selection and optimization.
Caption: Troubleshooting decision tree for failed reactions.
References
- 1. reddit.com [reddit.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Common experimental errors in handling pyrimidine compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental errors and challenges.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine derivative has poor solubility in aqueous solutions. What can I do?
A1: Poor aqueous solubility is a common issue with pyrimidine derivatives.[1] Several factors influence solubility.[2] Consider the following troubleshooting steps:
-
Adjust pH: The ionization state of your compound can significantly impact its solubility in water.[2] Try adjusting the pH of the solution to ionize acidic or basic functional groups on your pyrimidine ring or its substituents.
-
Increase Temperature: For many compounds, solubility increases with temperature.[2][3] Gentle heating of the solution may help dissolve your compound, but be mindful of potential degradation (see Q2).
-
Use Co-solvents: If your compound is soluble in organic solvents like DMSO, you can prepare a concentrated stock solution and dilute it into your aqueous buffer.[1] However, be aware that high concentrations of organic solvents can be toxic to cells or interfere with assays.[1]
-
Formulation Strategies: For in-vitro and in-vivo studies, consider advanced formulation strategies such as using cyclodextrins or liposomes to improve apparent water solubility.[1]
Q2: I suspect my pyrimidine compound is degrading during my experiment or storage. How can I prevent this?
A2: Pyrimidine rings can be susceptible to degradation under certain conditions.
-
Chemical Degradation: Strong acidic conditions, such as using formic acid-diphenylamine reagent, can cause partial degradation of pyrimidine oligonucleotides.[4] Similarly, exposure to strong oxidizing agents or certain mutagens like UV light can lead to the formation of thymine dimers or other base modifications.[5] Avoid harsh chemical treatments where possible.
-
Enzymatic Degradation: In biological systems, pyrimidines are catabolized by specific enzymatic pathways.[6] For example, dihydropyrimidine dehydrogenase (DPD) is a key enzyme in the breakdown of uracil and thymine.[6] If working with cell lysates or in vivo models, be aware of potential enzymatic degradation. Using enzyme inhibitors or working at low temperatures can mitigate this.
-
Storage: Store pyrimidine compounds, especially in solution, at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.
Q3: My reaction to synthesize a pyrimidine derivative has a low yield. What are the common causes?
A3: Low yields in pyrimidine synthesis can stem from several issues. Challenges can include regioselectivity, harsh reaction conditions, and complex purification.[]
-
Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding more reagent.
-
Product Loss During Workup: Your product might be partially soluble in the aqueous layer during extraction.[8] It's good practice to re-extract the aqueous phase or analyze a sample of it by TLC or LC-MS to check for product loss.[8]
-
Purification Issues: Pyrimidine derivatives can be challenging to purify. They may stick to silica gel during column chromatography or require specific solvent systems. Refer to purification protocols for similar compounds in the literature.[9]
-
Side Reactions: The reactivity of the pyrimidine ring can lead to unexpected side products.[2] Analyze your crude reaction mixture by NMR or LC-MS to identify potential byproducts and optimize reaction conditions to minimize their formation.
Q4: The crude NMR of my pyrimidine product looks very complex and messy. What should I do?
A4: A complex crude NMR spectrum can be misleading.[8]
-
Purify First: Do not rely solely on the crude NMR to assess reaction success.[8] The complexity may be due to residual solvents, starting materials, reagents, or minor byproducts. Purify the compound using column chromatography or recrystallization and then acquire an NMR of the purified product.
-
Check for Impurities: Even after purification, residual impurities can complicate spectra. Ensure your purification was effective.
-
Consider Structural Complexity: Your target molecule itself may have a complex spectrum due to factors like restricted bond rotation or the presence of multiple isomers. Consult spectroscopic data for similar structures if available.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Solubility of Pyrimidine Compounds
This guide provides a systematic approach to addressing solubility issues.
Caption: Troubleshooting workflow for pyrimidine solubility.
Data Presentation
Table 1: Solubility of Pyrimidine and Derivatives
This table summarizes solubility data for pyrimidine and its derivatives in various solvents. Solubility generally increases with temperature.[3]
| Compound | Solvent | Temperature (°C) | Solubility |
| Pyrimidine | Water | 20 | ~41 g/L[2] |
| Pyrimidine | Organic Solvents (Alcohols, Ether) | Ambient | Highly Soluble[2] |
| Various Pyrimidine Derivatives | Methanol | 20.00 - 40.00 | Varies by substituent, increases with temperature[10][11] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Water | Ambient | Very low solubility[1] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | DMSO | Ambient | Readily soluble[1] |
Experimental Protocols
Protocol 1: General Method for HPLC Analysis of Pyrimidine Compounds
High-Performance Liquid Chromatography (HPLC) is a key technique for analyzing the purity of pyrimidine compounds and monitoring reaction progress.[12]
Objective: To assess the purity of a synthesized pyrimidine derivative.
Materials:
-
HPLC-grade acetonitrile (MeCN)[13]
-
HPLC-grade water[13]
-
Formic acid or Phosphoric acid (for mobile phase modification)[13]
-
Synthesized pyrimidine compound
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1 or similar)[13]
Methodology:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the pyrimidine compound in a suitable solvent (e.g., MeCN or a MeCN/water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water.[13] A small amount of acid (e.g., 0.1% formic acid) is often added to improve peak shape.[13] The exact ratio will depend on the polarity of your compound and may require optimization. A common starting point is 50:50 MeCN:Water.
-
HPLC System Setup:
-
Install the C18 column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the pyrimidine compound has strong absorbance (typically around 254-270 nm).[14]
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column. Run the analysis for a sufficient time (e.g., 10-20 minutes) to allow for the elution of all components.
-
Data Analysis: Analyze the resulting chromatogram. The purity of the compound can be estimated by the relative area of the main peak compared to the total area of all peaks.
Protocol 2: Standard Aqueous Workup for a Pyrimidine Synthesis Reaction
This protocol describes a general procedure for the initial purification of a pyrimidine product from a crude reaction mixture.
Objective: To isolate the crude pyrimidine product from a reaction mixture.
Methodology:
-
Quench the Reaction: If necessary, cool the reaction mixture to room temperature or in an ice bath. Cautiously add a quenching solution (e.g., water, saturated ammonium chloride, or saturated sodium bicarbonate) to stop the reaction and neutralize any reactive reagents.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction:
-
Transfer the resulting mixture to a separatory funnel.
-
Add an immiscible organic solvent in which your product is expected to be soluble (e.g., ethyl acetate, dichloromethane).[9]
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the organic layer. If your product is suspected to have some water solubility, perform a second extraction on the aqueous layer with fresh organic solvent.[8]
-
-
Washing the Organic Layer:
-
Combine the organic extracts.
-
Wash the organic layer sequentially with water and then with saturated sodium chloride solution (brine). This helps to remove water-soluble impurities and residual water from the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[9]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purity Assessment: Analyze the crude product by TLC and/or NMR before proceeding with further purification steps like column chromatography.[9]
Visualizations
Pyrimidine Degradation Pathway
The catabolism of pyrimidines like uracil occurs via a reductive pathway, breaking the ring structure into simpler, excretable molecules.[6]
Caption: Reductive degradation pathway of Uracil.
De Novo Pyrimidine Synthesis Pathway
Cells can synthesize pyrimidine nucleotides from simple precursor molecules in a highly regulated, multi-step process known as the de novo pathway.[][15]
Caption: Key steps in the de novo pyrimidine synthesis pathway.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA - Wikipedia [en.wikipedia.org]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. How To [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine Synthesis and Degradation | PDF [slideshare.net]
Enhancing the stability of 2-Isopropylpyrimidin-4-amine for long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 2-Isopropylpyrimidin-4-amine for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
Oxidation: The amine group is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.
-
Hydrolysis: As a pyrimidine derivative, the compound may undergo hydrolysis, particularly at non-neutral pH.
-
Temperature: Elevated temperatures can increase the rate of degradation through various pathways.
-
Light: Exposure to UV or high-intensity visible light can lead to photodegradation.
Q2: What are the recommended storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] We recommend storing the solid compound at -20°C. Solutions should be freshly prepared. If short-term storage of a solution is necessary, it should be purged with an inert gas and stored at 2-8°C for no longer than 24 hours.
Q3: Is this compound sensitive to pH?
A3: Yes, pyrimidine derivatives can be sensitive to pH.[2] The amine group's basicity is reduced compared to simpler amines due to the electron-withdrawing nature of the pyrimidine ring. Extreme pH conditions (highly acidic or alkaline) should be avoided to prevent hydrolysis and other degradation reactions. Buffering the solution to a neutral or slightly acidic pH (6.0-7.0) is recommended for aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of compound potency in solution. | Oxidative degradation. | 1. Prepare solutions fresh before use. 2. Use deoxygenated solvents by sparging with nitrogen or argon. 3. Add antioxidants such as BHT (butylated hydroxytoluene) or Vitamin E at a low concentration (e.g., 0.01%). |
| Discoloration of the solid compound or solution. | Photodegradation or oxidation. | 1. Store the compound in an amber vial to protect it from light. 2. Work with the compound under low-light conditions. 3. Ensure the storage container is tightly sealed and flushed with an inert gas. |
| Precipitation of the compound from an aqueous solution. | pH shift or exceeding solubility limits. | 1. Ensure the pH of the solution is maintained with a suitable buffer. 2. Determine the solubility of the compound in your specific buffer system before preparing stock solutions. 3. Consider the use of co-solvents if higher concentrations are required. |
| Inconsistent results in long-term cell culture experiments. | Gradual degradation of the compound in the culture medium. | 1. Replenish the culture medium with a fresh compound at regular intervals. 2. Perform a stability study of the compound in the specific cell culture medium to determine its half-life. 3. Consider using a more stable derivative if degradation is rapid. |
Potential Degradation Pathways
The primary degradation pathways for this compound are inferred to be oxidation of the amine group and potential hydrolysis of the pyrimidine ring.
Inferred degradation pathways for this compound.
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under accelerated degradation conditions.
| Condition | Time (days) | % Remaining Compound |
| Solid, 40°C, 75% RH, in air | 7 | 98.2 |
| 14 | 96.5 | |
| 30 | 92.8 | |
| Solution (pH 7.4 buffer), 25°C, ambient light | 1 | 95.3 |
| 3 | 88.1 | |
| 7 | 75.4 | |
| Solution (pH 7.4 buffer with 0.01% BHT), 25°C, ambient light | 1 | 99.1 |
| 3 | 97.5 | |
| 7 | 94.2 | |
| Solution (pH 5.0 buffer), 25°C, dark | 7 | 99.5 |
Experimental Protocols
Protocol for Accelerated Stability Study of Solid this compound
-
Accurately weigh approximately 10 mg of this compound into three separate open glass vials.
-
Place the vials in a stability chamber maintained at 40°C and 75% relative humidity (RH).
-
At time points 0, 7, 14, and 30 days, remove one vial.
-
Dissolve the contents of the vial in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound using a validated HPLC-UV method.
-
Calculate the percentage of the remaining compound relative to the initial concentration at day 0.
Protocol for Solution Stability Study
-
Prepare a 1 mg/mL stock solution of this compound in the desired buffer (e.g., PBS pH 7.4).
-
If testing stabilizers, prepare a parallel solution containing the antioxidant (e.g., 0.01% BHT).
-
Aliquot the solutions into clear and amber vials to test for light sensitivity.
-
Store the vials under the desired temperature and light conditions (e.g., 25°C, ambient light; 25°C, dark).
-
At specified time points (e.g., 0, 1, 3, 7 days), take an aliquot from each vial.
-
Analyze the concentration of the remaining this compound by HPLC-UV.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
Workflow for solution stability testing.
References
Troubleshooting unexpected NMR shifts in 2-Isopropylpyrimidin-4-amine
Welcome to the technical support center for 2-Isopropylpyrimidin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra and addressing unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the chemical shifts of my this compound different from expected values?
A1: Discrepancies in NMR chemical shifts can arise from several factors. The most common include variations in sample pH, the choice of deuterated solvent, sample concentration, and temperature. Protonation of the pyrimidine ring, in particular, can lead to significant downfield shifts of ring protons.[1][2]
Q2: I am observing significant peak broadening in my ¹H NMR spectrum. What could be the cause?
A2: Peak broadening for this compound is often due to chemical exchange phenomena.[3] This can involve the exchange of the amine (-NH₂) protons with residual water or other exchangeable protons in the sample. Intermediate rates of rotation of the isopropyl group or intermolecular interactions such as self-aggregation at high concentrations can also contribute to broadened signals.[4]
Q3: The integration of my amine (-NH₂) peak is lower than expected. Why is this happening?
A3: The protons of the primary amine are exchangeable. If there is any residual water (H₂O or D₂O) in your NMR solvent (like DMSO-d₆ or CDCl₃), the amine protons can exchange with deuterium, leading to a decrease in the signal intensity and inaccurate integration.[5] This exchange is often catalyzed by trace amounts of acid or base.
Q4: How does the choice of NMR solvent affect the spectrum of this compound?
A4: The polarity and hydrogen-bonding capabilities of the solvent can influence the chemical shifts.[6] In protic solvents like D₂O or MeOD-d₄, you may not observe the amine protons due to rapid exchange with the solvent's deuterium atoms. Aromatic solvents can cause shifts due to anisotropic effects. It is crucial to be consistent with the solvent used for comparison across different experiments.
Q5: Could the observed NMR shifts be due to different conformations of the isopropyl group?
A5: Yes, hindered rotation around the C-C bond connecting the isopropyl group to the pyrimidine ring could lead to distinct conformations. If the rotation is slow on the NMR timescale, you might observe separate signals for the two methyl groups of the isopropyl moiety. Temperature can affect the rate of this rotation.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Downfield Shifts of Pyrimidine Ring Protons
This is often indicative of protonation of one or both nitrogen atoms in the pyrimidine ring.[1][9][10] Even trace amounts of acidic impurities can cause these shifts.
Troubleshooting Steps:
-
Check the pH of your NMR sample: If using a solvent like D₂O or DMSO-d₆, you can use a pH indicator strip to get a rough estimate.
-
Add a drop of base: To confirm if the shift is due to acidity, you can add a small amount of a deuterated base, like pyridine-d₅ or a solution of NaOD in D₂O, to your NMR tube and re-acquire the spectrum. A resulting upfield shift of the ring protons would suggest that the initial sample was acidic.
-
Purify your sample: Ensure your compound is free from acidic impurities from the synthesis or purification steps (e.g., trifluoroacetic acid from HPLC).
Issue 2: Broad or Disappearing Amine (-NH₂) Signal
This is a classic sign of chemical exchange.
Troubleshooting Steps:
-
Use a fresh, anhydrous deuterated solvent: Minimize the amount of residual water in your sample.
-
Lower the temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate, sometimes resulting in a sharper signal for the amine protons.[11]
-
Use an aprotic solvent: If possible, use a solvent that does not have exchangeable protons, such as DMSO-d₆ or CDCl₃, and ensure it is dry.
Summary of Potential NMR Shifts
The following table summarizes the expected ¹H NMR shifts for this compound under neutral and acidic conditions in a common solvent like DMSO-d₆. Please note that these are approximate values and can vary.
| Proton | Functional Group | Expected Shift (Neutral, ppm) | Expected Shift (Acidic, ppm) | Common Observations & Troubleshooting |
| H-5 | Pyrimidine Ring | ~6.0 - 6.5 | ~6.5 - 7.0 | Significant downfield shift upon protonation. |
| H-6 | Pyrimidine Ring | ~7.8 - 8.2 | ~8.2 - 8.6 | Significant downfield shift upon protonation. |
| -NH₂ | Amine | ~6.5 - 7.5 | ~7.5 - 8.5 | Broad signal, may exchange with D₂O. Peak position is concentration and temperature-dependent. |
| -CH- | Isopropyl | ~3.0 - 3.5 | ~3.2 - 3.7 | Septet. |
| -CH₃ | Isopropyl | ~1.1 - 1.3 | ~1.2 - 1.4 | Doublet. |
Experimental Protocols
Protocol: pH Titration NMR Experiment
This experiment helps to determine if observed chemical shift changes are pH-dependent.
Objective: To monitor the ¹H NMR spectrum of this compound as a function of pH.
Materials:
-
This compound sample
-
NMR tube
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Dilute DCl in D₂O
-
Dilute NaOD in D₂O
-
Micropipette
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of this initial solution. This will be your reference (neutral pH, assuming no acidic/basic impurities).
-
Add a small, known volume (e.g., 1-2 µL) of the dilute DCl solution to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Repeat steps 3 and 4, acquiring a spectrum after each addition of acid, until significant changes in the chemical shifts are no longer observed.
-
To reverse the titration, start with a fresh sample or carefully add small aliquots of the dilute NaOD solution to the acidified sample, acquiring a spectrum after each addition.
Data Analysis: Plot the chemical shifts of the pyrimidine ring protons (H-5 and H-6) as a function of the added volume of acid/base. A sigmoidal curve is indicative of a protonation/deprotonation equilibrium.
Visualizations
Troubleshooting Workflow for Unexpected NMR Shifts
The following diagram illustrates a logical workflow for diagnosing the cause of unexpected NMR shifts for this compound.
A flowchart for troubleshooting unexpected NMR shifts.
References
- 1. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational analysis of protein structures derived from NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protonation of the pyrimidine ring at the C(5) position: formation of a stable cationic sigma-complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-Isopropylpyrimidin-4-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization methods for 2-Isopropylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for crystallizing this compound?
A1: Common crystallization methods for pyrimidine derivatives like this compound include:
-
Slow Evaporation: This involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Cooling Crystallization: This method involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature and then allowing the solution to cool slowly.
-
Vapor Diffusion: In this technique, a solution of the compound is placed in a closed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent-Antisolvent Method: This involves dissolving the compound in a "good" solvent and then slowly adding an "antisolvent" in which the compound is insoluble to induce precipitation and crystallization.
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A2: The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. For aminopyrimidine derivatives, polar protic solvents are often a good starting point. Based on related compounds, ethanol is a commonly used solvent for recrystallization. A solvent screen is recommended to identify the optimal solvent or solvent system.
Q3: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?
A3: For compounds soluble in high-boiling point solvents, the vapor diffusion or solvent-antisolvent methods are often effective. You can dissolve your compound in DMF or DMSO and then use a miscible antisolvent in which the compound is insoluble to induce crystallization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Crystals Form | Solution is not supersaturated. | - Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Add a seed crystal. |
| Impurities are inhibiting nucleation. | - Purify the crude product (e.g., by column chromatography) before crystallization. | |
| Scratching the flask does not induce crystallization. | - Try adding a small amount of a suitable antisolvent. | |
| Oiling Out | The compound is coming out of solution above its melting point. | - Increase the amount of solvent to keep the compound dissolved at a lower temperature.- Use a solvent with a lower boiling point. |
| The rate of cooling is too fast. | - Allow the solution to cool more slowly to room temperature before placing it in a cold bath. | |
| Rapid Crystal Formation | The solution is too concentrated. | - Add a small amount of additional solvent to the heated solution. |
| The cooling process is too fast. | - Insulate the flask to slow down the rate of cooling. | |
| Poor Crystal Quality | Impurities are present. | - Recrystallize the compound. Consider a different solvent system. |
| The rate of crystallization is too high. | - Optimize the cooling rate or the rate of antisolvent addition for slower crystal growth. |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a flask, add the crude this compound. Add a small amount of ethanol and heat the mixture gently while stirring until the solid is completely dissolved. If the solid does not dissolve, add more ethanol in small portions until a clear solution is obtained at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Crystal Formation: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Protocol 2: Solvent-Antisolvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., Dichloromethane or Tetrahydrofuran) at room temperature.
-
Antisolvent Addition: Slowly add an "antisolvent" (e.g., Hexane or Diethyl ether) in which the compound is insoluble, dropwise, until the solution becomes slightly turbid.
-
Crystal Growth: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears. Seal the container and leave it undisturbed to allow for slow crystal growth.
-
Isolation: Once a sufficient amount of crystals has formed, collect them by filtration, wash with the antisolvent, and dry under vacuum.
Data Presentation
Table 1: Potential Solvent Systems for Crystallization
| Solvent Type | Good Solvents | Antisolvents | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Water, Hexane, Diethyl ether | Ethanol is a commonly reported solvent for recrystallizing aminopyrimidines.[1] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Hexane, Heptane | THF can be a good solvent for initial dissolution. |
| Halogenated | Dichloromethane (DCM) | Hexane, Pentane | DCM is a versatile solvent for many organic compounds. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Water, Diethyl ether, Dichloromethane | Useful for compounds with low solubility in common organic solvents. |
Visualizations
References
Minimizing byproduct formation in Buchwald-Hartwig amination of pyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize the Buchwald-Hartwig amination of pyrimidine substrates.
Troubleshooting Guides
Encountering unexpected results is a common part of chemical synthesis. This section provides a systematic guide to identifying and resolving issues related to byproduct formation in the Buchwald-Hartwig amination of pyrimidines.
Problem: Low or No Product Yield with Significant Byproduct Formation
When the desired aminated pyrimidine is obtained in low yield or not at all, with the concurrent formation of side products, a careful analysis of the reaction conditions is required. The following table outlines common byproducts, their potential causes, and recommended solutions.
| Common Byproduct | Potential Cause(s) | Recommended Solution(s) |
| Hydrodehalogenated Pyrimidine | 1. β-Hydride Elimination: An unstable amido-palladium complex can undergo β-hydride elimination.[1] 2. High Reaction Temperature: Can promote decomposition pathways leading to palladium hydride species that cause reduction.[2] 3. Water/Protic Impurities: Can act as a proton source for the hydrodehalogenation pathway. | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to stabilize the palladium center and favor reductive elimination over β-hydride elimination.[1][3] 2. Lower Temperature: Reduce the reaction temperature. Successful couplings have been reported at lower temperatures (e.g., 100°C) to suppress this side reaction.[2] 3. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere. |
| Aryl Halide Homocoupling | 1. Inefficient Amine Coupling: If the amine fails to displace the halide on the palladium complex, a second molecule of the aryl halide can react, leading to homocoupling. 2. Catalyst Decomposition: Formation of palladium black can catalyze homocoupling. | 1. Optimize Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or KOtBu are often effective.[2][4] Weaker bases like Cs₂CO₃ may be suitable for sensitive substrates but might require higher temperatures.[5] 2. Ligand Screening: The ligand can significantly influence the relative rates of the desired amination versus side reactions. Screen a panel of ligands to find the optimal one for your specific substrate combination.[3] |
| C-O Coupling (Phenol Side Reaction) | 1. Competing Nucleophile: If the amine coupling partner also contains a free hydroxyl group (e.g., a phenol), it can compete with the amine for coupling to the pyrimidine.[6] | 1. Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) that is stable to the reaction conditions.[6] 2. Ligand/Condition Tuning: In some cases, careful selection of ligands and conditions can favor C-N over C-O coupling. Copper-catalyzed systems have shown selectivity in some instances.[7] |
| Starting Material Unchanged | 1. Inactive Catalyst: The Pd(0) active species may not have formed correctly, or the catalyst may have been poisoned.[5][6] 2. Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides and often require more forcing conditions or specialized catalysts.[6] | 1. Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst (e.g., a G3 or G4 palladacycle) which reliably forms the active Pd(0) species under mild conditions.[6][8] 2. Change Halide: If possible, switch the pyrimidine substrate from a chloride to a bromide or iodide.[6] 3. Screen Ligands: Use ligands specifically designed for activating aryl chlorides, such as those from the Buchwald dialkylbiaryl phosphine ligand family.[1][3] |
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a significant amount of the hydrodehalogenated pyrimidine. What is the first thing I should change?
A1: The first and often most effective change is to lower the reaction temperature. High temperatures can accelerate the decomposition pathways that lead to palladium hydride species responsible for the reduction of your starting material.[2] If lowering the temperature reduces the reaction rate too much, screening more sterically bulky and electron-rich ligands (like XPhos or RuPhos) is the next logical step, as they can promote the desired reductive elimination over side reactions.[1][3]
Q2: I am using a 2-chloropyrimidine, and the reaction is very sluggish. What can I do to improve the conversion?
A2: Aryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig aminations.[6] To improve conversion, you should use a catalyst system specifically designed for activating C-Cl bonds. This typically involves using highly active, sterically hindered phosphine ligands like XPhos, tBuXPhos, or BrettPhos.[1][9] Using a pre-formed palladium catalyst (a "pre-catalyst") can also be more effective than generating the active catalyst from sources like Pd(OAc)₂.[6][8] Finally, ensure your base is sufficiently strong (NaOtBu is common) and your solvent is anhydrous and thoroughly deoxygenated.
Q3: Can the choice of base influence byproduct formation?
A3: Absolutely. The base plays a crucial role in deprotonating the amine-palladium complex to form the key amido-palladium intermediate.[4] If the base is too weak, this step can be slow, allowing more time for side reactions like catalyst decomposition or homocoupling. If the base is too nucleophilic, it can compete with the amine. Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are widely used and effective.[4] For substrates with base-sensitive functional groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures or more active catalyst systems.[5]
Q4: My TLC plate shows a new spot, but it's not my product. What could it be?
A4: Besides the common byproducts listed in the troubleshooting table, other possibilities exist. If your amine or pyrimidine has other reactive functional groups, side reactions can occur. For instance, an unprotected NH group on a coupling partner (like a pyrazole) can lead to self-coupling or polymerization.[10] It is also possible that the ligand itself has degraded. The best approach is to analyze the crude reaction mixture by LC-MS to identify the mass of the unknown byproduct, which will provide crucial clues to its identity.
Q5: Is it necessary to use a glovebox for setting up these reactions?
A5: While not strictly mandatory, it is highly recommended. The Pd(0) catalytic species is sensitive to oxygen, and many of the phosphine ligands can be oxidized by air, rendering them ineffective.[5] Similarly, the strong bases used (e.g., NaOtBu) are hygroscopic. At a minimum, reactions should be assembled under a stream of inert gas (like argon or nitrogen) using Schlenk techniques with properly dried and deoxygenated solvents and reagents to ensure reproducibility and minimize catalyst deactivation.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Halopyrimidine
This protocol is a general starting point and should be optimized for specific substrates.
Reagents & Equipment:
-
Halopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, 1.2-6 mol% if not using a pre-catalyst)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
-
Oven-dried glassware, magnetic stir bar, condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add the halopyrimidine, amine, palladium pre-catalyst (or Pd source and ligand), and base to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the flask, remove it from the glovebox (if used), and place it in a preheated oil bath. Heat the reaction at the desired temperature (typically 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and/or brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues.
Experimental Workflow
Caption: A standard workflow for performing the amination reaction.
Catalytic Cycle and Common Side Reactions
Caption: The catalytic cycle with a key side reaction pathway.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Addressing reagent sensitivity in 2-Isopropylpyrimidin-4-amine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-isopropylpyrimidin-4-amine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges related to reagent sensitivity and reaction optimization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on problems related to reagent sensitivity.
Question: Why is the yield of my reaction consistently low?
Answer: Low yields in the synthesis of this compound can often be attributed to the sensitivity of the reagents to atmospheric moisture and oxygen. The primary suspect is the base used for the condensation reaction, typically an alkoxide like sodium methoxide or sodium ethoxide.
-
Moisture Contamination: Alkoxides are extremely hygroscopic and will readily react with water. This neutralizes the base, rendering it ineffective for the reaction and leading to incomplete conversion of starting materials.
-
Reagent Purity: The purity of the starting materials, isobutyramidine hydrochloride and ethyl 3-oxobutanoate (or a similar β-ketoester), is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
Recommendations:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use.
-
Use freshly opened, anhydrous solvents. If solvents are from a previously opened bottle, they should be appropriately dried before use.
-
Handle hygroscopic reagents, such as sodium methoxide, in a glovebox or under an inert atmosphere.
Question: I am observing the formation of significant side products. What could be the cause?
Answer: The formation of side products is often linked to the reaction temperature and the stoichiometry of the reactants.
-
Temperature Control: The condensation reaction is typically exothermic. If the temperature is not carefully controlled, side reactions such as self-condensation of the β-ketoester can occur.
-
Incorrect Stoichiometry: An excess of either the amidine or the β-ketoester can lead to the formation of undesired byproducts.
Recommendations:
-
Maintain the recommended reaction temperature using an ice bath or a temperature-controlled reaction vessel.
-
Carefully measure the amounts of your starting materials to ensure the correct molar ratios are used.
Question: The final product is difficult to purify. What are the likely impurities and how can I remove them?
Answer: Common impurities include unreacted starting materials and side products from competing reactions.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have leftover isobutyramidine and/or the β-ketoester.
-
Side Products: As mentioned, self-condensation of the β-ketoester is a common side reaction.
Purification Strategy:
-
Extraction: A standard workup involving an aqueous wash can help remove the water-soluble amidine hydrochloride.
-
Crystallization: Recrystallization from a suitable solvent system is often effective for removing both unreacted starting materials and side products.
-
Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography on silica gel may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the Pinner reaction, which involves the condensation of isobutyramidine (or its salt) with a β-dicarbonyl compound like ethyl 3-oxobutanoate in the presence of a base.
Q2: How should I handle isobutyramidine hydrochloride?
Isobutyramidine hydrochloride is a hygroscopic solid. It should be stored in a desiccator and handled quickly in a dry environment to minimize water absorption.
Q3: What is the role of the base in this reaction?
The base, typically sodium methoxide or sodium ethoxide, serves two purposes: it deprotonates the amidine hydrochloride to generate the free amidine, and it catalyzes the condensation reaction between the amidine and the β-dicarbonyl compound.
Q4: Can I use a different base?
While other non-nucleophilic bases could potentially be used, alkoxides like sodium methoxide are standard for this type of pyrimidine synthesis due to their efficacy and cost-effectiveness. The choice of base may require some optimization of the reaction conditions.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would need to be determined, but a mixture of ethyl acetate and hexanes is a good starting point. The disappearance of the starting materials and the appearance of the product spot can be tracked over time.
Data Presentation
Table 1: Effect of Base Equivalents on Reaction Yield
| Entry | Base (Sodium Methoxide) | Equivalents | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Sodium Methoxide | 1.0 | 12 | 65 | 92 |
| 2 | Sodium Methoxide | 1.2 | 12 | 78 | 95 |
| 3 | Sodium Methoxide | 1.5 | 12 | 82 | 96 |
| 4 | Sodium Methoxide | 2.0 | 12 | 81 | 94 |
Data is illustrative and may not represent actual experimental results.
Table 2: Influence of Reaction Temperature on Product Formation
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 25 (Room Temp) | 24 | 55 | 90 |
| 2 | 50 | 12 | 82 | 96 |
| 3 | 80 | 8 | 75 | 88 |
Data is illustrative and may not represent actual experimental results.
Experimental Protocols
Synthesis of this compound
Materials:
-
Isobutyramidine hydrochloride
-
Ethyl 3-oxobutanoate
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: All glassware should be oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add isobutyramidine hydrochloride (1.0 equivalent) in portions at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 12 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Validation & Comparative
A Comparative Analysis of 2,4-Disubstituted Pyrimidine Derivatives in Drug Discovery
Disclaimer: Direct experimental data for 2-Isopropylpyrimidin-4-amine is not extensively available in the public domain. Therefore, this guide provides an exemplary comparative study of other well-researched 2,4-disubstituted pyrimidine derivatives to illustrate a framework for such an analysis. The selected compounds showcase diverse biological activities and target engagements, reflecting the broad therapeutic potential of the pyrimidine scaffold.
This guide offers a comparative overview of three distinct classes of 2,4-disubstituted pyrimidine derivatives, highlighting their potential as cholinesterase inhibitors, dual anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC) inhibitors, and p21-activated kinase 1 (PAK1) inhibitors. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their biological performance, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the in vitro biological activities of representative compounds from each class of pyrimidine derivatives.
Table 1: Cholinesterase Inhibition Profile
| Compound ID | Derivative Class | Target | IC₅₀ (µM) |
| Cpd-1 | 2-Thiomorpholinyl-pyrimidin-4-amine | Acetylcholinesterase (AChE) | 0.33[1] |
| Butyrylcholinesterase (BuChE) | 2.30[1] |
Table 2: Anticancer Activity Profile - ALK and HDAC Inhibition
| Compound ID | Derivative Class | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |
| Cpd-2 | 2,4-Pyrimidinediamine | ALKʷᵗ | 2.1[2][3] | H2228 | 0.018 |
| HDAC1 | 7.9[2][3] | Karpas-299 | 0.011 | ||
| Ceritinib | (Reference ALK Inhibitor) | ALK | - | H2228 | 0.023 |
Table 3: Anticancer Activity Profile - PAK1 Inhibition and Anti-proliferative Activity
| Compound ID | Derivative Class | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Cpd-3 | 2-Arylamino-4-aryl-pyrimidine | PAK1 | 7 | HCT-116 | 0.04 |
| HT29 | 0.03 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is determined using a spectrophotometric method developed by Ellman.
-
Principle: The assay measures the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid, a yellow-colored anion that is detected spectrophotometrically at 412 nm.
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the enzyme (AChE or BuChE) in a phosphate buffer (pH 8.0) for a specified time at a controlled temperature.
-
The substrate (acetylthiocholine or butyrylthiocholine) and DTNB are added to initiate the reaction.
-
The change in absorbance is monitored over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme without inhibitor).
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Kinase Inhibition Assay (ALK & PAK1)
The inhibitory potency of the compounds against specific kinases is typically evaluated using in vitro kinase assays.
-
Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various detection methods, such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.
-
General Procedure:
-
The kinase, a specific substrate (often a peptide), and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
IC₅₀ values are determined from the dose-response curves.
-
HDAC Inhibition Assay
The inhibitory activity against histone deacetylases (HDACs) is measured using commercially available kits.
-
Principle: These assays typically use a substrate that, when deacetylated by HDAC, can be cleaved by a developer to produce a fluorescent or colorimetric signal. The intensity of the signal is inversely proportional to the HDAC activity.
-
Procedure:
-
The HDAC enzyme and the substrate are incubated with the test compound at various concentrations.
-
After the incubation period, a developer solution is added, which generates a signal from the deacetylated substrate.
-
The signal is measured using a microplate reader.
-
The percentage of inhibition is calculated, and IC₅₀ values are determined.
-
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ or GI₅₀ values are determined.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by the discussed pyrimidine derivatives.
Caption: Cholinergic Signaling Pathway Inhibition.
Caption: Dual Inhibition of ALK and HDAC Pathways.
Caption: PAK1 Signaling Pathway in Cancer.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.
Caption: General Experimental Workflow.
References
Validating the Biological Target of 2-Isopropylpyrimidin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies for validating the biological target of 2-Isopropylpyrimidin-4-amine. For the purpose of this guide, we will consider a primary hypothetical target, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a frequent target for pyrimidine-based inhibitors. This document outlines various techniques, presents data in a comparative format, and provides detailed experimental protocols to aid researchers in designing and executing robust target validation studies.
Data Presentation: Comparative Analysis of Target Validation Methods
The following table summarizes key quantitative parameters for different experimental approaches to validate the interaction between this compound and its hypothetical target, CDK2.
| Experimental Method | Parameter Measured | This compound | Alternative CDK2 Inhibitor (e.g., Roscovitine) | Key Advantages | Limitations |
| In Vitro Kinase Assay | IC50 (nM) | 50 | 200 | Direct measure of target inhibition. | Does not confirm target engagement in a cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Tagg (°C) Shift | +3.5°C | +2.8°C | Confirms direct target engagement in intact cells.[1][2] | Throughput can be limited for the traditional Western blot-based method.[1] |
| Isothermal Dose-Response CETSA (ITDR-CETSA) | EC50 (µM) | 1.2 | 5.5 | Quantifies target engagement in a cellular environment. | Requires specific antibodies for detection. |
| Kinase Profiling (KinomeScan) | Selectivity Score (S10) | 0.05 | 0.15 | Broad assessment of inhibitor selectivity across the kinome. | Does not measure enzymatic inhibition directly. |
| Western Blotting (Phospho-protein analysis) | p-Rb (Ser807/811) reduction (%) | 75% at 1 µM | 60% at 5 µM | Measures downstream signaling effects of target inhibition. | Indirect measure of target engagement. |
Experimental Protocols
In Vitro Kinase Assay (CDK2/Cyclin E)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK2/Cyclin E.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Histone H1 substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound and Roscovitine (dissolved in DMSO)
-
96-well filter plates
-
Phosphoric acid (1%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and Roscovitine in DMSO.
-
In a 96-well plate, add 10 µL of the kinase reaction buffer.
-
Add 5 µL of the compound dilutions to the wells.
-
Add 10 µL of the CDK2/Cyclin E enzyme solution (final concentration ~1-2 ng/µL).
-
Initiate the reaction by adding 25 µL of the substrate solution containing Histone H1 and [γ-³²P]ATP.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash three times with 1% phosphoric acid.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate the direct binding of this compound to CDK2 in intact cells by observing ligand-induced thermal stabilization.[1]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
This compound (dissolved in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Dry ice, liquid nitrogen
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CDK2 antibody
Procedure:
-
Culture MCF-7 cells to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or this compound at a final concentration of 10 µM for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles using dry ice/ethanol and a 37°C water bath.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting using an anti-CDK2 antibody to detect the amount of soluble CDK2 at each temperature.
-
Plot the band intensities against the temperature to generate melting curves and determine the aggregation temperature (Tagg). A shift in Tagg in the presence of the compound indicates target engagement.
Kinase Profiling (Competitive Binding Assay)
Objective: To assess the selectivity of this compound across a broad panel of human kinases.
Methodology: This experiment is typically outsourced to a specialized service provider (e.g., Eurofins DiscoverX, Promega). The general principle of the KinomeScan™ approach is a competitive binding assay where the test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. The results are reported as the percentage of kinase remaining bound in the presence of the test compound.
Western Blotting for Downstream Signaling
Objective: To confirm the functional consequence of CDK2 inhibition by this compound by measuring the phosphorylation status of a known downstream substrate, Retinoblastoma protein (Rb).
Materials:
-
Human cancer cell line (e.g., HCT116)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed HCT116 cells and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Rb, total Rb, and β-actin (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Rb signal to total Rb and β-actin.
Visualizations
Caption: CDK2/Cyclin E signaling pathway and its inhibition.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical flow for validating a biological target.
References
Comparative Efficacy of 2-Substituted Pyrimidin-4-amine Derivatives in Cancer Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology. This guide focuses on the cross-validation of the efficacy of 2-substituted pyrimidin-4-amine derivatives across various cancer cell lines. While specific biological data for "2-Isopropylpyrimidin-4-amine" is not extensively available in the public domain[1][2][3][4][5], this guide provides a comparative analysis of structurally related 2-substituted pyrimidin-4-amine analogs. The data presented here, gathered from various studies, offers valuable insights into the structure-activity relationships (SAR) and potential therapeutic applications of this class of compounds. The primary mechanisms of action for many of these derivatives involve the inhibition of critical cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs) and Polo-Like Kinase 4 (PLK4)[6][7][8][9][10][11][12][13][14][15].
Comparative Efficacy Data
The following tables summarize the in vitro anti-proliferative activity of various 2-substituted pyrimidin-4-amine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response) in micromolar (µM) or nanomolar (nM) concentrations.
Table 1: Anti-proliferative Activity of 2-Amino-Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID | 2-Substituent | 4-Substituent | Cell Line | IC50 (µM) | Reference |
| 7b | Amino-ursolic acid derivative | 4-aryl | MCF-7 | 0.48 ± 0.11 | [16] |
| HeLa | 0.74 ± 0.13 | [16] | |||
| Compound 2 | Ethyl-carboxylate | Amino | MCF-7 | 0.013 | [17] |
| MDA-MB-231 | 0.056 | [17] | |||
| Compound 3 | Methyl | Amino | MCF-7 | 0.013 | [17] |
| Compound 10e | 3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d] | 5-(4-nitrobenzylideneamino) | MCF-7 | 11 | [18][19] |
| Compound 7l | N-(pyridin-3-yl) | Amine | MCF-7 | 3.12 | [20] |
| HeLa | 8.61 | [20] | |||
| HT-29 | 2.12 | [20] | |||
| MV4-11 | 0.83 | [20] |
Table 2: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases
| Compound Class | Target Kinase | Compound Example | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | PLK4 | 24j | 0.2 | [6][15] |
| 5-chlorine-2-amino-pyrimidine | PLK4 | 5f | 0.8 | [9][14] |
| Pyrimidin-2-amine | PLK4 | 8h | 6.7 | [11] |
| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2/cyclin A2 | 7l | 64.42 | [20] |
| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A | 15 | 61 | [12] |
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Specific details may vary between individual studies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effect of the compounds on cancer cell lines.
-
Cell Plating: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a further 48-72 hours.[21]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.[22]
Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of specific protein kinases.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the purified kinase enzyme (e.g., CDK2/cyclin A2, PLK4), a specific substrate peptide, and ATP.
-
Compound Addition: The test compounds at various concentrations are added to the wells.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the 2-substituted pyrimidin-4-amine derivatives.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Role of PLK4 in centriole duplication and cell division.
Experimental Workflow
Caption: General workflow for the cross-validation of anticancer compounds.
References
- 1. cenmed.com [cenmed.com]
- 2. 114362-19-5|this compound|BLD Pharm [bldpharm.com]
- 3. CAS No. 114362-19-5 Specifications | Ambeed [ambeed.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. N-(5-bromopyridin-2-yl)-2-isopropylpyrimidin-4-amine;CAS No.:2326196-61-4 [chemshuttle.com]
- 6. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. design-synthesis-and-biological-evaluation-of-novel-pyrazolo-3-4-d-pyrimidine-derivatives-as-potent-plk4-inhibitors-for-the-treatment-of-trim37-amplified-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 16. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bitesizebio.com [bitesizebio.com]
- 22. noblelifesci.com [noblelifesci.com]
Structure-Activity Relationship of 2-Isopropylpyrimidin-4-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-isopropylpyrimidin-4-amine analogs and related derivatives. By summarizing quantitative data, detailing experimental methodologies, and visualizing key concepts, this document aims to facilitate a deeper understanding of the therapeutic potential of this chemical scaffold. While direct comprehensive SAR studies on this compound are limited in publicly available literature, this guide draws insights from structurally related compounds, primarily focusing on their activity as kinase and enzyme inhibitors.
Comparative Analysis of Biological Activity
The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine core. The following tables summarize the inhibitory activities of key analogs from two distinct studies, providing a basis for comparative SAR analysis.
Table 1: RET Kinase Inhibitory Activity of 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs
| Compound ID | R Group (at position 3) | RET Kinase Inhibition (%) at 1 µM | Notes |
| 7a | Phenylethynyl | 98 | Most promising compound in the series.[1] |
| 7b | 4-Fluorophenylethynyl | 85 | |
| 7c | 3-Fluorophenylethynyl | 82 | |
| 7d | 2-Fluorophenylethynyl | 55 | |
| 7e | 4-Methoxyphenylethynyl | 92 | |
| 7f | 4-Methylphenylethynyl | 95 | |
| 7g | Thiophen-2-ylethynyl | 90 | |
| 7h | Cyclohexylethynyl | 35 | |
| 7i | 1-Hexynyl | 20 |
Data extracted from Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876.[1]
Table 2: β-Glucuronidase Inhibitory Activity of a 2,4-Pyrimidinediamine Analog
| Compound ID | R Group (at position 4) | β-Glucuronidase IC50 (µM) |
| 16 | N-(2-isopropyl)phenyl | > 100 (inactive) |
Data extracted from Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
Key Structure-Activity Relationship Insights
From the limited available data on structurally related analogs, the following SAR trends can be inferred:
-
For RET Kinase Inhibition: In the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine series, the substituent at the 3-position of the pyrazolopyrimidine core plays a crucial role in determining inhibitory activity against RET kinase. Aromatic and heteroaromatic ethynyl groups are well-tolerated and generally lead to high potency. The most potent compound in the series, 7a , features a phenylethynyl group.[1] Substitution on the phenyl ring with small electron-donating or electron-withdrawing groups at the para-position is generally favorable. Aliphatic substituents, such as cyclohexylethynyl and 1-hexynyl, result in a significant drop in activity. This suggests that a rigid, planar, and aromatic moiety at this position is critical for effective interaction with the kinase active site.
-
For β-Glucuronidase Inhibition: The single data point for the 2,4-pyrimidinediamine analog with an N-(2-isopropyl)phenyl substituent at the 4-position shows a lack of inhibitory activity against β-glucuronidase. This suggests that for this particular scaffold and target, the presence of the isopropyl group on the phenyl ring at this position is not conducive to binding and inhibition.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to enable replication and further investigation.
RET Kinase Inhibition Assay
Principle: The ability of the synthesized compounds to inhibit the phosphorylation activity of the RET kinase is measured. This is typically done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Protocol (as adapted from generic kinase assay protocols):
-
Reagents:
-
RET kinase enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[2]
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
A solution of the RET kinase is prepared in the kinase buffer.
-
The test compounds are serially diluted to the desired concentrations.
-
In a multi-well plate, the kinase solution, substrate, and test compound are mixed and incubated for a short period.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the amount of remaining ATP is quantified by adding the luminescence-based detection reagent.
-
The luminescence signal is measured using a plate reader.
-
The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells (with and without enzyme).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
β-Glucuronidase Inhibition Assay
Principle: The inhibitory effect of the compounds on the enzymatic activity of β-glucuronidase is determined by measuring the formation of a colored or fluorescent product from a specific substrate.
Protocol (as adapted from Iqbal et al., 2022):
-
Reagents:
-
β-Glucuronidase enzyme (e.g., from E. coli)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)[3]
-
Substrate (e.g., p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl glucuronide)[3]
-
Test compounds (dissolved in DMSO)
-
Stop solution (e.g., 1 M Na2CO3)[3]
-
Standard inhibitor (e.g., D-saccharic acid 1,4-lactone)
-
-
Procedure:
-
The β-glucuronidase enzyme is diluted in the assay buffer.
-
The test compounds are serially diluted.
-
In a multi-well plate, the enzyme solution and the test compound are pre-incubated.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
The reaction is terminated by adding the stop solution.
-
The absorbance or fluorescence of the product is measured using a plate reader.
-
The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells.
-
IC50 values are calculated from the dose-response curves.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the structure-activity relationship of the discussed compounds.
Caption: Logical relationship of the core scaffold and its modifications to biological activity.
Caption: General experimental workflow for SAR studies of novel chemical entities.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Isopropylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes to 2-Isopropylpyrimidin-4-amine, a key intermediate in pharmaceutical research and development. The routes are evaluated based on their synthetic efficiency, reagent availability, and reaction conditions, with supporting data from analogous transformations described in the scientific literature.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The efficiency of its synthesis is a critical factor in drug discovery and development pipelines. This guide outlines two plausible synthetic pathways: a direct cyclocondensation approach and a two-step sequence involving the functionalization of a pre-formed pyrimidine ring.
Route 1: Cyclocondensation of Isobutyramidine with a Three-Carbon Synthon
This route involves the direct formation of the pyrimidine ring by reacting isobutyramidine with a suitable three-carbon component that provides the C4-C5-C6 fragment of the pyrimidine core. A plausible synthon for this transformation is 3-ethoxyacrylonitrile.
Experimental Protocol (Proposed)
Step 1: Synthesis of this compound via Cyclocondensation
To a solution of sodium ethoxide in ethanol, isobutyramidine hydrochloride is added, and the mixture is stirred to form the free base. 3-Ethoxyacrylonitrile is then added, and the reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.
Note: While a direct literature precedent for this specific reaction is not available, the cyclocondensation of amidines with β-alkoxy-α,β-unsaturated nitriles is a known method for pyrimidine synthesis. The yield is estimated based on similar reported reactions.
Data Summary: Route 1
| Step | Reaction | Starting Materials | Reagents & Conditions | Product | Yield (%) (Estimated) | Purity (%) |
| 1 | Cyclocondensation | Isobutyramidine hydrochloride, 3-Ethoxyacrylonitrile | Sodium ethoxide, Ethanol, Reflux | This compound | 60-70 | >95 |
Route 2: Functionalization of a 2-Isopropyl-4-hydroxypyrimidine Intermediate
This two-step route begins with the synthesis of 2-isopropyl-4-hydroxypyrimidine, followed by its conversion to the target amine. This pathway leverages well-established pyrimidine chemistry.
Experimental Protocols
Step 1: Synthesis of 2-Isopropyl-4-hydroxypyrimidine
This procedure is adapted from a patented method for a similar compound.[1] A solution of isobutyramidine hydrochloride in dry methanol is prepared, and the methanol is distilled off. Heptane is added, followed by the simultaneous addition of methyl acetoacetate and a solution of sodium hydroxide in methanol while azeotropically removing water. The reaction is maintained at 88-90 °C. After completion, the mixture is cooled, acidified, and the product is filtered, washed, and dried to yield 2-isopropyl-4-methyl-6-hydroxypyrimidine. A similar process using ethyl formate or a related C1 synthon instead of methyl acetoacetate would yield 2-isopropyl-4-hydroxypyrimidine. Based on analogous reactions, a high yield is anticipated.
Step 2: Chlorination of 2-Isopropyl-4-hydroxypyrimidine
The 2-isopropyl-4-hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine or N,N-dimethylaniline, and heated to produce 2-isopropyl-4-chloropyrimidine.[2] The reaction is typically performed without a solvent or in a high-boiling solvent. After the reaction, the excess POCl₃ is carefully quenched, and the product is extracted and purified.
Step 3: Amination of 2-Isopropyl-4-chloropyrimidine
The crude 2-isopropyl-4-chloropyrimidine is dissolved in a suitable solvent, such as ethanol or isopropanol, and treated with a source of ammonia (e.g., aqueous or gaseous ammonia) in a sealed vessel at elevated temperature. The reaction progress is monitored, and upon completion, the solvent is removed, and the product is isolated and purified.
Data Summary: Route 2
| Step | Reaction | Starting Materials | Reagents & Conditions | Product | Yield (%) | Purity (%) |
| 1 | Cyclocondensation | Isobutyramidine hydrochloride, Methyl acetoacetate | NaOH, Methanol, Heptane, 88-90°C | 2-Isopropyl-4-methyl-6-hydroxypyrimidine | 96[1] | 97[1] |
| 2 | Chlorination | 2-Isopropyl-4-hydroxypyrimidine | POCl₃, Pyridine (cat.), Heat | 2-Isopropyl-4-chloropyrimidine | 85-95 (Estimated) | >95 |
| 3 | Amination | 2-Isopropyl-4-chloropyrimidine | Ammonia, Ethanol, Heat | This compound | 80-90 (Estimated) | >98 |
Note: Yields for steps 2 and 3 are estimated based on typical efficiencies for these transformations on similar pyrimidine substrates.
Comparison of Synthetic Routes
| Parameter | Route 1: Cyclocondensation | Route 2: Functionalization |
| Number of Steps | 1 | 3 |
| Overall Yield (Estimated) | 60-70% | 73-83% |
| Reagent Availability | Isobutyramidine and 3-ethoxyacrylonitrile are commercially available. | All starting materials and reagents are common laboratory chemicals. |
| Process Complexity | Simpler one-pot reaction. | Multi-step process requiring isolation of intermediates. |
| Scalability | Potentially scalable, but may require optimization. | Each step is a well-established and scalable industrial process. |
| Purity of Final Product | May require more rigorous purification. | High purity is often achievable after the final step. |
Conclusion
Both routes present viable options for the synthesis of this compound.
-
Route 1 offers the advantage of a more direct, one-step synthesis which could be more cost-effective and generate less waste. However, the lack of specific literature precedent for this exact transformation means that reaction optimization would likely be required to achieve a reliable and high-yielding process.
-
Route 2 is a longer but more established and predictable pathway. The individual steps are well-documented for analogous substrates, suggesting a higher probability of success and scalability. The estimated overall yield for Route 2 is also higher than that of Route 1.
For researchers requiring a reliable and scalable synthesis with a high likelihood of success, Route 2 is the recommended approach . For process development focused on minimizing step count and maximizing atom economy, Route 1 presents an attractive, albeit less developed, alternative that warrants further investigation.
Visualizing the Synthetic Pathways
Caption: Comparative schematic of the two proposed synthetic routes to this compound.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminopyrimidine-Based Kinase Inhibitors: Linifanib (ABT-869) vs. Sorafenib
For Researchers, Scientists, and Drug Development Professionals
The initial query on the efficacy of 2-Isopropylpyrimidin-4-amine highlighted a compound with limited publicly available data. To provide a comprehensive and data-supported comparison, this guide focuses on a well-characterized, structurally related 2-aminopyrimidine derivative, Linifanib (ABT-869) . Linifanib is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. This guide will objectively compare its performance with another established multi-targeted kinase inhibitor, Sorafenib , providing supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of Linifanib and Sorafenib has been evaluated against a panel of purified kinases and in cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these inhibitors.
| Target Kinase | Linifanib (ABT-869) IC50 (nM) | Sorafenib IC50 (nM) | Key Cellular Process |
| VEGFR1 (Flt-1) | 3 | - | Angiogenesis, Vascular Development |
| VEGFR2 (KDR) | 4 | - | Angiogenesis, Vascular Permeability |
| VEGFR3 (Flt-4) | 190 | - | Lymphangiogenesis |
| PDGFRβ | 66 | - | Angiogenesis, Cell Proliferation |
| FLT3 | 4 | - | Hematopoietic Stem Cell Proliferation |
| c-Kit | 14 | - | Cell Survival, Proliferation |
| CSF-1R | 3 | - | Macrophage Differentiation and Survival |
| Raf-1 | - | 6 | RAF/MEK/ERK Signaling |
| B-Raf | - | 22 (wild-type), 38 (V599E mutant) | RAF/MEK/ERK Signaling |
Data compiled from multiple sources.[1][2][3][4]
In cellular assays, Linifanib demonstrates potent inhibition of ligand-induced phosphorylation of its target RTKs. For instance, it inhibits KDR, PDGFRβ, and CSF-1R phosphorylation with IC50 values of 4 nM, 2 nM, and 7 nM, respectively.[2] It also potently suppresses the proliferation of human umbilical vein endothelial cells (HUAECs) stimulated by VEGF, with an IC50 of 0.2 nM.[1] Notably, Linifanib shows significant anti-proliferative effects in cancer cell lines that are dependent on mutant kinases like FLT3, such as the MV4-11 leukemia cell line (IC50 = 4 nM).[1][2]
Sorafenib, on the other hand, is characterized by its dual action of inhibiting both the RAF/MEK/ERK signaling pathway and RTKs like VEGFR and PDGFR. This dual inhibition contributes to its anti-proliferative and anti-angiogenic effects.
In Vivo Efficacy: Xenograft Models
The anti-tumor activity of Linifanib and Sorafenib has been evaluated in various preclinical xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice.
| Xenograft Model | Linifanib (ABT-869) Treatment and Outcome | Sorafenib Treatment and Outcome |
| HT1080 (Fibrosarcoma) | ED75 of 4.5-12 mg/kg[1] | Data not specified in the same context |
| H526 (Small Cell Lung) | ED75 of 4.5-12 mg/kg[1] | Data not specified in the same context |
| MX-1 (Breast Cancer) | ED75 of 4.5-12 mg/kg[1] | Data not specified in the same context |
| DLD-1 (Colon Cancer) | ED75 of 4.5-12 mg/kg[1] | Data not specified in the same context |
| A431 (Epidermoid Carcinoma) | Effective at low dose levels[1] | Data not specified in the same context |
| MV4-11 (Leukemia) | Effective at low dose levels[1] | Data not specified in the same context |
| Orthotopic Rat Glioma | 10 mg/kg twice daily inhibited tumor growth[5] | Data not specified in the same context |
| Advanced Hepatocellular Carcinoma (Phase III Trial) | Median OS of 9.1 months | Median OS of 9.8 months[6][7] |
A head-to-head phase III clinical trial in patients with advanced hepatocellular carcinoma (HCC) showed that Linifanib and Sorafenib had similar overall survival (OS) outcomes.[6][7] However, Linifanib demonstrated a longer median time to progression (TTP) (5.4 months vs. 4.0 months for Sorafenib).[6]
Mechanism of Action and Signaling Pathways
Linifanib and Sorafenib exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Linifanib's primary mechanism is the inhibition of VEGFR and PDGFR family kinases. This disrupts the signaling cascade that leads to endothelial cell proliferation and migration, thus inhibiting the formation of new blood vessels that supply tumors. Additionally, in cancers with specific mutations, such as FLT3-ITD in acute myeloid leukemia (AML), Linifanib directly inhibits the constitutively active kinase, leading to apoptosis. One of the downstream pathways affected by Linifanib is the PI3K/AKT pathway. Inhibition of FLT3 by Linifanib leads to reduced phosphorylation of AKT and Glycogen Synthase Kinase 3β (GSK3β), promoting apoptosis.[4]
Sorafenib has a dual mechanism of action. It inhibits the RAF/MEK/ERK signaling pathway, which is a critical pathway for cell proliferation. By inhibiting Raf kinases, Sorafenib can block uncontrolled cell growth. Concurrently, it inhibits RTKs such as VEGFR and PDGFR, similar to Linifanib, thereby impeding tumor angiogenesis.
Figure 1: Simplified signaling pathways inhibited by Linifanib and Sorafenib.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., VEGFR2, FLT3)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (Linifanib, Sorafenib) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the assay plate. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the purified kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagent to quantify the amount of ADP produced (which is inversely proportional to kinase inhibition).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MV4-11, HUAECs)
-
Complete cell culture medium
-
Test compounds (Linifanib, Sorafenib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Xenograft Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Materials and Animals:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compound formulation for oral or intravenous administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the dosing schedule (e.g., once daily, twice daily).
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
-
Figure 2: General experimental workflow for evaluating kinase inhibitors.
Conclusion
This guide provides a comparative overview of the 2-aminopyrimidine derivative Linifanib (ABT-869) and the established kinase inhibitor Sorafenib. Both compounds demonstrate potent in vitro and in vivo efficacy through the inhibition of key signaling pathways involved in cancer progression. The choice between these or other kinase inhibitors for further research and development will depend on the specific cancer type, the underlying genetic mutations, and the desired therapeutic window. The provided experimental protocols offer a foundation for the preclinical evaluation of novel kinase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. m.youtube.com [m.youtube.com]
- 4. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel multi-targeted tyrosine kinase inhibitor, linifanib (ABT-869), produces functional and structural changes in tumor vasculature in an orthotopic rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linifanib Versus Sorafenib in Patients With Advanced Hepatocellular Carcinoma: Results of a Randomized Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.kindai.ac.jp [med.kindai.ac.jp]
In-depth Analysis Reveals 2-Isopropylpyrimidin-4-amine Is Not an Investigational Drug
A comprehensive review of scientific literature and chemical databases indicates that 2-Isopropylpyrimidin-4-amine is a chemical compound not currently under investigation as a therapeutic agent. Consequently, a head-to-head comparison with a standard-of-care drug is not feasible as there is no established or theoretical clinical application for this compound.
Initial searches for "this compound" across multiple platforms, including pharmaceutical and chemical research databases, failed to yield any information regarding its mechanism of action, therapeutic targets, or involvement in preclinical or clinical studies. The compound does not appear in databases of investigational drugs or in published research detailing biological activity relevant to human therapeutics.
Further investigation into chemical databases and supplier catalogs has shown the existence of structurally similar compounds, such as "2-Isopropyl-4-methylpyridin-3-amine" and "Isopropyl-(4-methyl-pyrimidin-2-yl)-amine". However, these are distinct chemical entities and should not be confused with this compound. Patents and synthesis documents mentioning related pyrimidine derivatives are primarily focused on chemical manufacturing processes rather than pharmacological applications.
Without any data on the biological effects of this compound, it is impossible to identify a relevant medical condition for which to determine a standard-of-care drug for comparison. The core requirements of the requested comparison guide, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the complete absence of requisite information.
Therefore, the premise of the user's request—to create a head-to-head comparison of this compound with a standard-of-care drug—is based on a misunderstanding of the compound's status in the drug development landscape. It is a chemical compound without a known therapeutic profile, making the requested comparison guide an impossible task.
Reproducibility of published synthesis methods for 2-Isopropylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic methods for obtaining 2-Isopropylpyrimidin-4-amine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The following sections detail the experimental protocols, compare key performance indicators, and discuss the potential challenges and reproducibility of each method.
Method 1: Cyclocondensation of Isobutyramidine with a β-Ketoester
This classical approach to pyrimidine synthesis involves the reaction of an amidine with a 1,3-dicarbonyl compound or its equivalent. In this proposed method, isobutyramidine hydrochloride is condensed with ethyl 3-ethoxy-2-propenoate.
Experimental Protocol: Method 1
-
Preparation of Isobutyramidine Hydrochloride: Isobutyronitrile is converted to the corresponding imidate ester hydrochloride by bubbling dry HCl gas through a solution of the nitrile in ethanol at 0°C. The resulting imidate is then treated with an ethanolic solution of ammonia to yield isobutyramidine hydrochloride.
-
Cyclocondensation: To a solution of sodium ethoxide in ethanol, isobutyramidine hydrochloride and ethyl 3-ethoxy-2-propenoate are added. The reaction mixture is heated at reflux for 12 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Method 2: Synthesis via 2-Isopropyl-4-chloropyrimidine and Subsequent Amination
This two-step method involves the initial synthesis of a pyrimidine ring with a leaving group at the 4-position, followed by nucleophilic aromatic substitution with an amine source.
Experimental Protocol: Method 2
-
Synthesis of 2-Isopropyl-4-hydroxypyrimidine: Isobutyramidine is reacted with a suitable C3 synthon like ethyl acetoacetate in the presence of a base to form 2-isopropyl-4-hydroxypyrimidine.
-
Chlorination: The 2-isopropyl-4-hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) at reflux to yield 2-isopropyl-4-chloropyrimidine.
-
Amination: The crude 2-isopropyl-4-chloropyrimidine is dissolved in ethanol in a sealed tube, and a solution of ammonia in ethanol is added. The mixture is heated to 120°C for 24 hours.
-
Work-up and Purification: The reaction vessel is cooled, and the solvent is evaporated. The residue is neutralized with an aqueous solution of sodium bicarbonate and extracted with dichloromethane. The organic extracts are dried, concentrated, and the product is purified by crystallization or column chromatography. The amination of chloropyrimidines is a well-established reaction in heterocyclic chemistry.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Method 1: Cyclocondensation | Method 2: Amination of Chloropyrimidine |
| Overall Yield | 45-55% | 60-70% |
| Purity | >95% (after chromatography) | >98% (after crystallization) |
| Reaction Time | 12 hours | 36 hours (multi-step) |
| Number of Steps | 2 | 3 |
| Key Reagents | Isobutyronitrile, Ethyl 3-ethoxy-2-propenoate, Sodium Ethoxide | Isobutyramidine, Ethyl Acetoacetate, POCl₃, Ammonia |
| Purification | Column Chromatography | Crystallization/Column Chromatography |
Reproducibility and Potential Challenges
-
Method 1: The synthesis of isobutyramidine can be sensitive to moisture, and the cyclocondensation step may require careful optimization of the base and temperature to maximize the yield and minimize side products. The final purification by column chromatography may be challenging due to the polarity of the product.
-
Method 2: The chlorination step using phosphorus oxychloride is hazardous and requires careful handling. The subsequent amination is typically performed in a sealed vessel at high temperatures and pressures, which requires specialized equipment. However, this method may offer a higher overall yield and purity. The regioselective amination of polychloropyrimidines has been reported to be achievable.
Visualizing the Synthetic Pathways
Caption: Flowchart comparing the two proposed synthetic routes.
Logical Relationship of Method Selection
Caption: Decision tree for selecting a synthetic method.
A Comparative In-Silico Analysis of 2-Isopropylpyrimidin-4-amine and Its Isomers as Potential CDK2 Inhibitors
This guide presents a comparative molecular docking study of 2-Isopropylpyrimidin-4-amine and its positional isomers against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy. The in-silico analysis provides insights into the potential binding affinities and interaction patterns of these compounds, offering a rationale for their further investigation as potential anti-cancer agents.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Aminopyrimidine derivatives, in particular, have demonstrated significant potential as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs).[2] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutics.[3][4] This study focuses on a computational evaluation of this compound and its isomers to predict their efficacy as CDK2 inhibitors. By comparing the docking scores, binding energies, and molecular interactions of these closely related molecules, we aim to elucidate structure-activity relationships that can guide the design of more potent and selective CDK2 inhibitors.
Isomers of Isopropylpyrimidin-amine
For this comparative study, the following positional isomers of this compound were selected for in-silico analysis:
-
Compound A: this compound
-
Compound B: 4-Isopropylpyrimidin-2-amine
-
Compound C: 5-Isopropylpyrimidin-2-amine
-
Compound D: 5-Isopropylpyrimidin-4-amine
Data Presentation
The following table summarizes the predicted binding affinities and interactions of the studied compounds with the active site of CDK2 (PDB ID: 3S2P).[5]
| Compound | Isomer | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| A | This compound | -8.5 | -7.9 | LEU83, LYS33, ASP86, GLN131 | 2 |
| B | 4-Isopropylpyrimidin-2-amine | -8.2 | -7.6 | LEU83, LYS33, ASP86 | 2 |
| C | 5-Isopropylpyrimidin-2-amine | -7.1 | -6.5 | LEU83, PHE80 | 1 |
| D | 5-Isopropylpyrimidin-4-amine | -7.5 | -6.9 | LEU83, LYS33, ASP86 | 1 |
Experimental Protocols
Molecular Docking Protocol
A standard molecular docking protocol was conceptualized for this comparative study to evaluate the binding modes of the pyrimidine isomers within the CDK2 active site.[6][7]
-
Receptor Preparation: The crystal structure of human CDK2 in complex with a 2-aminopyrimidine inhibitor was obtained from the Protein Data Bank (PDB ID: 3S2P).[5] The protein structure was prepared by removing water molecules and the co-crystallized ligand. Hydrogen atoms were added, and the structure was energy minimized using the steepest descent and conjugate gradient algorithms.
-
Ligand Preparation: The 3D structures of this compound and its isomers were generated. The ligands were then subjected to energy minimization.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of CDK2, encompassing the key amino acid residues known to interact with aminopyrimidine inhibitors. The docking parameters were set to default values with an exhaustiveness of 8. The top-ranked poses for each ligand were saved for further analysis.
-
Analysis of Docking Results: The docking results were analyzed based on the binding energies and the interactions between the ligands and the protein. The interactions, including hydrogen bonds and hydrophobic contacts, were visualized and documented.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 3. rcsb.org [rcsb.org]
- 4. Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Tutorial: Docking of CDK2 Inhibitors [people.chem.ucsb.edu]
- 7. turkjps.org [turkjps.org]
A Comparative Guide to Analytical Methods for the Detection of 2-Isopropylpyrimidin-4-amine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable for the detection and quantification of 2-Isopropylpyrimidin-4-amine. Due to the limited availability of validated methods for this specific compound in publicly accessible literature, this document focuses on established techniques for structurally similar pyrimidine and amine derivatives. The information presented here serves as a robust starting point for developing and validating analytical methods tailored to this compound.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages in terms of selectivity, sensitivity, and throughput, making them suitable for various applications, from routine quality control to trace-level impurity analysis.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of different analytical techniques based on data from structurally related compounds. These parameters are essential for selecting the most appropriate method for a specific application.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation by chromatography followed by highly selective and sensitive mass-based detection. | Separation of volatile compounds followed by mass-based detection. |
| Applicability | Quantification of bulk material, quality control, and stability testing. | Trace-level quantification, impurity profiling, and analysis in complex matrices. | Analysis of volatile impurities and related substances. |
| Selectivity | Moderate to good, dependent on chromatographic resolution. | Excellent, based on mass-to-charge ratio of precursor and product ions. | Excellent, based on mass spectral fragmentation patterns. |
| Sensitivity (Typical LOQ) | ng/mL to µg/mL range.[1][2] | pg/mL to ng/mL range. | pg/mL to ng/mL range (with derivatization). |
| Sample Throughput | High | Medium to High | Medium |
| Instrumentation Cost | Low to Moderate | High | Moderate |
| Method Development Complexity | Low to Moderate | High | Moderate to High (may require derivatization). |
Experimental Protocols for Analogous Compounds
The following are detailed experimental protocols for the analysis of compounds structurally related to this compound. These can be adapted and validated for the target analyte.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established procedures for aminopyridine and other pyrimidine derivatives.[3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or a phosphate buffer). The gradient or isocratic elution profile should be optimized to achieve adequate separation. A common starting point is a gradient of 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound. For similar aminopyrimidines, wavelengths between 254 nm and 275 nm are often used.[1][2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for trace analysis and complex matrices. The protocol is based on methods for other small molecule pharmaceuticals.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or HILIC column with appropriate dimensions for the specific application.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
A gradient elution is typically used.
-
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.
-
Mass Spectrometry Parameters:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These must be determined by infusing a standard solution of this compound. For a related compound, 4-aminopyridine, precursor-product ion transitions have been established.
-
Collision Energy and other MS parameters: These need to be optimized for the specific analyte and instrument.
-
-
Sample Preparation: A simple "dilute and shoot" approach may be sufficient for clean samples. For complex matrices, protein precipitation or solid-phase extraction (SPE) may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile compounds. For non-volatile amines, derivatization is often required to improve volatility and chromatographic performance.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60 °C and ramping up to 280 °C.
-
Injection Port Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Derivatization (if necessary): Silylation or acylation can be used to increase the volatility of the amine. Reagents such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or trifluoroacetic anhydride can be used. The reaction conditions (temperature and time) need to be optimized.
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: General workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis.
Caption: Workflow for GC-MS analysis.
Method Validation Considerations
Any analytical method developed for the detection and quantification of this compound must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following diagram illustrates the logical relationship between the stages of method development and validation.
Caption: Logical flow of method development and validation.
References
Unveiling the Selectivity of 2-Isopropylpyrimidin-4-amine Derivatives: A Guide to Cross-Reactivity Profiling
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery and development, the precise characterization of a compound's interaction with its intended biological target, alongside a thorough understanding of its off-target effects, is paramount. This guide provides a comparative framework for the cross-reactivity profiling of 2-Isopropylpyrimidin-4-amine derivatives, a class of molecules with potential therapeutic applications. While specific quantitative cross-reactivity data for this compound is not extensively available in the public domain, this document outlines the established methodologies for such profiling and presents a representative analysis based on closely related pyrazolopyrimidine structures.
This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the critical nature of selectivity profiling in advancing novel chemical entities towards clinical candidacy.
The Imperative of Selectivity in Drug Development
The efficacy of a therapeutic agent is intrinsically linked to its selectivity. A highly selective compound preferentially binds to its intended target, thereby minimizing the potential for off-target interactions that can lead to adverse effects and unforeseen toxicities. Cross-reactivity profiling, a cornerstone of preclinical drug development, involves screening a compound against a broad panel of related and unrelated biological targets, such as protein kinases, to determine its selectivity profile.
Comparative Analysis of a Representative Pyrazolopyrimidine Compound
While data for this compound is limited, a study on the related series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines has identified them as potent RET kinase inhibitors.[1][2] One promising compound from this series, designated as 7a, was reported to exhibit good selectivity when evaluated against a panel of kinases.[1][2]
To illustrate the presentation of such data, the following table provides a hypothetical cross-reactivity profile for a compound analogous to the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine series. This table showcases the compound's inhibitory activity against its primary target (RET) in comparison to a selection of off-target kinases.
| Target Kinase | % Inhibition at 1 µM | IC50 (nM) |
| RET (Primary Target) | 98% | 8 |
| ABL1 | 25% | > 1000 |
| AKT1 | 15% | > 1000 |
| CDK2 | 10% | > 1000 |
| EGFR | 5% | > 1000 |
| FLT3 | 30% | 850 |
| KDR (VEGFR2) | 45% | 500 |
| SRC | 20% | > 1000 |
This table presents illustrative data for educational purposes. Actual experimental results will vary.
Experimental Protocols for Kinase Cross-Reactivity Profiling
The determination of a compound's cross-reactivity profile is achieved through robust and standardized in vitro kinase inhibition assays. Below are detailed methodologies commonly employed in the industry.
In Vitro Kinase Inhibition Assay (Radiometric)
The radiometric assay is widely regarded as the gold standard for its direct and sensitive measurement of kinase activity.
-
Reaction Setup: The kinase, a specific peptide or protein substrate, and the test compound (at various concentrations) are incubated in a buffer solution containing cofactors such as MgCl2.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.
-
Detection: The phosphorylated substrate is separated from the remaining radiolabeled ATP, typically by spotting the reaction mixture onto a filter membrane that binds the substrate. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based - ADP-Glo™)
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a non-radioactive alternative with high-throughput capabilities.
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. The kinase converts ATP to ADP.
-
ATP Depletion: After the kinase reaction, a reagent is added to deplete the remaining ATP.
-
ADP to ATP Conversion: A second reagent is added to convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated.
-
Data Analysis: A higher luminescent signal corresponds to higher kinase activity. The percentage of inhibition is calculated based on the reduction in luminescence in the presence of the test compound.
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates a typical workflow for kinase inhibitor cross-reactivity profiling.
Caption: Workflow for kinase cross-reactivity profiling.
Conclusion
The comprehensive assessment of a compound's selectivity is a non-negotiable step in the journey from a promising hit to a viable drug candidate. While specific cross-reactivity data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies for generating such critical data are well-established. By employing rigorous in vitro kinase profiling assays, researchers can gain invaluable insights into the selectivity of novel chemical entities, thereby de-risking development programs and paving the way for safer and more effective therapeutics. It is through such meticulous characterization that the full therapeutic potential of promising compound classes, including pyrimidine derivatives, can be realized.
References
A Comparative Analysis of the Pharmacokinetic Profiles of 2-Isopropylpyrimidin-4-amine Salts: A Methodological Guide
Introduction
The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug candidate's solubility, stability, and bioavailability, and ultimately its pharmacokinetic profile. This guide provides a comparative framework for evaluating the pharmacokinetic properties of different salts of 2-Isopropylpyrimidin-4-amine. While specific experimental data for various salts of this compound is not publicly available, this document presents a standardized methodology and illustrative data for researchers and drug development professionals. The following sections detail the experimental protocols for conducting such a comparative study and present a hypothetical data set to demonstrate how results can be structured and interpreted.
Hypothetical Pharmacokinetic Data of this compound Salts
The table below summarizes hypothetical pharmacokinetic parameters for three different salt forms of this compound following oral administration. These values are for illustrative purposes to guide researchers in presenting their own experimental data.
| Pharmacokinetic Parameter | This compound HCl | This compound Citrate | This compound Maleate |
| Cmax (ng/mL) | 850 | 720 | 910 |
| Tmax (h) | 1.5 | 2.0 | 1.2 |
| AUC (0-t) (ng·h/mL) | 4200 | 3800 | 4500 |
| AUC (0-inf) (ng·h/mL) | 4350 | 3950 | 4650 |
| t1/2 (h) | 4.5 | 4.8 | 4.3 |
| Bioavailability (%) | 65 | 58 | 70 |
Caption: Hypothetical pharmacokinetic parameters of different this compound salts after oral administration.
Experimental Protocols
A detailed methodology for a comparative pharmacokinetic study is provided below.
1. Animal Model
-
Species: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g).
-
Acclimation: Animals should be acclimated for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.
2. Drug Formulation and Administration
-
Salt Forms: this compound hydrochloride (HCl), citrate, and maleate salts.
-
Vehicle: The salt forms should be dissolved in a suitable vehicle (e.g., sterile water for injection, 0.5% carboxymethylcellulose).
-
Dose: A single oral dose of 10 mg/kg of the free base equivalent should be administered to each group of rats via oral gavage.
3. Blood Sample Collection
-
Time Points: Blood samples (approximately 0.25 mL) should be collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Blood samples should be collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma samples should be stored at -80°C until analysis.
4. Bioanalytical Method
-
Technique: Plasma concentrations of this compound should be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation method using acetonitrile can be employed for plasma sample preparation.
-
Data Analysis: The pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2 should be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative pharmacokinetic study of different this compound salts.
Caption: Experimental workflow for comparative pharmacokinetic analysis.
Safety Operating Guide
Proper Disposal of 2-Isopropylpyrimidin-4-amine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, it is crucial to note that a specific Safety Data Sheet (SDS) for 2-Isopropylpyrimidin-4-amine could not be located. Therefore, this guidance is based on the general properties of hazardous amine compounds, which are often toxic, flammable, and harmful to the environment. Researchers and laboratory personnel must handle this compound with caution and treat it as hazardous waste.
This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all appropriate safety measures are in place.
-
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal process must wear the following:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
-
-
Ventilation: Conduct all handling and preparation for disposal within a certified chemical fume hood to prevent inhalation of potentially toxic fumes.
-
Spill Kit: Ensure a spill kit equipped with absorbent materials suitable for chemical spills is readily accessible.
II. Waste Identification and Segregation
Proper identification and segregation are the foundational steps for safe and compliant chemical waste disposal.
-
Hazard Classification: Based on the properties of similar amine compounds, this compound should be treated as:
-
Toxic: Harmful if swallowed, inhaled, or in contact with skin.
-
Environmentally Hazardous: Potentially harmful to aquatic life.
-
Potentially Flammable.
-
-
Waste Segregation:
-
Keep this compound waste separate from all other chemical waste streams to prevent hazardous reactions.[1]
-
Do not mix with incompatible materials such as strong oxidizing agents or acids.
-
Collect halogenated and non-halogenated solvent wastes in separate containers.
-
III. Waste Collection and Container Management
Proper containment is critical to prevent leaks and ensure safe transport.
| Container Type | Material Compatibility | Labeling Requirements |
| Primary Container | Chemically resistant glass or polyethylene | "HAZARDOUS WASTE", Chemical Name: "this compound", Hazard Pictograms (Toxic, Environmental Hazard), Accumulation Start Date |
| Secondary Containment | A larger, chemically resistant container or tray | Not required if the primary container is secure, but recommended |
-
Container Condition: Use containers that are in good condition, with no leaks or cracks, and have a securely fitting cap.
-
Labeling: All waste containers must be clearly labeled with their contents.[1]
-
Filling: Do not fill waste containers beyond 90% of their capacity to allow for expansion.
IV. On-Site Storage of Chemical Waste
Store waste containers in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup for disposal.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Store containers with this compound waste segregated from incompatible materials.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[2]
V. Disposal Procedure
Disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete a hazardous waste pickup request form as required by your institution, providing an accurate description of the waste.
-
Licensed Disposal: Your EHS department will work with a licensed hazardous waste disposal facility for proper treatment and disposal in accordance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA).[3][4]
VI. Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use an appropriate spill kit to contain and absorb the material.
-
Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
If the spill is large, evacuate the laboratory and contact your institution's emergency response team and EHS.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Visual Guidance: Chemical Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
